SU4312
Descripción
Propiedades
IUPAC Name |
(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-19(2)13-9-7-12(8-10-13)11-15-14-5-3-4-6-16(14)18-17(15)20/h3-11H,1-2H3,(H,18,20)/b15-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKWLVYMKBWHMX-PTNGSMBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C3=CC=CC=C3NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C3=CC=CC=C3NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5812-07-7 | |
| Record name | 3-(4-Dimethylamino-benzylidenyl)-2-indolinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005812077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC86429 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86429 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | SU 4312 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
SU4312 mechanism of action
An in-depth technical guide to the multifaceted mechanism of action of SU4312, a multi-target tyrosine kinase inhibitor with significant potential in oncology and neuroprotection.
Core Mechanism of Action
This compound, chemically known as 3-[4-(dimethylamino)benzylidenyl]indolin-2-one, was initially developed as a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1][2] Its primary mode of action in this context is the inhibition of tumor angiogenesis by competitively binding to the ATP-binding site of VEGFR-2, thereby blocking VEGF signaling.[3] However, extensive research has revealed that the therapeutic effects of this compound extend beyond its anti-angiogenic properties, demonstrating a complex and pleiotropic mechanism of action. Notably, this compound can cross the blood-brain barrier, enabling its activity within the central nervous system.[3][4]
Anti-Tumor Activity in Glioma
In the context of glioma, the most common and aggressive form of primary brain tumor, this compound exhibits significant anti-proliferative, anti-invasive, and anti-migratory effects.[3] A key molecular mechanism underlying these effects is the downregulation of Yes-associated protein (YAP), a critical effector of the Hippo signaling pathway.[3][4]
The inhibition of YAP transcription and expression by this compound leads to a cascade of downstream effects, including the suppression of genes involved in cell proliferation and survival.[3] Furthermore, the downregulation of the YAP-CCL2 axis by this compound modulates the tumor microenvironment by decreasing the population of M2 tumor-associated macrophages and enhancing anti-tumor immunity.[4] Importantly, this compound has been shown to sensitize glioma cells to the chemotherapeutic agent temozolomide (B1682018), suggesting a synergistic therapeutic potential.[3][4]
Neuroprotective Effects
Beyond its anti-cancer properties, this compound has demonstrated unexpected neuroprotective capabilities, particularly in models of Parkinson's disease.[5] These neuroprotective effects appear to be independent of its anti-angiogenic function.[1][2]
One of the key neuroprotective mechanisms involves the activation of the pro-survival PI3-K/Akt signaling pathway. This activation leads to the downregulation of glycogen (B147801) synthase kinase-3beta (GSK3β), an inhibitor of the myocyte enhancer factor 2D (MEF2D). The resulting enhancement of MEF2D activity contributes to neuronal survival.[5]
Additionally, this compound acts as a selective inhibitor of monoamine oxidase-B (MAO-B), an enzyme implicated in the oxidative stress observed in Parkinson's disease.[5] It also directly and non-competitively inhibits neuronal nitric oxide synthase (nNOS), an enzyme whose overactivity can lead to NO-mediated neurotoxicity.[1][2]
Quantitative Data
The following tables summarize the key quantitative data associated with the inhibitory activity of this compound across various targets and cell lines.
Table 1: IC50 Values of this compound in Glioma Cell Lines
| Cell Line | IC50 (µM) |
| U251 | 22.63 |
| U87 | 35.48 |
| U373 | 42.65 |
| LN229 | 58.88 |
| GL261 | 30.21 |
| GBM1 | 25.12 |
| GBM2 | 127.1 |
Data from a study on the effect of this compound on glioma cell viability.[3]
Table 2: Inhibitory Constants of this compound for Key Enzymes
| Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type |
| Monoamine Oxidase-B (MAO-B) | 0.2 | Not Reported | Not Reported |
| Neuronal Nitric Oxide Synthase (nNOS) | 19.0 | 12.7 | Non-competitive |
Data from studies on the neuroprotective mechanisms of this compound.[1][2][5]
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by this compound.
Caption: this compound inhibits tumor angiogenesis by blocking the ATP-binding site of VEGFR-2.
Caption: this compound represses glioma progression by downregulating the YAP-CCL2 axis.
Caption: this compound promotes neuronal survival through the PI3-K/Akt/MEF2D pathway.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings.
Cell Viability Assays
1. CCK-8 Assay: To assess the effect of this compound on glioma cell viability, a Cell Counting Kit-8 (CCK-8) assay is performed.[3]
-
Cell Seeding: Glioma cell lines (e.g., U251, U87, U373, LN229, GL261) and primary glioma cells (GBM1, GBM2), along with normal human astrocytes (NHA), are seeded in 96-well plates.
-
Treatment: Cells are treated with varying concentrations of this compound for 24 hours.
-
Assay: Following treatment, CCK-8 solution is added to each well, and the plates are incubated.
-
Measurement: The absorbance is measured at a specific wavelength to determine cell viability. The half-maximal inhibitory concentration (IC50) is then calculated.[3]
2. EdU Incorporation Assay: This assay is used to measure cell proliferation.[6]
-
Treatment: U251 and GBM1 cells are treated with this compound (e.g., 10 µM and 20 µM) for 24 hours.
-
EdU Labeling: Cells are incubated with 50 µM 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) for 2 hours.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.5% Triton X-100.
-
Detection: An Apollo® reaction mixture is added to detect the incorporated EdU, followed by DAPI staining for nuclear visualization.[6]
Western Blot Analysis
Western blotting is employed to detect the protein expression levels of YAP and its target genes.[3][6]
-
Cell Lysis and Protein Quantification: U251 and GBM1 cells are treated with this compound (e.g., 10 µM or 20 µM) for 24 hours. Cells are then lysed, and the protein concentration is determined using the Bradford method.[3][6]
-
Electrophoresis and Transfer: Fifty micrograms of protein per sample are separated on a 10% polyacrylamide gel and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% skimmed milk or 3% bovine serum albumin. Primary antibodies (e.g., anti-YAP, anti-AXL, anti-CRY61, anti-GAPDH) are incubated overnight at 4°C, followed by incubation with a secondary antibody.[3][6]
-
Detection: The protein signals are detected using an ECL luminescence system.[3]
In Vivo Animal Studies
To evaluate the in vivo efficacy of this compound, intracranial xenograft mouse models are utilized.[6]
-
Cell Implantation: GFP-luciferase-U87 cells or mCherry-luciferase-GL261 cells are intracranially injected into BALB/c nude mice or C57BL/6 mice, respectively.
-
Treatment Regimen: Two days post-transplantation, mice are treated with this compound (e.g., 1 mg/kg, 5 days on, 2 days off, intragastrically) for 3 weeks. For synergy experiments, mice are also treated with temozolomide (e.g., 7.5 mg/kg, 5 days on, 2 days off, intraperitoneally).[6]
-
Monitoring: Tumor growth is monitored, and survival rates are recorded.
Neuronal Nitric Oxide Synthase (nNOS) Activity Assay
To determine the inhibitory effect of this compound on nNOS, an in vitro activity assay is performed.[1]
-
Reaction Mixture: The assay is conducted in a system containing recombinant nNOS and a range of concentrations of L-[3H]arginine.
-
Inhibition Study: Different concentrations of this compound (e.g., 10 or 20 µM) are added to the reaction mixture.
-
Kinetic Analysis: The rate of reaction is measured, and Lineweaver-Burk plots are generated to determine the mode of inhibition and the inhibitory constant (Ki).[1]
Experimental Workflow Diagram
Caption: A generalized workflow for investigating the mechanism of action of this compound.
References
- 1. The anti-cancer agent this compound unexpectedly protects against MPP+-induced neurotoxicity via selective and direct inhibition of neuronal NOS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anti-cancer agent this compound unexpectedly protects against MPP(+) -induced neurotoxicity via selective and direct inhibition of neuronal NOS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Represses Glioma Progression by Inhibiting YAP and Inducing Sensitization to the Effect of Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Represses Glioma Progression by Inhibiting YAP and Inducing Sensitization to the Effect of Temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substantial protection against MPTP-associated Parkinson's neurotoxicity in vitro and in vivo by anti-cancer agent this compound via activation of MEF2D and inhibition of MAO-B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Represses Glioma Progression by Inhibiting YAP and Inducing Sensitization to the Effect of Temozolomide | MDPI [mdpi.com]
The Primary Target of SU4312: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SU4312, also known as 3-[(4-dimethylamino)benzylidene]-1,3-dihydro-2H-indol-2-one, is a multi-target small molecule inhibitor. Initially investigated for its anti-angiogenic properties in cancer therapy, its therapeutic potential has since been explored in the context of neurodegenerative diseases. This technical guide provides a comprehensive overview of the primary molecular targets of this compound, detailing its inhibitory activities, the signaling pathways it modulates, and the experimental protocols used to characterize these interactions. The primary targets of this compound are the Vascular Endothelial Growth Factor Receptor (VEGFR) and the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinases. Additionally, this compound has been shown to inhibit other key enzymes such as neuronal Nitric Oxide Synthase (nNOS) and Monoamine Oxidase-B (MAO-B), and to modulate the Hippo signaling pathway effector, Yes-associated protein (YAP). This guide aims to serve as a detailed resource for researchers and professionals in drug development.
Introduction
This compound is a synthetic indolinone derivative that functions as a competitive inhibitor at the ATP-binding sites of several protein kinases. Its ability to permeate the blood-brain barrier has expanded its research applications beyond oncology to neuroprotective and other therapeutic areas. Understanding the precise molecular targets and their associated signaling cascades is crucial for the rational design of experiments and the development of novel therapeutic strategies.
Primary and Secondary Targets of this compound
The inhibitory activity of this compound has been characterized against several key proteins. The primary targets are receptor tyrosine kinases involved in angiogenesis, while secondary targets include enzymes implicated in neurodegenerative processes and cancer.
Quantitative Inhibition Data
The inhibitory potency of this compound against its known targets is summarized in the following tables. The data is presented as half-maximal inhibitory concentrations (IC50), representing the concentration of this compound required to inhibit the activity of the target protein by 50%.
Table 1: Inhibition of Receptor Tyrosine Kinases by this compound
| Target | Isomer | IC50 (µM) | Reference |
| VEGFR | cis | 0.8 | [1][2] |
| trans | 5.2 | [2] | |
| PDGFR | cis | 19.4 | [1][2] |
| trans | 24.2 | [2] | |
| EGFR | trans | 18.5 | [2] |
| HER-2 | trans | 16.9 | [2] |
| IGF-1R | trans | 10.0 | [2] |
Table 2: Inhibition of Other Enzymes by this compound
| Target | IC50 (µM) | Reference |
| neuronal Nitric Oxide Synthase (nNOS) | 19.0 | [1] |
| Monoamine Oxidase-B (MAO-B) | 0.2 | [3] |
Table 3: Cellular IC50 Values of this compound in Glioma Cell Lines
| Cell Line | IC50 (µM) | Reference |
| U251 | 22.63 | [4] |
| U87 | 35.48 | [4] |
| U373 | 127.1 | [4] |
| LN229 | 48.76 | [4] |
| GL261 | 55.89 | [4] |
| GBM1 | 28.34 | [4] |
| GBM2 | 63.98 | [4] |
| NHA (Normal Human Astrocytes) | 305.7 | [4] |
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by inhibiting key signaling pathways downstream of its primary targets.
VEGFR2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2, also known as KDR or Flk-1) is a primary mediator of angiogenesis. Upon binding of its ligand, VEGF, VEGFR2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival. This compound inhibits the kinase activity of VEGFR2, thereby blocking these downstream pathways.
Caption: VEGFR2 signaling pathway inhibited by this compound.
PDGFRβ Signaling Pathway
Platelet-Derived Growth Factor Receptor β (PDGFRβ) is a receptor tyrosine kinase that plays a crucial role in the development and function of mesenchymal cells. Ligand binding induces receptor dimerization and autophosphorylation, leading to the activation of several downstream signaling pathways, including the Ras-MAPK and PI3K/Akt pathways, which regulate cell growth, proliferation, and migration.
Caption: PDGFRβ signaling pathway inhibited by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound's inhibitory activity.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for determining the in vitro inhibitory activity of this compound against receptor tyrosine kinases like VEGFR2 and PDGFRβ.
-
Reagents and Materials:
-
Recombinant human kinase (e.g., VEGFR2, PDGFRβ)
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
ATP
-
Kinase substrate (e.g., synthetic peptide)
-
This compound stock solution (in DMSO)
-
Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
-
-
Procedure:
-
Prepare a solution of the kinase and its substrate in kinase buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is within the linear range.
-
Prepare a serial dilution of this compound in kinase buffer. A typical starting range could be from 1 nM to 100 µM. Include a DMSO-only control.
-
In a 96-well plate, add the kinase/substrate solution to each well.
-
Add the serially diluted this compound or DMSO control to the respective wells.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at the optimal temperature and for the optimal duration for the specific kinase.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves quantifying the amount of ADP produced.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: General workflow for an in vitro kinase inhibition assay.
Neuronal Nitric Oxide Synthase (nNOS) Activity Assay
This protocol outlines a method to measure the inhibitory effect of this compound on nNOS activity.
-
Reagents and Materials:
-
Recombinant human nNOS
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM DTT, 10% glycerol)
-
L-[3H]arginine
-
NADPH
-
Calmodulin
-
CaCl2
-
Stop buffer (e.g., 100 mM HEPES, pH 5.5, 10 mM EDTA)
-
Dowex AG 50WX-8 resin
-
Scintillation cocktail and counter
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH, calmodulin, and CaCl2.
-
Add recombinant nNOS to the reaction mixture.
-
Add varying concentrations of this compound or vehicle (DMSO) to the reaction tubes.
-
Initiate the reaction by adding L-[3H]arginine.
-
Incubate the reaction at 37°C for a specified time (e.g., 15 minutes).
-
Stop the reaction by adding stop buffer.
-
Apply the reaction mixture to a column containing Dowex AG 50WX-8 resin to separate L-[3H]citrulline from unreacted L-[3H]arginine.
-
Elute the L-[3H]citrulline and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of nNOS inhibition for each this compound concentration and determine the IC50 value.
-
Monoamine Oxidase-B (MAO-B) Activity Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of this compound against MAO-B.
-
Reagents and Materials:
-
Recombinant human MAO-B
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
MAO-B substrate (e.g., kynuramine)
-
Peroxidase
-
Amplex Red reagent
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Add assay buffer, MAO-B enzyme, and varying concentrations of this compound or vehicle (DMSO) to the wells of a 96-well black microplate.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Prepare a substrate solution containing the MAO-B substrate, peroxidase, and Amplex Red reagent in assay buffer.
-
Initiate the reaction by adding the substrate solution to each well.
-
Measure the fluorescence (e.g., excitation at 530-560 nm, emission at 590 nm) kinetically for a set period (e.g., 30 minutes) at 37°C.
-
Determine the reaction rate (slope of the fluorescence versus time curve).
-
Calculate the percentage of MAO-B inhibition for each this compound concentration and determine the IC50 value.
-
Cell Viability (CCK-8) Assay
This protocol is used to assess the cytotoxic effects of this compound on cell lines.
-
Reagents and Materials:
-
Cell line of interest (e.g., glioma cell lines)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Cell Counting Kit-8 (CCK-8) reagent
-
96-well cell culture plate
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a DMSO vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Western Blot for YAP Protein Expression
This protocol is used to determine the effect of this compound on the expression of Yes-associated protein (YAP).
-
Reagents and Materials:
-
Cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against YAP
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with this compound at various concentrations for a specified time.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-YAP antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Re-probe the membrane with an antibody against a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the relative change in YAP expression.
-
Conclusion
This compound is a multi-target inhibitor with primary activity against the receptor tyrosine kinases VEGFR and PDGFR. Its ability to cross the blood-brain barrier and inhibit other key enzymes such as nNOS and MAO-B, as well as modulate the YAP signaling pathway, has broadened its therapeutic potential beyond its initial anti-angiogenic applications. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working with this compound. Further investigation into its broader kinome selectivity will be beneficial for a more complete understanding of its mechanism of action and potential off-target effects.
References
- 1. The anti-cancer agent this compound unexpectedly protects against MPP+-induced neurotoxicity via selective and direct inhibition of neuronal NOS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Represses Glioma Progression by Inhibiting YAP and Inducing Sensitization to the Effect of Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to SU4312 Signaling Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
SU4312, a synthetically derived small molecule, has garnered significant attention in the scientific community for its potent inhibitory effects on key signaling pathways implicated in cancer and neurodegenerative disorders. Initially characterized as a multi-target tyrosine kinase inhibitor, this compound primarily targets Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), crucial mediators of angiogenesis and cell proliferation.[1][2][3] Further research has unveiled its inhibitory action on neuronal Nitric Oxide Synthase (nNOS) and its modulatory effects on the Hippo-YAP and PI3K/Akt signaling cascades. This guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways to facilitate its application in research and drug development.
Core Mechanism of Action and Target Profile
This compound exerts its biological effects through competitive inhibition at the ATP-binding sites of receptor tyrosine kinases, thereby blocking downstream signal transduction.[4] Its primary targets are VEGFR and PDGFR, but it also demonstrates activity against other kinases and enzymes.
Kinase Inhibitory Profile
This compound exhibits a distinct inhibitory profile against a range of kinases. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its potency.
| Target Kinase | IC50 (µM) | Notes |
| VEGFR2 (KDR/Flk-1) | 0.8 | Potent inhibition of the primary receptor for VEGF-A.[1][2] |
| PDGFRβ | 19.4 | Inhibition of the receptor for PDGF-BB, involved in cell growth and motility.[1][2] |
| c-Kit | - | While described as a c-Kit inhibitor, specific IC50 values for this compound are not consistently reported in the reviewed literature. |
| FLT3 | - | While described as a potential FLT3 inhibitor, specific IC50 values for this compound are not consistently reported in the reviewed literature. |
| EGFR | >100 | Demonstrates selectivity over EGFR. |
| HER-2 | >100 | Demonstrates selectivity over HER-2. |
| IGF-1R | >100 | Demonstrates selectivity over IGF-1R. |
Off-Target Effects: nNOS Inhibition
Beyond its kinase inhibitory activity, this compound has been shown to be a direct inhibitor of neuronal Nitric Oxide Synthase (nNOS), an enzyme involved in nitric oxide production in the nervous system. This inhibition is independent of its effects on VEGFR and may contribute to its neuroprotective properties.[4]
| Target Enzyme | IC50 (µM) | Notes |
| nNOS | 19.0 | Selective inhibition of the neuronal isoform of nitric oxide synthase.[4] |
| iNOS | >1000 | Little to no effect on the inducible isoform.[4] |
| eNOS | >1000 | Little to no effect on the endothelial isoform.[4] |
Cellular Activity: Proliferation and Viability
This compound has demonstrated potent anti-proliferative effects in various cancer cell lines, particularly in glioma.
| Cell Line | Cancer Type | IC50 (µM) |
| U251 | Glioblastoma | 22.63 |
| U87 | Glioblastoma | 25.48 |
| GBM1 | Glioblastoma | 28.91 |
| U373 | Glioblastoma | 68.42 |
| LN229 | Glioblastoma | 127.1 |
| GL261 | Glioma (murine) | 45.76 |
| GBM2 | Glioblastoma | 78.34 |
| NHA (Normal Human Astrocytes) | Normal Brain | 305.7 |
Signaling Pathway Inhibition
This compound's therapeutic potential stems from its ability to modulate multiple critical signaling pathways.
VEGFR Signaling Pathway
By inhibiting VEGFR2, this compound effectively blocks the binding of VEGF, leading to the suppression of downstream signaling cascades that promote angiogenesis, endothelial cell proliferation, migration, and survival.
PDGFR Signaling Pathway
This compound's inhibition of PDGFRβ disrupts the signaling cascade initiated by PDGF, which is involved in cell growth, proliferation, and migration, particularly in mesenchymal cells.
Hippo-YAP Pathway
In glioma cells, this compound has been shown to downregulate the expression of Yes-associated protein (YAP), a key downstream effector of the Hippo pathway. This leads to decreased transcription of pro-proliferative and anti-apoptotic genes.
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of this compound's effects.
In Vitro Kinase Assay (VEGFR2)
This protocol outlines a method to determine the inhibitory activity of this compound against VEGFR2 kinase.
-
Reagents and Materials:
-
Recombinant human VEGFR2 (GST-tagged)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Poly(Glu, Tyr) 4:1 as substrate
-
This compound (dissolved in DMSO)
-
96-well plates
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
-
Procedure:
-
Prepare a master mix of Kinase Buffer, ATP (final concentration typically at Km for ATP), and substrate.
-
Dispense the master mix into the wells of a 96-well plate.
-
Add serial dilutions of this compound to the wells. Include a DMSO control (no inhibitor).
-
Initiate the kinase reaction by adding recombinant VEGFR2 enzyme to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP levels using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Calculate the percentage of kinase activity relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay (CCK-8)
This assay is used to assess the effect of this compound on cell proliferation and viability.
-
Reagents and Materials:
-
Target cell lines (e.g., U251, U87 glioma cells)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound. Include a DMSO vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.
-
Western Blot Analysis
This protocol is for detecting changes in protein expression and phosphorylation levels following this compound treatment.
-
Reagents and Materials:
-
Target cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-YAP, anti-phospho-Akt (Ser473), anti-total Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C. Recommended dilutions: anti-YAP (1:1000), anti-phospho-Akt (Ser473) (1:1000).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Normalize the protein of interest to a loading control like GAPDH.
-
In Vivo Glioma Xenograft Model
This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse model.
-
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Glioma cells expressing luciferase (e.g., U87-luc)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Stereotactic injection apparatus
-
Bioluminescence imaging system
-
-
Procedure:
-
Intracranially inject luciferase-expressing glioma cells into the brains of the mice.
-
Monitor tumor growth via bioluminescence imaging.
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 1 mg/kg, intraperitoneally, daily) or vehicle to the respective groups.
-
Monitor tumor growth and the health of the mice regularly.
-
At the end of the study, sacrifice the mice and harvest the brains for further analysis (e.g., histology, immunohistochemistry).
-
Representative Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound.
Conclusion
This compound is a versatile multi-target inhibitor with significant potential in oncology and neuroscience research. Its well-characterized inhibitory effects on VEGFR, PDGFR, and nNOS, coupled with its influence on the Hippo-YAP and PI3K/Akt pathways, make it a valuable tool for investigating complex cellular signaling networks. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies and to explore its full therapeutic potential. Further investigation into its kinase selectivity and in vivo efficacy in various disease models is warranted to fully elucidate its clinical applicability.
References
- 1. Additive Effects of PDGF Receptor β Signaling Pathways in Vascular Smooth Muscle Cell Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDGFRα/β heterodimer activation negatively affects downstream ERK1/2 signaling and cellular proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plant-Derived Small Molecule Inhibitors of Neuronal NO-Synthase: Potential Effects on Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to SU4312 as a VEGFR-2 Inhibitor
Introduction
This compound, with the chemical name 3-[4-(dimethylamino)benzylidenyl]indolin-2-one, is a synthetically derived small molecule inhibitor.[1] It is recognized primarily for its potent and selective inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[1][2] As a member of the indolinone class of compounds, this compound functions as an ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase domain.[1] Its ability to block VEGF-dependent signaling pathways has made it a valuable tool in cancer research for studying tumor angiogenesis.[3] Beyond its anti-angiogenic properties, studies have revealed that this compound can penetrate the blood-brain barrier and exhibits neuroprotective effects, suggesting its potential utility in neurodegenerative disease research.[1][3] This document provides a comprehensive technical overview of this compound, including its mechanism of action, inhibitory profile, and detailed experimental protocols for its characterization.
Chemical and Physical Properties
This compound is an organic compound with defined chemical and physical characteristics crucial for its application in experimental settings.
| Property | Value |
| Chemical Name | 3-[[4-(dimethylamino)phenyl]methylene]-1,3-dihydro-2H-indol-2-one[4][5] |
| Alternative Names | SU 4312, DMBI, NSC 86429[4][6][7] |
| CAS Number | 5812-07-7[4][8] |
| Molecular Formula | C₁₇H₁₆N₂O[4][8] |
| Molecular Weight | 264.32 g/mol [6][8] |
| Appearance | Orange solid[8] |
| Solubility | Soluble in DMSO (e.g., 10 mg/mL or 55 mg/mL) and DMF (30 mg/mL).[4][6] Sparingly soluble in ethanol (B145695) and PBS.[4] |
| Storage | Store at -20°C for long-term stability.[7][8] |
Mechanism of Action: VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase-1 (Flk-1), is a receptor tyrosine kinase that plays a central role in angiogenesis—the formation of new blood vessels.[2][9] The binding of its ligand, VEGF-A, induces receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[9][10] This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, survival, and vascular permeability.[11][12][13]
This compound exerts its inhibitory effect by competing with ATP for binding to the catalytic site within the VEGFR-2 tyrosine kinase domain.[1][3] This action blocks the receptor's autophosphorylation, thereby preventing the initiation of the downstream signaling cascade responsible for angiogenesis.[2][7]
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Quantitative Data: Inhibitory Profile
This compound exists as cis-(Z) and trans-(E) isomers, which exhibit different inhibitory potencies.[1][14] The compound is selective for VEGFR and PDGFR kinases over other receptor tyrosine kinases like EGFR and HER-2.[4][5] Notably, it also shows inhibitory activity against neuronal nitric oxide synthase (nNOS).[1]
| Target | Isomer / Racemate | IC₅₀ (μM) | Reference |
| VEGFR-2 (Flk-1) | (Z)-SU4312 | 0.8 | [1][6][14] |
| (E)-SU4312 | 5.2 | [1][14] | |
| Racemate (in zebrafish) | 1.8 | [4] | |
| PDGFR | (Z)-SU4312 | 19.4 | [5][6][14] |
| (E)-SU4312 | 24.2 | [14] | |
| EGFR | (E)-SU4312 | 18.5 | [14] |
| Racemate | >100 | [4] | |
| HER-2 | (E)-SU4312 | 16.9 | [14] |
| Racemate | >100 | [4] | |
| IGF-1R | (E)-SU4312 | 10.0 | [14] |
| Racemate | >100 | [4] | |
| nNOS (neuronal) | Racemate | 19.0 | [1][15] |
| iNOS (inducible) | Racemate | Little to no effect | [1][15] |
| eNOS (endothelial) | Racemate | No activity | [1] |
Experimental Protocols
In Vitro VEGFR-2 Kinase Assay
This protocol describes a luminescence-based assay to determine the IC₅₀ value of this compound against VEGFR-2. The assay measures the amount of ATP remaining after the kinase reaction; lower luminescence indicates higher kinase activity.[16][17][18]
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))
-
Kinase Buffer (e.g., 5x Kinase Buffer 1 from BPS Bioscience)
-
ATP solution (500 µM)
-
This compound
-
DMSO
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo® MAX)
-
White 96-well assay plates
-
Microplate reader capable of reading luminescence
Procedure:
-
Buffer Preparation: Prepare 1x Kinase Buffer by diluting the 5x stock with sterile deionized water.
-
Inhibitor Dilution: Prepare a stock solution of this compound in DMSO. Create a series of 10-fold serial dilutions of this compound in 1x Kinase Buffer. Ensure the final DMSO concentration in all wells remains constant and does not exceed 1%.
-
Master Mix Preparation: Prepare a master mix containing 1x Kinase Buffer, ATP, and PTK substrate.
-
Plate Setup:
-
Add 25 µL of the Master Mix to all wells of a white 96-well plate.
-
Add 5 µL of the diluted this compound solutions to the "Test Inhibitor" wells.
-
Add 5 µL of 1x Kinase Buffer with DMSO (vehicle control) to the "Positive Control" (100% activity) wells.
-
Add 5 µL of 1x Kinase Buffer with DMSO to the "Blank" (no enzyme) wells.
-
-
Enzyme Preparation: Thaw the VEGFR-2 enzyme on ice and dilute it to the working concentration (e.g., 1 ng/µL) in 1x Kinase Buffer.
-
Reaction Initiation:
-
To the "Test Inhibitor" and "Positive Control" wells, add 20 µL of the diluted VEGFR-2 enzyme.
-
To the "Blank" wells, add 20 µL of 1x Kinase Buffer.
-
-
Incubation: Incubate the plate at 30°C for 45 minutes.
-
Luminescence Detection:
-
Add 50 µL of Kinase-Glo® MAX reagent to each well.
-
Incubate at room temperature for 10-15 minutes to stabilize the signal.
-
Read the luminescence using a microplate reader.
-
-
Data Analysis: Subtract the "Blank" reading from all other readings. Calculate the percent inhibition for each this compound concentration relative to the "Positive Control". Plot the percent inhibition against the log of the inhibitor concentration and use non-linear regression to determine the IC₅₀ value.[18]
Caption: Workflow for an in vitro VEGFR-2 kinase inhibition assay.
Cell Proliferation Assay (CCK-8/MTT)
This protocol measures the effect of this compound on the viability and proliferation of cells, such as glioma cell lines.[3]
Materials:
-
Cell line of interest (e.g., U251, U87 glioma cells)
-
Complete cell culture medium
-
This compound
-
DMSO
-
CCK-8 or MTT reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of approximately 5,000 cells per well and incubate overnight to allow for attachment.[3]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be consistent and low (e.g., <0.1%).
-
Remove the old medium from the wells and replace it with 100 µL of medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).[3]
-
Viability Measurement (CCK-8):
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle-treated control group. Plot viability against this compound concentration to determine the IC₅₀.
Caption: General workflow for a cell proliferation assay.
Apoptosis Assay (Annexin V/PI Staining)
This protocol uses flow cytometry to distinguish between viable, apoptotic, and necrotic cells following treatment with this compound. Apoptotic cells expose phosphatidylserine (B164497) on their outer membrane, which is detected by Annexin V.[19]
Materials:
-
Cell line of interest
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in culture plates and treat with the desired concentrations of this compound (and a vehicle control) for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize. Combine all cells from each sample.
-
Washing: Wash the cells twice with cold PBS by centrifuging at a low speed (e.g., 670 x g for 5 minutes).[19]
-
Resuspension: Resuspend the cell pellet in 1x Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1x Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V negative, PI negative.
-
Early apoptotic cells: Annexin V positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V positive, PI positive.[19]
-
Caption: Workflow for an Annexin V/PI apoptosis assay.
Logical Framework of this compound Action
The mechanism of this compound as an anti-angiogenic agent can be visualized as a direct interruption of a critical biological process. The binding of VEGF to its receptor, VEGFR-2, is the primary trigger for angiogenesis. This compound acts as a molecular blockade at this crucial starting point.
Caption: Logical flow of angiogenesis and this compound's point of intervention.
Summary of In Vitro and In Vivo Findings
-
In Vitro: this compound has been demonstrated to inhibit the proliferation of various cancer cell lines, including glioma cells, in a dose-dependent manner.[3] Studies have shown it can hinder glioma cell migration and invasion.[3][20] Beyond its anti-cancer effects, this compound has also been shown to prevent MPP+-induced neuronal apoptosis in cell culture, an effect attributed to its inhibition of nNOS rather than VEGFR-2.[1][15]
-
In Vivo: In zebrafish models, this compound effectively inhibits VEGF-dependent angiogenesis.[1][4] In rodent models, it has shown the ability to cross the blood-brain barrier.[1][3] This property is significant for its observed effects in animal models of neurological disorders, where it has ameliorated motor defects in a Parkinson's disease model and shown anti-tumor effects in glioma xenograft models.[3][21] Interestingly, in some contexts, its neuroprotective actions appear to be independent of its anti-angiogenic properties.[1]
Conclusion
This compound is a well-characterized, selective inhibitor of the VEGFR-2 tyrosine kinase. Its established mechanism of action and proven efficacy in both in vitro and in vivo models make it an indispensable tool for research in angiogenesis, oncology, and neurobiology. The detailed protocols and quantitative data provided in this guide offer a robust framework for scientists and researchers to effectively utilize this compound in their investigations, facilitating further exploration into the pathways it modulates and its potential therapeutic applications.
References
- 1. The anti-cancer agent this compound unexpectedly protects against MPP+-induced neurotoxicity via selective and direct inhibition of neuronal NOS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 3. This compound Represses Glioma Progression by Inhibiting YAP and Inducing Sensitization to the Effect of Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. SU 4312 | CAS 5812-07-7 | DMBI | this compound | Tocris Bioscience [tocris.com]
- 6. This compound | VEGFR | PDGFR | TargetMol [targetmol.com]
- 7. medkoo.com [medkoo.com]
- 8. SU 4312 | CAS 5812-07-7 | VEGFR, PDGFR kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 9. assaygenie.com [assaygenie.com]
- 10. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. commerce.bio-rad.com [commerce.bio-rad.com]
- 13. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. The anti-cancer agent this compound unexpectedly protects against MPP(+) -induced neurotoxicity via selective and direct inhibition of neuronal NOS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. benchchem.com [benchchem.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound Represses Glioma Progression by Inhibiting YAP and Inducing Sensitization to the Effect of Temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Substantial protection against MPTP-associated Parkinson's neurotoxicity in vitro and in vivo by anti-cancer agent this compound via activation of MEF2D and inhibition of MAO-B - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of SU4312 in Angiogenesis Research: A Technical Guide
An in-depth examination of the multi-targeted tyrosine kinase inhibitor, SU4312, and its application in the study and manipulation of angiogenic processes. This guide is intended for researchers, scientists, and drug development professionals.
This compound, a synthetic small molecule, has emerged as a valuable tool in angiogenesis research due to its potent inhibitory effects on key signaling pathways that drive the formation of new blood vessels. Primarily recognized as a multi-targeted receptor tyrosine kinase inhibitor, this compound's mechanism of action revolves around its ability to compete with ATP for the binding site on vascular endothelial growth factor receptor 2 (VEGFR-2), a pivotal mediator of angiogenesis. By blocking the autophosphorylation of VEGFR-2, this compound effectively halts the downstream signaling cascades that are crucial for endothelial cell proliferation, migration, and survival.[1][2] This guide provides a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in fundamental angiogenesis research.
Core Mechanism of Action: Targeting Key Angiogenic Receptors
This compound exhibits potent and selective inhibition of several receptor tyrosine kinases (RTKs) implicated in angiogenesis. Its primary targets are the Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][3] The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.
Inhibitory Profile of this compound
| Target Receptor | IC50 Value (µM) | Reference(s) |
| VEGFR | 0.8 | [1][3] |
| PDGFR | 19.4 | [1][3] |
This compound's high affinity for VEGFR-2 makes it a particularly effective anti-angiogenic agent. The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers a signaling cascade that is a primary driver of angiogenesis.[4] By competitively inhibiting this interaction, this compound disrupts a critical pathway for new blood vessel formation.[2]
The this compound-Inhibited VEGFR-2 Signaling Pathway
The binding of VEGF to VEGFR-2 initiates a complex downstream signaling network that promotes various aspects of the angiogenic process. This compound's inhibition of VEGFR-2 autophosphorylation effectively blocks these subsequent signaling events.
Key downstream signaling molecules and pathways affected by this compound's inhibition of VEGFR-2 include:
-
Phospholipase C gamma (PLCγ): Activation of PLCγ leads to downstream signaling that influences endothelial cell migration and tube formation.[1]
-
Phosphoinositide 3-kinase (PI3K)/Akt pathway: This pathway is crucial for endothelial cell survival.[2]
-
Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway: This cascade plays a significant role in endothelial cell proliferation and migration.[1]
Experimental Protocols for Angiogenesis Research Using this compound
This compound is widely used in a variety of in vitro and in vivo assays to study angiogenesis. The following sections provide detailed methodologies for key experiments.
In Vitro Angiogenesis Assays
1. Endothelial Cell Proliferation/Viability Assay
This assay assesses the effect of this compound on the proliferation and viability of endothelial cells, a fundamental process in angiogenesis.
Methodology:
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in a 96-well plate at a density of approximately 5,000 cells per well in complete endothelial growth medium.
-
Treatment: After 24 hours, the medium is replaced with a basal medium containing varying concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated for 48-72 hours.
-
Quantification: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) assay. The absorbance is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of this compound that inhibits cell proliferation by 50%, can then be determined.
2. Endothelial Cell Migration Assay (Boyden Chamber Assay)
This assay evaluates the impact of this compound on the directional migration of endothelial cells, a critical step in the formation of new blood vessels.
Methodology:
-
Chamber Preparation: A Boyden chamber apparatus with a porous membrane (typically 8 µm pores) is used. The lower chamber is filled with a chemoattractant, such as VEGF.
-
Cell Seeding: HUVECs, pre-treated with various concentrations of this compound or a vehicle control, are seeded in the upper chamber in a serum-free medium.
-
Incubation: The chamber is incubated for 4-6 hours to allow for cell migration through the membrane.
-
Quantification: Non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
-
Data Analysis: The number of migrated cells in the this compound-treated groups is compared to the vehicle control to determine the percentage of inhibition.
3. Endothelial Cell Tube Formation Assay
This assay models the later stages of angiogenesis, where endothelial cells organize into three-dimensional capillary-like structures.
Methodology:
-
Matrix Coating: A 96-well plate is coated with a basement membrane extract, such as Matrigel or BME (Basement Membrane Extract), which solidifies at 37°C.
-
Cell Seeding and Treatment: HUVECs are suspended in a basal medium containing various concentrations of this compound or a vehicle control. This cell suspension is then seeded onto the solidified matrix.
-
Incubation: The plate is incubated for 4-18 hours.
-
Visualization and Quantification: The formation of tube-like structures is observed and photographed using a microscope. The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
-
Data Analysis: The quantitative parameters from the this compound-treated wells are compared to the vehicle control to assess the degree of inhibition. Studies have shown that this compound can inhibit HUVEC tube formation in a concentration-dependent manner.[5]
In Vivo Angiogenesis Assays
Tumor Xenograft Model
This in vivo model is crucial for evaluating the anti-angiogenic and anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Cell Implantation: Human cancer cells (e.g., glioma, breast, or lung cancer cell lines) are injected subcutaneously or orthotopically into immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives this compound, typically administered via intraperitoneal injection or oral gavage, at a specific dosage and schedule (e.g., daily or on a multi-day cycle). The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and can be further analyzed by immunohistochemistry to assess microvessel density (using markers like CD31) and cell proliferation (e.g., Ki-67 staining).
-
Data Analysis: Tumor growth curves are plotted for each group. The percentage of tumor growth inhibition in the this compound-treated group is calculated relative to the control group. For example, in a mouse xenograft model using MDA-MB-231 breast cancer cells, an intravenous administration of an SUV39H2 inhibitor at 10 mg/kg resulted in a tumor growth inhibition of 42.6%.[6] While this is a different inhibitor, it provides a reference for the type of quantitative data obtained from such studies.
Conclusion
This compound serves as a potent and selective inhibitor of key receptor tyrosine kinases involved in angiogenesis, most notably VEGFR-2. Its ability to disrupt the VEGF signaling cascade makes it an invaluable tool for researchers investigating the molecular mechanisms of angiogenesis and for the preclinical evaluation of anti-angiogenic therapeutic strategies. The detailed experimental protocols provided in this guide offer a framework for utilizing this compound to effectively study and modulate angiogenic processes in both in vitro and in vivo settings. As research in this field continues to advance, the precise and targeted action of molecules like this compound will undoubtedly contribute to a deeper understanding of vascular biology and the development of novel therapies for angiogenesis-dependent diseases.
References
The Biological Activity of SU4312: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU4312, also known as 3-[4-(dimethylamino)benzylidenyl]indolin-2-one, is a synthetically derived small molecule inhibitor initially investigated for its anti-angiogenic properties in cancer therapy.[1][2] Subsequent research has unveiled a broader spectrum of biological activities, including unexpected neuroprotective effects and modulation of key cellular signaling pathways. This technical guide provides a comprehensive overview of the biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further research and drug development efforts.
Core Biological Activities and Quantitative Data
This compound exerts its biological effects through the inhibition of multiple protein kinases and enzymes. Its primary targets are the Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinases.[3][4][5] Beyond its anti-angiogenic targets, this compound has been shown to inhibit other key proteins, leading to a diverse range of cellular effects from anti-cancer to neuroprotection.
Table 1: Kinase and Enzyme Inhibition Profile of this compound
| Target | IC50 Value (μM) | Notes |
| VEGFR | 0.8[3][4] | Potent inhibition, contributing to anti-angiogenic effects. |
| PDGFR | 19.4[3][4][5] | Selective inhibition of PDGFR tyrosine kinase. |
| Neuronal Nitric Oxide Synthase (nNOS) | 19.0 | Non-competitive inhibition, linked to neuroprotective effects.[1] |
| Monoamine Oxidase-B (MAO-B) | 0.2 | Selective inhibition, contributing to neuroprotection in models of Parkinson's disease. |
Table 2: Anti-proliferative Activity of this compound in Glioma Cell Lines
| Cell Line | IC50 Value (μM) |
| U251 | 22.63[2] |
| U87 | 28.56[2] |
| U373 | 45.81[2] |
| LN229 | 127.1[2] |
| GL261 | 35.29[2] |
| GBM1 (primary) | 25.17[2] |
| GBM2 (primary) | 38.92[2] |
| Normal Human Astrocytes (NHA) | 305.7[2] |
Signaling Pathways Modulated by this compound
This compound's biological activities are a direct consequence of its interaction with and inhibition of key signaling pathways. These pathways are crucial in both oncogenesis and neurodegenerative processes.
VEGFR/PDGFR Signaling Pathway
This compound was initially designed as an inhibitor of VEGFR and PDGFR, key mediators of angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis. By competing with ATP for binding to the kinase domain of these receptors, this compound effectively blocks downstream signaling cascades.[1][2]
Hippo-YAP Signaling Pathway in Glioma
Recent studies have demonstrated that this compound can repress glioma progression by inhibiting the Hippo signaling pathway effector, Yes-associated protein (YAP).[2][6] this compound has been shown to down-regulate the transcription and expression of YAP, a key driver of cell proliferation and oncogenesis in many cancers, including glioma.[2]
Neuroprotective Signaling Pathways
This compound exhibits unexpected neuroprotective properties, particularly in models of Parkinson's disease. This effect is independent of its anti-angiogenic activity and is mediated through multiple mechanisms, including the activation of the PI3K/Akt pathway and the inhibition of monoamine oxidase-B (MAO-B).
Detailed Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is adapted from studies investigating the anti-proliferative effects of this compound on glioma cells.[2]
Workflow:
Materials:
-
Glioma cell lines (e.g., U251, U87) and Normal Human Astrocytes (NHA)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in culture medium. The final concentrations may range from 0 to 200 µM.
-
Replace the medium in each well with 100 µL of the medium containing the respective concentrations of this compound. Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration.
-
Incubate the cells for 24 to 48 hours.
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for YAP Expression
This protocol is based on the methodology used to demonstrate this compound's effect on YAP expression in glioma cells.[2]
Workflow:
References
- 1. The anti-cancer agent this compound unexpectedly protects against MPP+-induced neurotoxicity via selective and direct inhibition of neuronal NOS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Represses Glioma Progression by Inhibiting YAP and Inducing Sensitization to the Effect of Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SU 4312 | CAS 5812-07-7 | VEGFR, PDGFR kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 4. This compound | VEGFR | PDGFR | TargetMol [targetmol.com]
- 5. cis-SU4312 | PDGFR | 90828-16-3 | Invivochem [invivochem.com]
- 6. This compound Represses Glioma Progression by Inhibiting YAP and Inducing Sensitization to the Effect of Temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]
SU4312 in Neurodegenerative Disease Research: A Technical Guide
Introduction: SU4312, chemically known as 3-[4-(dimethylamino)benzylidenyl]indolin-2-one, is a cell-permeable small molecule initially developed as a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase for cancer therapy.[1] Its primary anti-cancer activity is attributed to the suppression of angiogenesis.[1] However, emerging research has unveiled unexpected neuroprotective properties of this compound, positioning it as a valuable tool for studying and potentially treating neurodegenerative disorders, particularly Parkinson's disease.[1][2] Notably, its neuroprotective actions appear to be mediated through mechanisms distinct from its anti-angiogenic function.[1]
This guide provides an in-depth technical overview of this compound, focusing on its mechanisms of action, relevant quantitative data, and detailed experimental protocols for its application in neurodegenerative disease models.
Mechanism of Action in Neurodegeneration
This compound exerts its neuroprotective effects through a multi-target mechanism that is largely independent of its well-known VEGFR-2 inhibition. The key pathways implicated in its neuroprotective capacity are detailed below.
1. Inhibition of Neuronal Nitric Oxide Synthase (nNOS): In models of Parkinson's disease, the neurotoxin MPP+ (1-methyl-4-phenylpyridinium ion) induces a significant increase in intracellular nitric oxide (NO), a key mediator of neurotoxicity.[1] this compound has been shown to directly inhibit neuronal NOS (nNOS) in a non-competitive manner.[1] This action prevents the surge in NO levels, thereby protecting neurons from apoptosis.[1] This effect is specific, as this compound shows minimal to no effect on other NOS isoforms like inducible NOS (iNOS) and endothelial NOS (eNOS).[1]
2. Activation of the PI3-K/Akt/MEF2D Survival Pathway: A separate line of investigation demonstrates that this compound can foster neuronal survival by activating the PI3-K/Akt signaling cascade.[2] Activation of Akt leads to the inhibitory phosphorylation of Glycogen Synthase Kinase-3beta (GSK3β) at the Ser9 residue.[2] Since GSK3β normally suppresses the myocyte enhancer factor 2D (MEF2D)—a transcription factor crucial for neuronal survival—its inhibition by this compound results in enhanced MEF2D protein expression and transcriptional activity.[2] This pathway ultimately bolsters the cell's intrinsic survival mechanisms against neurotoxic insults.[2]
3. Selective Inhibition of Monoamine Oxidase-B (MAO-B): this compound is also a potent and selective inhibitor of MAO-B.[2] MAO-B is an enzyme involved in the degradation of dopamine (B1211576) and is known to contribute to oxidative stress in dopaminergic neurons.[2] By inhibiting MAO-B, this compound helps to preserve dopamine levels and reduce oxidative damage, providing another layer of neuroprotection in Parkinson's disease models.[2]
4. Other Potential Mechanisms: this compound has also been reported to directly inhibit the autophosphorylation of the Parkinson's disease-associated leucine-rich repeat kinase 2 (LRRK2) and to block amyloid-beta (Aβ) plaque-induced vessel formation in models of Alzheimer's disease, highlighting its potential broad applicability in neurodegenerative research.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound activity derived from various studies.
Table 1: IC50 Values of this compound for Various Molecular Targets
| Target | IC50 Value | Target Class | Reference |
|---|---|---|---|
| VEGFR-2 | 0.8 µM | Tyrosine Kinase | |
| PDGFR | 19.4 µM | Tyrosine Kinase | |
| Neuronal NOS (nNOS) | 19.0 µM | Enzyme | [1] |
| Monoamine Oxidase-B (MAO-B) | 0.2 µM | Enzyme |[2] |
Table 2: Effective Concentrations of this compound in In Vitro Neuroprotection Assays
| Cell Model | Neurotoxin | Effective this compound Concentration | Assay | Reference |
|---|---|---|---|---|
| SH-SY5Y Cells | 1 mM MPP+ | 3 - 10 µM | Cell Viability (MTT) | [1] |
| PC12 Cells | 1 mM MPP+ | 10 µM | Cell Viability (MTT) | [1] |
| Rat Cerebellar Granule Neurons | 35 µM MPP+ | 1 - 30 µM (Concentration-dependent) | Cell Viability (MTT, LDH) |[1] |
Table 3: In Vivo Dosing and Pharmacokinetic Profile of this compound
| Animal Model | Administration Route | Dosage | Key Finding | Reference |
|---|---|---|---|---|
| MPTP-treated C57BL/6 Mice | Intragastric | 0.2 and 1 mg/kg | Ameliorated motor defects and restored key protein levels. | [2] |
| Sprague-Dawley Rats | Intraperitoneal (i.p.) | Not specified | Detected in brain tissue 15 min post-injection; rapidly cleared by 60 min. |[1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.
References
- 1. The anti-cancer agent this compound unexpectedly protects against MPP+-induced neurotoxicity via selective and direct inhibition of neuronal NOS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substantial protection against MPTP-associated Parkinson's neurotoxicity in vitro and in vivo by anti-cancer agent this compound via activation of MEF2D and inhibition of MAO-B - PubMed [pubmed.ncbi.nlm.nih.gov]
SU4312 in Cancer Cell Line Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SU4312 is a potent, cell-permeable small molecule inhibitor primarily targeting receptor tyrosine kinases (RTKs) crucial for tumor angiogenesis and proliferation. Initially designed as an anti-cancer agent, its mechanism revolves around the competitive inhibition of ATP binding to the kinase domain of Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR).[1][2][3] Research has demonstrated its efficacy in suppressing endothelial cell migration and proliferation, reducing tumor vascularization, and inhibiting the growth of various cancer cell lines, notably in glioma.[3][4] This document provides a comprehensive technical overview of this compound, including its mechanism of action, inhibitory concentrations, relevant signaling pathways, and detailed protocols for its application in cancer cell line research.
Mechanism of Action
This compound, chemically known as 3-[4-(dimethylamino)benzylidenyl]indolin-2-one, functions as a multi-targeted tyrosine kinase inhibitor.[2] Its primary mode of action is the inhibition of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[2][3] this compound achieves this by selectively targeting key receptor tyrosine kinases involved in angiogenic signaling.
The principal targets of this compound are:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2/KDR/Flk-1): this compound is a potent inhibitor of VEGFR-2.[1] It competes with ATP for binding to the receptor's kinase domain, thereby blocking VEGF-mediated receptor autophosphorylation and inactivating downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.[1][2][3][4]
-
Platelet-Derived Growth Factor Receptor (PDGFR): The compound also effectively inhibits PDGFR tyrosine kinase activity, interfering with signaling pathways that regulate cell proliferation and angiogenesis.[4][5][6]
This compound exists as a racemate of (Z)-SU4312 and (E)-SU4312. The (Z)-isomer, also referred to as cis-SU4312, generally shows higher potency against VEGFR-2.[1][7] At higher concentrations, this compound and its isomers can also inhibit other kinases such as EGFR, HER-2, and IGF-1R.[7]
Quantitative Data: Inhibitory Activity
The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the specific kinase and the cell line being tested.
Table 1: IC50 Values of this compound Against Purified Kinases
| Target Kinase | Isomer/Mixture | IC50 (µM) | Reference(s) |
| VEGFR-2 (Flk-1/KDR) | Racemate | 0.8 | [4][5][6] |
| PDGFR | Racemate | 19.4 | [5][6][8] |
| VEGFR-2 (Flk-1) | (Z)-SU4312 | 0.8 | [7] |
| PDGFR | (Z)-SU4312 | 19.4 | |
| VEGFR-2 (Flk-1) | (E)-SU4312 | 5.2 | [7] |
| PDGFR | (E)-SU4312 | 24.2 | [7] |
| EGFR | (E)-SU4312 | 18.5 | [7] |
| HER-2 | (E)-SU4312 | 16.9 | [7] |
| IGF-1R | (E)-SU4312 | 10.0 | [7] |
| Neuronal NOS (nNOS) | Racemate | 19.0 | [9] |
| Monoamine Oxidase-B (MAO-B) | Racemate | 0.2 |
Table 2: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Notes | Reference(s) |
| SF-539 | Glioma | 3.75 | Inhibition of PDGFRβ | [7] |
| U251 | Glioma | ~30 | Varies with specific glioma line | [3] |
| U87 | Glioma | ~40 | Varies with specific glioma line | [3] |
| U373 | Glioma | ~25 | Varies with specific glioma line | [3] |
| LN229 | Glioma | ~127 | Varies with specific glioma line | [3] |
| GL261 | Glioma | ~23 | Varies with specific glioma line | [3] |
| GBM1 | Primary Glioma | ~35 | Varies with specific glioma line | [3] |
| GBM2 | Primary Glioma | ~50 | Varies with specific glioma line | [3] |
Table 3: Synergistic Activity with Temozolomide (TMZ) in Glioma Cells
| Cell Line | This compound Conc. (µM) | TMZ IC50 (µM) | Effect | Reference(s) |
| U87 | 0 | 288.9 | - | [3][10] |
| U87 | 10 or 20 | Decreased | Synergistic | [3][10] |
| U251 | 0 | 342.0 | - | [3][10] |
| U251 | 10 or 20 | Decreased | Synergistic | [3][10] |
| GBM1 | 0 | 333.6 | - | [3][10] |
| GBM1 | 10 or 20 | Decreased | Synergistic | [3][10] |
Signaling Pathways Modulated by this compound
This compound primarily interferes with the signaling cascades initiated by VEGF and PDGF. More recent research has also identified its role in modulating the Hippo signaling pathway effector YAP in glioma.
VEGFR/PDGFR Signaling Pathway
The canonical pathway inhibited by this compound involves the binding of growth factors (VEGF/PDGF) to their respective receptors on the cell surface. This leads to receptor dimerization and autophosphorylation, creating docking sites for downstream signaling proteins and activating cascades such as the PI3K/Akt and MAPK pathways, which promote cell proliferation, survival, and migration. This compound blocks the initial autophosphorylation step.
Caption: this compound inhibits VEGFR and PDGFR autophosphorylation.
Hippo-YAP Signaling Pathway in Glioma
In glioma cells, this compound has been shown to down-regulate Yes-associated protein (YAP), a key effector of the Hippo pathway.[11] The inhibition of YAP leads to a decrease in the expression of its target genes, such as the chemokine CCL2, which in turn can modulate the tumor immune microenvironment and enhance the efficacy of chemotherapies like temozolomide.[3][11]
Caption: this compound inhibits glioma progression via the YAP-CCL2 axis.
Experimental Protocols
The following section provides detailed methodologies for key experiments involving this compound in cancer cell line research.
General Experimental Workflow
A typical workflow for evaluating the efficacy of this compound involves a series of in vitro assays to determine its effect on cell viability, proliferation, and target engagement, potentially followed by in vivo studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ptglab.com [ptglab.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Click-iT EdU Labeling In Vivo Cell Proliferation Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
SU4312: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
SU4312 is a synthetic small molecule initially identified as a potent inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinases. Its ability to modulate key signaling pathways involved in angiogenesis has positioned it as a valuable tool in cancer research. Subsequent studies have revealed unexpected neuroprotective properties and activities against other cellular targets, expanding its potential therapeutic applications. This document provides a comprehensive overview of the chemical and physical properties of this compound, its mechanism of action, and detailed protocols for key in vitro and in vivo experiments.
Chemical Structure and Properties
This compound, with the IUPAC name 3-[[4-(dimethylamino)phenyl]methylene]-1,3-dihydro-2H-indol-2-one, is an indolinone derivative.[1][2] It exists as a racemate of (Z) and (E) isomers, each exhibiting different inhibitory profiles.[3][4] The molecule is characterized by a central indolinone core linked to a dimethylaminophenyl group via a methylene (B1212753) bridge.
Chemical Structure
-
Molecular Weight: 264.33 g/mol [1]
-
IUPAC Name: 3-[[4-(dimethylamino)phenyl]methylene]-1,3-dihydro-2H-indol-2-one[1]
-
SMILES: O=C1NC2=C(C=CC=C2)/C1=C/C3=CC=C(N(C)C)C=C3
Physicochemical Properties
| Property | Value | Reference(s) |
| Appearance | Orange solid | [6] |
| Solubility | Soluble in DMSO (25 mg/ml) | [6] |
| Storage | Store at -20°C | [6] |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects through the inhibition of multiple signaling pathways, primarily by acting as a competitive inhibitor at the ATP-binding site of receptor tyrosine kinases.[3]
Inhibition of VEGFR and PDGFR Signaling
The primary mechanism of action of this compound is the potent inhibition of VEGFR and PDGFR tyrosine kinases.[5][7] This inhibition disrupts downstream signaling cascades crucial for angiogenesis, cell proliferation, and migration.[7]
Neuroprotective Effects via nNOS and MAO-B Inhibition
Unexpectedly, this compound has demonstrated neuroprotective properties independent of its anti-angiogenic activity.[3] It acts as a selective, non-competitive inhibitor of neuronal nitric oxide synthase (nNOS) and a potent inhibitor of monoamine oxidase-B (MAO-B).[2][3][8]
Downregulation of the Hippo-YAP Pathway
In glioma cells, this compound has been shown to inhibit cell proliferation by down-regulating the transcription and expression of Yes-associated protein (YAP), a key effector of the Hippo signaling pathway.[1][9] This leads to a decrease in the expression of YAP target genes involved in cell proliferation and survival.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, including its inhibitory concentrations (IC₅₀) against various targets and in different cell lines.
| Parameter | Value | Target/Cell Line | Reference(s) |
| IC₅₀ (VEGFR) | 0.8 µM | VEGFR | [5] |
| IC₅₀ (PDGFR) | 19.4 µM | PDGFR | [5] |
| IC₅₀ ((Z)-SU4312 - FLK-1/VEGFR2) | 0.8 µM | FLK-1/VEGFR2 | [4] |
| IC₅₀ ((Z)-SU4312 - PDGFR) | 19.4 µM | PDGFR | [4] |
| IC₅₀ ((E)-SU4312 - FLK-1/VEGFR2) | 5.2 µM | FLK-1/VEGFR2 | [4] |
| IC₅₀ ((E)-SU4312 - PDGFR) | 24.2 µM | PDGFR | [4] |
| IC₅₀ ((E)-SU4312 - EGFR) | 18.5 µM | EGFR | [4] |
| IC₅₀ ((E)-SU4312 - HER-2) | 16.9 µM | HER-2 | [4] |
| IC₅₀ ((E)-SU4312 - IGF-1R) | 10.0 µM | IGF-1R | [4] |
| IC₅₀ (nNOS) | 19.0 µM | Neuronal NOS | [3][8] |
| IC₅₀ (MAO-B) | 0.2 µM | Monoamine Oxidase-B | [2] |
| IC₅₀ (Glioma Cell Lines) | 22.63 µM - 127.1 µM | U251, U87, U373, etc. | [1] |
| IC₅₀ (Normal Human Astrocytes - NHA) | 305.7 µM | NHA | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Cell Viability and Proliferation Assays
Objective: To assess the effect of this compound on the viability and proliferation of cancer cells.
a) CCK-8 Assay [1]
-
Seed glioma cell lines and normal human astrocytes in 96-well plates.
-
After cell attachment, treat with various concentrations of this compound for 24, 48, and 72 hours.
-
Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for a specified time.
-
Measure the absorbance at 450 nm using a microplate reader to determine cell viability.
b) EdU Incorporation Assay [1][10]
-
Treat cells with the desired concentrations of this compound for 24 hours.
-
Incubate the cells with 50 µM 5-ethynyl-2´-deoxyuridine (EdU) for 2 hours.
-
Fix the cells with 4% paraformaldehyde and permeabilize with 0.5% Triton X-100.
-
Perform the click reaction using an Apollo® reaction cocktail.
-
Stain the cell nuclei with DAPI.
-
Visualize and quantify the EdU-positive cells using fluorescence microscopy.
Western Blot Analysis[2][11]
Objective: To determine the effect of this compound on the protein expression levels of target molecules.
-
Treat cells with this compound at the desired concentrations and duration.
-
Lyse the cells and determine the protein concentration using the Bradford method.
-
Separate 50 µg of protein per sample by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% skimmed milk or 3% bovine serum albumin.
-
Incubate the membrane with primary antibodies (e.g., anti-YAP, anti-AXL, anti-CRY61, anti-GAPDH) overnight at 4°C.
-
Incubate with the appropriate secondary antibody for 2 hours at room temperature.
-
Detect the protein bands using an ECL luminescence system.
In Vivo Glioma Xenograft Model[11]
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
-
Intracranially inject GFP-luciferase-U87 cells (5 × 10⁵) or mCherry-luciferase-GL261 cells (2 × 10⁵) into BALB/c nude mice or C57BL/6 mice, respectively.
-
Two days post-transplantation, begin treatment with this compound (1 mg/kg) administered intragastrically (5 days on, 2 days off) for 3 weeks.
-
For combination studies, administer temozolomide (B1682018) (TMZ) at 7.5 mg/kg intraperitoneally following the same schedule.
-
Monitor tumor growth using an in vivo imaging system and record animal survival.
References
- 1. This compound Represses Glioma Progression by Inhibiting YAP and Inducing Sensitization to the Effect of Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substantial protection against MPTP-associated Parkinson's neurotoxicity in vitro and in vivo by anti-cancer agent this compound via activation of MEF2D and inhibition of MAO-B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anti-cancer agent this compound unexpectedly protects against MPP+-induced neurotoxicity via selective and direct inhibition of neuronal NOS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | VEGFR | PDGFR | TargetMol [targetmol.com]
- 6. SU 4312 | CAS 5812-07-7 | VEGFR, PDGFR kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 7. medkoo.com [medkoo.com]
- 8. The anti-cancer agent this compound unexpectedly protects against MPP(+) -induced neurotoxicity via selective and direct inhibition of neuronal NOS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Represses Glioma Progression by Inhibiting YAP and Inducing Sensitization to the Effect of Temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
SU4312 Inhibitor: An In-depth Technical Guide on its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU4312, chemically known as 3-[4-(dimethylamino)benzylidenyl]indolin-2-one, is a synthetically derived small molecule that has garnered significant interest in the scientific community for its dual therapeutic potential.[1] Initially developed by SUGEN (later acquired by Pharmacia, now Pfizer) as a potent inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) for cancer therapy, subsequent research has unveiled its unexpected neuroprotective properties.[1][2][3] This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and key experimental findings related to the this compound inhibitor. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Discovery and History
The development of this compound emerged from research programs in the late 1990s focused on identifying small molecule inhibitors of receptor tyrosine kinases (RTKs), which are crucial mediators of cellular signaling and are often dysregulated in cancer.[4] SUGEN, a biotechnology company at the forefront of kinase inhibitor research, synthesized a series of 2-indolinone compounds, leading to the identification of this compound as a potent and selective inhibitor of VEGFR-2, a key player in angiogenesis—the formation of new blood vessels that is critical for tumor growth and metastasis.[2]
While initially pursued as an anti-cancer agent due to its anti-angiogenic properties, the trajectory of this compound research took an unforeseen turn.[1] Later studies revealed that this compound possesses significant neuroprotective effects, independent of its anti-angiogenic activity.[3] This discovery has opened new avenues for its potential application in the treatment of neurodegenerative disorders.[1][3]
Mechanism of Action
This compound primarily functions as an ATP-competitive inhibitor of VEGFR-2. It binds to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of the receptor and thereby blocking the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival.[1]
Interestingly, the neuroprotective effects of this compound are not attributed to its VEGFR-2 inhibition.[3] Research has demonstrated that this compound can selectively and directly inhibit neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurotoxicity in conditions like Parkinson's disease.[1][3] Furthermore, this compound has been shown to inhibit monoamine oxidase-B (MAO-B), another target relevant to Parkinson's disease therapy.
Data Presentation
The inhibitory activity of this compound has been characterized against a range of kinases and other enzymes. The following tables summarize the key quantitative data from various in vitro and cellular assays.
Table 1: Inhibitory Activity of this compound against Receptor Tyrosine Kinases
| Target Kinase | IC50 (µM) | Assay Conditions | Reference |
| VEGFR-2 (Flk-1/KDR) | 0.8 (cis-isomer) | Purified enzyme | [5] |
| VEGFR-2 (Flk-1/KDR) | 5.2 (trans-isomer) | Purified enzyme | [5] |
| PDGFR | 19.4 | Purified enzyme | [6] |
| EGFR | >100 | Purified enzyme | |
| c-Src | >100 | Purified enzyme |
Table 2: Inhibitory Activity of this compound against Other Enzymes
| Target Enzyme | IC50 (µM) | Ki (µM) | Mode of Inhibition | Reference |
| Neuronal Nitric Oxide Synthase (nNOS) | 19.0 | 12.7 | Non-competitive | [7] |
| Inducible Nitric Oxide Synthase (iNOS) | >1000 | Not Determined | - | [7] |
| Endothelial Nitric Oxide Synthase (eNOS) | >1000 | Not Determined | - | [7] |
| Monoamine Oxidase-B (MAO-B) | 0.2 | Not Determined | - | [8] |
Table 3: Cellular Activity of this compound in Glioma Cell Lines
| Cell Line | IC50 (µM) after 24h | Assay | Reference |
| U251 | 22.63 | CCK-8 | [9] |
| U87 | 35.86 | CCK-8 | [9] |
| U373 | 41.27 | CCK-8 | [9] |
| LN229 | 127.1 | CCK-8 | [9] |
| GL261 | 54.33 | CCK-8 | [9] |
| GBM1 | 28.91 | CCK-8 | [9] |
| GBM2 | 45.68 | CCK-8 | [9] |
| NHA (Normal Human Astrocytes) | >100 | CCK-8 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. This section provides protocols for key experiments used to characterize this compound.
Synthesis of this compound (3-[4-(dimethylamino)benzylidenyl]indolin-2-one)
This protocol is adapted from a general method for the synthesis of 3-benzylideneindolin-2-one (B1620751) derivatives.[10]
Materials:
Procedure:
-
In a microwave-safe vessel, dissolve indolin-2-one (1 equivalent) and 4-(dimethylamino)benzaldehyde (1 equivalent) in ethanol.
-
Add a catalytic amount of piperidine to the mixture.
-
Seal the vessel and heat the reaction mixture in a microwave reactor at 110°C for 30 minutes.
-
After cooling, the product will precipitate out of the solution.
-
Collect the solid product by filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials and catalyst.
-
Dry the product under vacuum to yield 3-[4-(dimethylamino)benzylidenyl]indolin-2-one.
-
Confirm the structure and purity of the final product using techniques such as NMR spectroscopy and mass spectrometry.
VEGFR-2 Kinase Assay
This is a generalized protocol for an in vitro luminescence-based kinase assay.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase substrate (e.g., Poly-Glu,Tyr 4:1)
-
ATP
-
Kinase buffer
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer with a constant final DMSO concentration (e.g., 1%).
-
In a 96-well plate, add the diluted this compound or vehicle control (DMSO in kinase buffer).
-
Prepare a master mix containing kinase buffer, ATP, and the kinase substrate.
-
Add the master mix to each well.
-
Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme to each well, except for the "no enzyme" control wells.
-
Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer, following the manufacturer's instructions.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a suitable software.
Cell Viability (MTT) Assay
This protocol describes the use of the MTT assay to determine the cytotoxic effects of this compound on glioma cells.[11]
Materials:
-
Glioma cell lines (e.g., U251, U87)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Seed glioma cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be consistent across all wells and typically below 0.5%.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
At the end of the incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
LDH Cytotoxicity Assay
This protocol outlines the measurement of lactate (B86563) dehydrogenase (LDH) release as an indicator of cytotoxicity.
Materials:
-
Target cells cultured in a 96-well plate
-
This compound
-
LDH Cytotoxicity Assay Kit
Procedure:
-
Seed cells in a 96-well plate and treat with various concentrations of this compound as described for the MTT assay. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit's instructions (usually around 30 minutes), protected from light.
-
Add the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity for each this compound concentration based on the absorbance readings of the experimental, spontaneous release, and maximum release wells.
Western Blot Analysis of the PI3K/Akt Signaling Pathway
This protocol details the steps to analyze the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt pathway.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against a housekeeping protein (e.g., GAPDH) or the total form of the protein of interest (e.g., total Akt).
-
Quantify the band intensities using densitometry software.
Zebrafish Anti-Angiogenesis Assay
This in vivo assay utilizes transgenic zebrafish with fluorescent blood vessels to assess the anti-angiogenic effects of this compound.[6][12]
Materials:
-
Transgenic zebrafish embryos (e.g., Tg(fli1:EGFP) or Tg(kdrl:EGFP))
-
Embryo medium
-
This compound (dissolved in DMSO)
-
96- or 384-well plates
-
Fluorescence microscope
Procedure:
-
Collect zebrafish embryos and raise them in embryo medium.
-
At a specific developmental stage (e.g., 24 hours post-fertilization), dechorionate the embryos.
-
Array the embryos into the wells of a multi-well plate.
-
Treat the embryos with different concentrations of this compound or vehicle control.
-
Incubate the embryos for a defined period (e.g., 24-48 hours).
-
At the end of the treatment, anesthetize the embryos and image the intersegmental vessels using a fluorescence microscope.
-
Quantify the extent of angiogenesis by measuring parameters such as the number and length of the intersegmental vessels.
-
Determine the concentration-dependent inhibitory effect of this compound on angiogenesis.
Monoamine Oxidase-B (MAO-B) Activity Assay
This protocol describes a fluorometric assay to measure the inhibitory effect of this compound on MAO-B activity.
Materials:
-
Source of MAO-B enzyme (e.g., recombinant human MAO-B or tissue homogenate)
-
MAO-B substrate (e.g., benzylamine)
-
MAO-B specific inhibitor (e.g., selegiline, for control)
-
This compound
-
Assay buffer
-
Fluorometric MAO assay kit (containing a probe that reacts with H2O2)
-
Black, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of this compound and the control inhibitor in assay buffer.
-
In a 96-well plate, add the MAO-B enzyme source.
-
Add the diluted this compound, control inhibitor, or vehicle to the respective wells and pre-incubate for a short period.
-
Initiate the reaction by adding the MAO-B substrate and the fluorometric probe mixture.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a microplate reader. The signal is proportional to the amount of H2O2 produced, which reflects MAO-B activity.
-
Calculate the percent inhibition of MAO-B activity for each concentration of this compound and determine the IC50 value.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
References
- 1. The anti-cancer agent this compound unexpectedly protects against MPP+-induced neurotoxicity via selective and direct inhibition of neuronal NOS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. The anti-cancer agent this compound unexpectedly protects against MPP(+) -induced neurotoxicity via selective and direct inhibition of neuronal NOS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and evaluations of substituted 3-[(3- or 4-carboxyethylpyrrol-2-yl)methylidenyl]indolin-2-ones as inhibitors of VEGF, FGF, and PDGF receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Design, Synthesis and Characterization of 3-(Benzylidene)indolin-2-one Derivatives as Ligands for α-Synuclein Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biopioneer.com.tw [biopioneer.com.tw]
- 12. moleculardevices.com [moleculardevices.com]
An In-depth Technical Guide to the Kinase Selectivity Profile of SU4312
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the kinase selectivity profile of SU4312, a synthetic small molecule inhibitor. It is designed to be a technical resource, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways to aid in research and development efforts.
Executive Summary
This compound, also known as 3-[4-(dimethylamino)benzylidenyl]indolin-2-one, was initially developed as a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase, a key mediator of angiogenesis.[1] Subsequent studies have revealed its activity against a broader range of kinases and other enzymes, defining it as a multi-targeted inhibitor. This guide consolidates the available quantitative data on its inhibitory activities, outlines the typical experimental procedures used for such characterization, and illustrates the core signaling pathways affected by its primary targets.
Quantitative Selectivity Profile of this compound
The inhibitory activity of this compound has been quantified against several key protein kinases and other enzymes. The half-maximal inhibitory concentration (IC50) is the most common metric reported. The data compiled from various studies are summarized below. It is important to note that this compound exists as cis- and trans- isomers, which can exhibit different potencies.[1]
Table 1: IC50 Values of this compound Against Various Kinase and Enzyme Targets
| Target | Isoform | IC50 (µM) | Comments |
| VEGFR-2 (KDR/Flk-1) | cis- | 0.8 | Potent inhibition of the primary target.[1][2] |
| trans- | 5.2 | ||
| PDGFR | Not Specified | 19.4 | Moderate inhibition.[2] |
| cis- | 24.2 | Lower potency compared to VEGFR-2.[3] | |
| IGF-1R | cis- | 10.0 | Inhibition of Insulin-like Growth Factor 1 Receptor.[3] |
| HER-2 | cis- | 16.9 | Inhibition of Human Epidermal Growth Factor Receptor 2.[3] |
| EGFR | cis- | 18.5 | Inhibition of Epidermal Growth Factor Receptor.[3] |
| nNOS | Not Specified | 19.0 | Non-competitive inhibition of neuronal Nitric Oxide Synthase.[1][4] |
| MAO-B | Not Specified | 0.2 | Potent inhibition of Monoamine Oxidase-B.[5] |
This compound has been reported to be selective over EGFR and c-Src tyrosine kinases in some initial screenings. Additionally, it has demonstrated anti-proliferative effects in various glioma cell lines, with IC50 values ranging from 22.63 µM to 127.1 µM.[6]
Experimental Protocols: In Vitro Kinase Assay
Determining the IC50 value of an inhibitor like this compound is typically achieved through an in vitro kinase assay. The following is a generalized protocol that outlines the standard procedure. Specific conditions such as buffer composition, enzyme concentration, and substrate choice may vary depending on the kinase being assayed.
3.1 Principle An in vitro kinase assay measures the enzymatic activity of a purified kinase in the presence of a specific substrate, ATP (the phosphate (B84403) donor), and varying concentrations of the inhibitor. The activity is quantified by measuring the amount of phosphorylated substrate or the amount of ADP produced.
3.2 Materials
-
Kinase: Purified, recombinant target kinase (e.g., VEGFR-2, PDGFR).
-
Substrate: A specific peptide or protein substrate for the kinase (e.g., Myelin Basic Protein for some MAPKs).[7]
-
Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
ATP: Adenosine triphosphate, often including a radiolabeled version ([γ-³²P]-ATP) for detection.[7]
-
Kinase Reaction Buffer: Typically contains a buffering agent (e.g., Tris-HCl, HEPES), divalent cations (e.g., MgCl₂), and other components to ensure optimal enzyme activity.[7][8]
-
Detection System: Method to quantify the reaction product, such as phosphor imaging for radioactive assays or a luminescence plate reader for ADP-Glo™ assays.[8][9]
-
Assay Plates: 96-well or 384-well plates.
3.3 Generalized Procedure
-
Preparation: Prepare serial dilutions of this compound in kinase buffer. Prepare a master mix containing the kinase, substrate, and any necessary co-factors in the kinase buffer.
-
Reaction Setup: To the wells of an assay plate, add the diluted inhibitor solutions. Add the kinase/substrate master mix to initiate the reaction. Include "positive control" wells (no inhibitor) and "blank" wells (no enzyme).
-
Initiation and Incubation: Start the kinase reaction by adding ATP to all wells. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).[9]
-
Termination: Stop the reaction. For radioactive assays, this is often done by adding a stop solution and spotting the reaction mixture onto filter paper, followed by washing to remove unincorporated [γ-³²P]-ATP.[7] For luminescence assays, a reagent is added to deplete remaining ATP.
-
Detection: Quantify the signal. For radioactive assays, this involves exposing the filter paper to a phosphor screen or X-ray film. For luminescence assays (e.g., ADP-Glo™), a detection reagent is added that converts the ADP generated into a light signal, which is read by a luminometer.[9]
-
Data Analysis: Subtract the background signal (from "blank" wells). Calculate the percentage of inhibition for each this compound concentration relative to the "positive control". Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]
3.4 Experimental Workflow Diagram
References
- 1. The anti-cancer agent this compound unexpectedly protects against MPP+-induced neurotoxicity via selective and direct inhibition of neuronal NOS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | VEGFR | PDGFR | TargetMol [targetmol.com]
- 3. cis-SU4312 | PDGFR | 90828-16-3 | Invivochem [invivochem.com]
- 4. The anti-cancer agent this compound unexpectedly protects against MPP(+) -induced neurotoxicity via selective and direct inhibition of neuronal NOS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substantial protection against MPTP-associated Parkinson's neurotoxicity in vitro and in vivo by anti-cancer agent this compound via activation of MEF2D and inhibition of MAO-B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Represses Glioma Progression by Inhibiting YAP and Inducing Sensitization to the Effect of Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
In Vitro Effects of SU4312 on Endothelial Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU4312, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), has demonstrated significant anti-angiogenic properties in various in vitro studies. As a key mediator of angiogenesis, the process of new blood vessel formation, VEGFR-2 is a critical target in the development of anti-cancer therapies. This technical guide provides a comprehensive overview of the in vitro effects of this compound on endothelial cells, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways.
Core Mechanism of Action
This compound exerts its primary effect by inhibiting the tyrosine kinase activity of VEGFR-2. The half-maximal inhibitory concentration (IC50) for VEGFR-2 kinase inhibition by this compound is approximately 0.8 µM. By binding to the ATP-binding site of the VEGFR-2 kinase domain, this compound prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling cascades that promote endothelial cell proliferation, migration, survival, and tube formation.
Quantitative Effects of this compound on Endothelial Cell Functions
The following tables summarize the key quantitative data on the inhibitory effects of this compound on various endothelial cell functions.
| Parameter | Cell Type | IC50 Value | Reference |
| VEGFR-2 Kinase Inhibition | Not specified | 0.8 µM | [1][2] |
| PDGFR Kinase Inhibition | Not specified | 19.4 µM | [1][2] |
| VEGF-dependent Angiogenesis (Zebrafish Assay) | Zebrafish Embryos | 1.8 µM | [1] |
Table 1: Kinase Inhibition and Anti-Angiogenic Activity of this compound
| Effect | Cell Type | This compound Concentration | Observed Effect | Reference |
| Inhibition of Cell Proliferation | Glioma Cell Lines (U251, U87, U373, LN229, GL261, GBM1, GBM2) | 22.63 µM to 127.1 µM (IC50) | Dose-dependent inhibition of cell viability. | [3] |
| Inhibition of Cell Migration | Endothelial Cells | Not specified | Reduction in cell migration. | [1] |
| Inhibition of Tube Formation | Endothelial Cells | Not specified | Reduction in the formation of capillary-like structures. | [1] |
Table 2: Effects of this compound on Endothelial and Other Cell Functions
Experimental Protocols
Detailed methodologies for key in vitro assays used to evaluate the effects of this compound on endothelial cells are provided below.
Cell Proliferation Assay (MTT Assay)
Objective: To determine the effect of this compound on the proliferation and viability of endothelial cells.
Protocol:
-
Seed endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) or vehicle control (DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
Objective: To quantify the induction of apoptosis in endothelial cells following treatment with this compound.
Protocol:
-
Seed endothelial cells in 6-well plates and treat with different concentrations of this compound for a predetermined time.
-
Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Migration Assay (Boyden Chamber Assay)
Objective: To assess the effect of this compound on the migratory capacity of endothelial cells.
Protocol:
-
Coat the lower surface of the Boyden chamber membrane (8 µm pore size) with an extracellular matrix protein such as fibronectin or collagen.
-
Place a chemoattractant (e.g., VEGF) in the lower chamber.
-
Pre-treat endothelial cells with various concentrations of this compound.
-
Seed the pre-treated endothelial cells in the upper chamber of the Boyden chamber.
-
Incubate for a period that allows for cell migration (typically 4-6 hours).
-
Fix and stain the cells that have migrated to the lower surface of the membrane.
-
Count the migrated cells under a microscope in several random fields.
Tube Formation Assay
Objective: To evaluate the effect of this compound on the ability of endothelial cells to form capillary-like structures.
Protocol:
-
Coat the wells of a 96-well plate with a basement membrane matrix extract (e.g., Matrigel).
-
Allow the matrix to solidify at 37°C.
-
Seed endothelial cells onto the matrix in the presence of various concentrations of this compound.
-
Incubate the plate for 4-18 hours to allow for tube formation.
-
Visualize and photograph the tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, or the number of enclosed loops.
Western Blot Analysis of VEGFR-2 Phosphorylation
Objective: To determine the inhibitory effect of this compound on VEGF-induced VEGFR-2 phosphorylation.
Protocol:
-
Culture endothelial cells to near confluence and then serum-starve them for several hours.
-
Pre-treat the cells with different concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with VEGF for a short period (e.g., 5-10 minutes).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated VEGFR-2 (e.g., anti-p-VEGFR-2 Tyr1175).
-
Subsequently, probe the membrane with an antibody for total VEGFR-2 as a loading control.
-
Detect the protein bands using a chemiluminescence-based detection system.
Signaling Pathways and Visualizations
This compound primarily targets the VEGFR-2 signaling pathway. The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling cascades affected by this compound and the general workflow of the in vitro assays.
References
- 1. Endothelial cell tube formation assay for the in vitro study of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Represses Glioma Progression by Inhibiting YAP and Inducing Sensitization to the Effect of Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
SU4312: A Technical Guide to its Inhibition of Platelet-Derived Growth Factor Receptor (PDGFR) Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
SU4312 is a potent, cell-permeable small molecule inhibitor that has demonstrated significant activity against receptor tyrosine kinases (RTKs), playing a crucial role in angiogenesis and cell proliferation. This technical guide provides an in-depth analysis of this compound's mechanism of action, with a specific focus on its inhibitory effects on the phosphorylation of the Platelet-Derived Growth Factor Receptor (PDGFR). This document details the PDGFR signaling pathway, presents quantitative data on this compound's inhibitory activity, and provides comprehensive experimental protocols for assessing its impact on PDGFR phosphorylation. This guide is intended to be a valuable resource for researchers and professionals in the fields of oncology, cell signaling, and drug development.
Introduction to PDGFR Signaling
The Platelet-Derived Growth Factor (PDGF) family of ligands and their corresponding receptors (PDGFRs) are key regulators of cellular processes such as growth, proliferation, differentiation, and migration. The binding of a PDGF ligand to its receptor induces receptor dimerization, which in turn activates the intracellular tyrosine kinase domain through autophosphorylation of specific tyrosine residues. This phosphorylation creates docking sites for various signaling molecules, initiating a cascade of downstream signaling pathways that are critical for normal physiological functions. However, dysregulation of the PDGF/PDGFR signaling axis is implicated in numerous pathological conditions, including various cancers, by promoting tumor growth, angiogenesis, and metastasis.
The PDGFR Signaling Cascade
Upon ligand binding and subsequent autophosphorylation, PDGFRs recruit and activate several key downstream signaling molecules, including:
-
Phosphoinositide 3-kinase (PI3K): Activation of the PI3K/Akt pathway is crucial for cell survival and proliferation.
-
Phospholipase C gamma (PLCγ): This enzyme hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to calcium mobilization and activation of Protein Kinase C (PKC), which influences cell growth and differentiation.
-
Ras GTPase-activating protein (GAP): This protein is involved in regulating the Ras/Mitogen-Activated Protein Kinase (MAPK) pathway, which controls gene expression and cell cycle progression.
The intricate network of these signaling pathways underscores the importance of PDGFR as a therapeutic target.
dot graph PDGFR_Signaling_Pathway { graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12, label=""]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes PDGF [label="PDGF Ligand", fillcolor="#FBBC05"]; PDGFR [label="PDGFR\n(Inactive Dimer)", fillcolor="#F1F3F4"]; pPDGFR [label="Phosphorylated PDGFR\n(Active Dimer)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ras_GAP [label="Ras GAP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#34A853", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Migration", shape=ellipse, fillcolor="#F1F3F4"]; this compound [label="this compound", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges PDGF -> PDGFR [label="Binding & Dimerization"]; PDGFR -> pPDGFR [label="Autophosphorylation"]; pPDGFR -> PI3K; PI3K -> Akt; Akt -> Proliferation; pPDGFR -> PLCg; PLCg -> Proliferation; pPDGFR -> Ras_GAP; Ras_GAP -> Ras [arrowhead=tee]; Ras -> Raf -> MEK -> ERK -> Proliferation; this compound -> pPDGFR [label="Inhibition", arrowhead=tee, style=dashed, color="#EA4335"]; } dot Caption: PDGFR Signaling Pathway and the inhibitory action of this compound.
This compound: A Multi-Targeted Kinase Inhibitor
This compound is a small molecule inhibitor that primarily targets the ATP-binding site of receptor tyrosine kinases, thereby preventing their autophosphorylation and subsequent activation of downstream signaling pathways. While it is also known to inhibit other kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR), this guide will focus on its effects on PDGFR.
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.
| Target Kinase | Isomer/Form | IC50 (µM) | Reference |
| PDGFR | (Z)-SU4312 / cis-SU4312 | 19.4 | [1] |
| PDGFR | (E)-SU4312 | 24.2 | |
| VEGFR2 (Flk-1) | (Z)-SU4312 / cis-SU4312 | 0.8 | [1] |
| VEGFR2 (Flk-1) | (E)-SU4312 | 5.2 | |
| EGFR | (E)-SU4312 | 18.5 | |
| HER-2 | (E)-SU4312 | 16.9 | |
| IGF-1R | (E)-SU4312 | 10.0 |
Note: The (Z)-isomer is also referred to as cis-SU4312.
Experimental Protocols for Assessing PDGFR Phosphorylation
To investigate the inhibitory effect of this compound on PDGFR phosphorylation, several key experimental techniques can be employed. The following section provides detailed methodologies for these assays.
Cell-Based Western Blot Analysis of PDGFR Phosphorylation
This protocol describes the detection of phosphorylated PDGFR in cell lysates following treatment with this compound and stimulation with a PDGF ligand.
Materials:
-
Cell line expressing PDGFR (e.g., NIH-3T3, human dermal fibroblasts)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
PDGF-BB ligand
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-PDGFRβ (Tyr751), anti-total-PDGFRβ
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in appropriate culture dishes and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal receptor phosphorylation.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 20 µM) or vehicle (DMSO) for 2 hours.
-
Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 10-15 minutes at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-PDGFRβ antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with the anti-total-PDGFRβ antibody to ensure equal protein loading.
-
In Vitro Kinase Assay for PDGFR Phosphorylation
This protocol describes a cell-free assay to directly measure the inhibitory effect of this compound on the kinase activity of purified PDGFR.
Materials:
-
Recombinant human PDGFRβ kinase domain
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Poly(Glu, Tyr) 4:1 as a generic tyrosine kinase substrate
-
ATP
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Luminometer
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
In a 96-well or 384-well plate, add the diluted this compound or vehicle (DMSO) to the appropriate wells.
-
-
Kinase Reaction:
-
Prepare a master mix containing the PDGFRβ kinase and the poly(Glu, Tyr) substrate in kinase assay buffer.
-
Add the master mix to each well.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
ADP Detection (using ADP-Glo™ as an example):
-
Stop the kinase reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Conclusion
This compound is a valuable research tool for investigating the role of PDGFR signaling in various biological and pathological processes. Its ability to inhibit PDGFR autophosphorylation provides a mechanism to dissect the downstream consequences of this critical signaling event. The experimental protocols detailed in this guide offer robust methods for quantifying the inhibitory effects of this compound and similar compounds on PDGFR activity. A thorough understanding of these techniques is essential for researchers aiming to develop novel therapeutic strategies targeting the PDGF/PDGFR pathway.
References
Investigating the Neuroprotective Effects of SU4312: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SU4312, a synthetic indolinone derivative, was initially developed as a potent and selective inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis.[1] While its anti-cancer properties have been a primary focus, emerging evidence highlights its significant neuroprotective capabilities, independent of its anti-angiogenic function.[1][2] This technical guide synthesizes the current understanding of this compound's neuroprotective mechanisms, presents quantitative data from key preclinical studies, details experimental protocols, and visualizes the complex signaling pathways involved. The findings suggest that this compound's ability to modulate neuronal nitric oxide synthase (nNOS) and activate pro-survival pathways like PI3K/Akt positions it as a promising candidate for therapeutic development in neurodegenerative disorders, particularly those linked to nitric oxide (NO)-mediated neurotoxicity.[1]
Introduction
Neurodegenerative diseases such as Parkinson's disease (PD) and Alzheimer's disease are characterized by the progressive loss of neuronal structure and function.[2] Key pathological mechanisms include oxidative stress, neuroinflammation, and apoptosis.[3][4] this compound (3-[4-(dimethylamino)benzylidenyl]indolin-2-one) is a cell-permeable small molecule originally identified as an inhibitor of receptor tyrosine kinases (RTKs) like VEGFR and platelet-derived growth factor receptor (PDGFR).[5][6][7] Its ability to cross the blood-brain barrier has opened avenues for investigating its effects within the central nervous system.[2]
Unexpectedly, studies have revealed that this compound confers neuroprotection through mechanisms distinct from its well-known anti-angiogenic effects.[1] This guide focuses on these alternative pathways, providing a detailed overview for researchers exploring novel neuroprotective strategies.
Core Neuroprotective Mechanisms of Action
The primary neuroprotective activity of this compound is not attributed to its inhibition of VEGFR-2, as other potent VEGFR-2 inhibitors like PTK787/ZK222584 do not exhibit similar protective effects in neuronal models.[1] Instead, the evidence points to two principal mechanisms:
-
Selective Inhibition of Neuronal Nitric Oxide Synthase (nNOS): this compound acts as a direct, non-competitive inhibitor of nNOS, the enzyme responsible for producing nitric oxide (NO) in neurons.[1] Overactivation of nNOS is a key factor in excitotoxicity and neuronal damage in various pathological conditions. By selectively inhibiting nNOS, this compound reduces the levels of cytotoxic NO without significantly affecting other NOS isoforms like inducible (iNOS) or endothelial (eNOS).[1]
-
Activation of Pro-Survival Signaling: this compound has been shown to activate the PI3K/Akt signaling cascade.[8] This pathway is crucial for promoting cell survival, inhibiting apoptosis, and down-regulating glycogen (B147801) synthase kinase-3beta (GSK3β), an inhibitor of the neuroprotective transcription factor myocyte enhancer factor 2D (MEF2D).[8]
A diagram illustrating this compound's primary neuroprotective pathway is provided below.
Caption: this compound directly inhibits nNOS to prevent neurotoxicity.
The secondary mechanism involving pro-survival pathways is detailed in the following diagram.
Caption: this compound promotes neuronal survival via the PI3K/Akt/MEF2D pathway.
Quantitative Data Summary
The neuroprotective efficacy of this compound has been quantified in several preclinical models. The data below is summarized from studies using neurotoxin-induced models of Parkinson's disease.
| Model System | Neurotoxin | This compound Concentration | Outcome Measure | Result | Citation |
| In Vitro | |||||
| SH-SY5Y Cells | 1 mM MPP+ | 3–10 µM | Cell Viability (MTT Assay) | Prevention of MPP+-induced cell death | [1] |
| PC12 Cells | 1 mM MPP+ | 10 µM | Cell Viability (MTT Assay) | Prevention of MPP+-induced cell death | [1] |
| Rat Cerebellar Granule Neurons (CGNs) | 35 µM MPP+ | 1–30 µM | Cell Viability (MTT Assay) | Concentration-dependent prevention of cell death | [1] |
| Purified nNOS Enzyme Assay | - | - | IC50 Value | 19.0 µM (for nNOS inhibition) | [1] |
| MAO-B Enzyme Assay | - | - | IC50 Value | 0.2 µM (for MAO-B inhibition) | [8] |
| In Vivo | |||||
| Zebrafish | MPTP | 0.3–3 µM | Dopaminergic Neuron Count | Concentration-dependent alleviation of neuron loss | [1] |
| C57BL/6 Mice | MPTP | 0.2 and 1 mg/kg (i.g.) | Motor Function | Amelioration of Parkinsonian motor defects | [8] |
| C57BL/6 Mice | MPTP | 0.2 and 1 mg/kg (i.g.) | Tyrosine Hydroxylase (TH) Protein Levels | Reversal of the decrease in TH expression in substantia nigra | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
In Vitro Neuroprotection Assay (MPP+ Model)
This protocol describes the assessment of this compound's protective effect against the neurotoxin MPP+, a widely used method for modeling Parkinson's disease in cell culture.[1]
Caption: Workflow for assessing this compound neuroprotection in vitro.
-
Cell Culture: Primary cerebellar granule neurons (CGNs) are prepared from 8-day-old Sprague-Dawley rats.[1] SH-SY5Y or PC12 cells are cultured according to standard protocols.[1]
-
Treatment: Cells are pre-treated with this compound for 2 hours before the addition of MPP+.[1]
-
Assessment:
-
MTT Assay: Cell viability is measured 24 hours after MPP+ exposure.[1]
-
Hoechst 33342 Staining: Apoptosis is assessed by staining for pyknotic nuclei (condensed chromatin).[1]
-
FDA/PI Staining: Live cells are stained with fluorescein (B123965) diacetate (FDA), and dead cells are stained with propidium (B1200493) iodide (PI).[1]
-
In Vivo Neuroprotection Assay (MPTP Zebrafish Model)
The MPTP zebrafish model allows for the rapid in vivo assessment of dopaminergic neuron loss and behavioral deficits.[1]
-
Animal Model: Zebrafish embryos are used to study the effects of neurotoxins and potential protective agents.[1]
-
Treatment: Zebrafish larvae are exposed to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), which is metabolized to the toxic MPP+. This compound is co-administered at various concentrations.[1]
-
Analysis:
-
Immunohistochemistry: The number of dopaminergic neurons in the diencephalon is quantified by staining for tyrosine hydroxylase (TH).[1]
-
Gene Expression: The level of th gene expression is measured via qPCR.[1]
-
Behavioral Assessment: Swimming behavior is monitored as a functional readout of neurotoxicity.[1]
-
In Vivo Neuroprotection Assay (MPTP Mouse Model)
The mouse model provides a more complex mammalian system to validate findings.[8]
-
Animal Model: C57BL/6 mice are used.[8]
-
Treatment: Mice are treated with MPTP to induce Parkinsonian pathology. This compound is administered via intragastric gavage (0.2 and 1 mg/kg).[8]
-
Analysis:
-
Behavioral Tests: Motor defects are assessed using standard behavioral paradigms (e.g., rotarod, pole test).[8]
-
Western Blotting: Protein levels of TH, MEF2D, phosphorylated Akt, and phosphorylated GSK3β are measured in brain tissue lysates (specifically from the substantia nigra).[8]
-
Neurotransmitter Analysis: Levels of dopamine (B1211576) and its metabolites are quantified.[8]
-
Conclusion and Future Directions
The evidence strongly indicates that this compound possesses significant neuroprotective properties that are independent of its anti-angiogenic activity. Its dual mechanism of selectively inhibiting nNOS and activating the pro-survival PI3K/Akt pathway makes it a compelling candidate for further investigation in the context of neurodegenerative diseases.[1][8] The ability of this compound to cross the blood-brain barrier and its efficacy in both in vitro and in vivo models of Parkinson's disease underscore its therapeutic potential.[1][2]
Future research should focus on:
-
Evaluating the efficacy of this compound in other models of neurodegeneration (e.g., Alzheimer's disease, amyotrophic lateral sclerosis).
-
Conducting detailed pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery.
-
Investigating potential off-target effects and long-term safety profiles.
-
Synthesizing and screening derivatives of this compound to enhance its potency and selectivity for nNOS and other neuroprotective targets.
By building on this foundational knowledge, the scientific community can work towards translating the promise of this compound into a viable therapy for patients suffering from devastating neurodegenerative disorders.
References
- 1. The anti-cancer agent this compound unexpectedly protects against MPP+-induced neurotoxicity via selective and direct inhibition of neuronal NOS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Represses Glioma Progression by Inhibiting YAP and Inducing Sensitization to the Effect of Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanism of action of a novel neuroprotective low molecular weight dextran sulphate: New platform therapy for neurodegenerative diseases like Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Dual Role of Survival Genes in Neurons and Cancer Cells: a Strategic Clinical Application of DX2 in Neurodegenerative Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SU 4312 | CAS 5812-07-7 | VEGFR, PDGFR kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 6. This compound | VEGFR | PDGFR | TargetMol [targetmol.com]
- 7. SU 4312 | CAS 5812-07-7 | DMBI | this compound | Tocris Bioscience [tocris.com]
- 8. Substantial protection against MPTP-associated Parkinson's neurotoxicity in vitro and in vivo by anti-cancer agent this compound via activation of MEF2D and inhibition of MAO-B - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SU4312 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU4312 is a potent, cell-permeable small molecule inhibitor primarily targeting the tyrosine kinase domains of Vascular Endothelial Growth Factor Receptors (VEGFR) and Platelet-Derived Growth Factor Receptors (PDGFR).[1] It has been utilized in a variety of cell culture experiments to investigate angiogenesis, cancer cell proliferation, and neuroprotection.[2][3] Notably, this compound has demonstrated anti-glioma activity by downregulating the Yes-associated protein (YAP), a key effector of the Hippo signaling pathway, and has been shown to sensitize glioma cells to the chemotherapeutic agent temozolomide.[2] Furthermore, this compound exhibits neuroprotective effects independent of its anti-angiogenic properties, mediated through the inhibition of neuronal nitric oxide synthase (nNOS) and activation of the PI3K/Akt signaling pathway.[3][4]
These application notes provide detailed protocols for utilizing this compound in common cell culture-based assays to assess its effects on cell viability, proliferation, and relevant signaling pathways.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of receptor tyrosine kinases. Its primary targets are VEGFR and PDGFR, playing a crucial role in blocking angiogenesis and tumor growth.[1][2] Additionally, this compound has been shown to modulate other signaling cascades, including the Hippo and PI3K/Akt pathways, and directly inhibit nNOS.[2][3]
Quantitative Data Summary
| Target | IC50 Value (µM) | Reference |
| VEGFR | 0.8 | [1][5] |
| PDGFR | 19.4 | [1][5] |
| nNOS | 19.0 | [4] |
| Cell Line | Assay | IC50 Value of this compound (µM) | Reference |
| U251 Glioma | CCK-8 | ~22.63 | [2] |
| U87 Glioma | CCK-8 | ~35.41 | [2] |
| U373 Glioma | CCK-8 | ~127.1 | [2] |
| LN229 Glioma | CCK-8 | ~48.75 | [2] |
| GL261 Glioma | CCK-8 | ~53.26 | [2] |
| GBM1 Primary Glioma | CCK-8 | ~29.87 | [2] |
| GBM2 Primary Glioma | CCK-8 | ~41.23 | [2] |
| Normal Human Astrocytes (NHA) | CCK-8 | 305.7 | [2] |
Signaling Pathways
Below are diagrams illustrating the key signaling pathways modulated by this compound.
Experimental Protocols
Cell Culture and this compound Preparation
Materials:
-
Glioma cell lines (e.g., U251, U87) or neuroblastoma cell lines (e.g., SH-SY5Y, PC12)
-
Appropriate cell culture medium (e.g., DMEM with 10% FBS)
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture flasks, plates, and other consumables
This compound Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Vehicle Control: For all experiments, a vehicle control consisting of the same final concentration of DMSO used to dilute this compound should be included.
Cell Viability Assay (CCK-8 or MTT)
This protocol is to determine the effect of this compound on the viability of cancer cells.
Experimental Workflow:
Procedure:
-
Cell Seeding:
-
For glioma cell lines like U251 and U87, seed approximately 5 x 10³ cells per well in a 96-well plate.
-
For neuroblastoma cell lines like SH-SY5Y and PC12, a similar seeding density can be used, but optimization may be required based on their growth rates.
-
Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in fresh culture medium to achieve the desired final concentrations (e.g., 0, 10, 20, 40, 80, 160 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).
-
-
Measurement:
-
For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm using a microplate reader.
-
For MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals. Measure the absorbance at 490-570 nm.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot a dose-response curve and determine the IC50 value.
-
Cell Proliferation Assay (EdU Incorporation)
This protocol measures the effect of this compound on DNA synthesis and cell proliferation.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 96-well plates or on coverslips in larger plates at a density that allows for logarithmic growth during the experiment.
-
Treat the cells with the desired concentrations of this compound (e.g., 10 µM or 20 µM) and a vehicle control for a specific duration (e.g., 24 hours).
-
-
EdU Labeling:
-
Add 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) to the culture medium at a final concentration of 10 µM.
-
Incubate the cells for an additional 2 hours to allow for EdU incorporation into newly synthesized DNA.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
Wash twice with PBS.
-
-
Click-iT® Reaction:
-
Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions, containing the fluorescent azide.
-
Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.
-
-
Nuclear Staining and Imaging:
-
Wash the cells with PBS.
-
Stain the nuclei with Hoechst 33342 or DAPI.
-
Image the cells using a fluorescence microscope.
-
-
Data Analysis:
-
Quantify the percentage of EdU-positive cells (proliferating cells) relative to the total number of cells (DAPI-stained nuclei).
-
Western Blot Analysis
This protocol is used to detect changes in the expression and phosphorylation status of proteins in signaling pathways affected by this compound.
Procedure:
-
Cell Lysis and Protein Quantification:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound (e.g., 10 µM or 20 µM) or vehicle control for the desired time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-VEGFR2, Total VEGFR2
-
Phospho-PDGFRβ, Total PDGFRβ
-
YAP, Phospho-YAP
-
Akt, Phospho-Akt
-
GAPDH or β-actin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
This compound and Temozolomide (TMZ) Combination Study
This protocol assesses the synergistic effect of this compound and TMZ on glioma cell viability.
Procedure:
-
Cell Seeding:
-
Seed glioma cells (e.g., U87, U251) in 96-well plates as described in the cell viability assay protocol.
-
-
Combination Treatment:
-
Prepare a matrix of drug concentrations. Treat cells with a fixed concentration of this compound (e.g., 10 µM or 20 µM) combined with a range of TMZ concentrations (e.g., 0, 50, 100, 150, 200 µM).
-
Include controls for each drug alone and a vehicle control.
-
-
Incubation and Viability Assessment:
-
Incubate the cells for 24 to 72 hours.
-
Assess cell viability using the CCK-8 or MTT assay as described previously.
-
-
Data Analysis:
-
Calculate the cell viability for each combination.
-
Determine the Combination Index (CI) using software like CompuSyn to assess whether the drug interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
References
- 1. This compound Represses Glioma Progression by Inhibiting YAP and Inducing Sensitization to the Effect of Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 3. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MAP30 promotes apoptosis of U251 and U87 cells by suppressing the LGR5 and Wnt/β-catenin signaling pathway, and enhancing Smac expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SU4312 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU4312 is a multi-target receptor tyrosine kinase inhibitor originally developed as an anti-cancer agent.[1][2][3] Its primary mechanism of action involves competing with ATP to bind to the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), thereby inhibiting tumor angiogenesis.[1][2] Emerging research has also revealed its ability to penetrate the blood-brain barrier and modulate other cellular pathways, including the Hippo-YAP signaling cascade, and exhibit neuroprotective effects.[1][2][3][4] These characteristics make this compound a compound of interest for in vivo studies in oncology and neurodegenerative disease models.
These application notes provide a summary of dosages and protocols from preclinical studies to guide researchers in designing their own in vivo mouse experiments.
Quantitative Data Summary
The following table summarizes the dosages and administration schedules of this compound used in various in vivo mouse models.
| Mouse Model | Condition/Tumor Type | This compound Dosage | Administration Route | Dosing Schedule | Combination Therapy | Key Outcomes |
| BALB/c nude mice | Glioma (U87 cells) | 1 mg/kg | Intragastric (ig) | 5 days on, 2 days off for 3 weeks | Temozolomide (TMZ) 7.5 mg/kg, ip | Significantly smaller tumor size and longer survival time in the combination group.[1] |
| C57BL/6 mice | Glioma (GL261 cells) | 1 mg/kg | Intragastric (ig) | 5 days on, 2 days off for 3 weeks | Temozolomide (TMZ) 7.5 mg/kg, ip | Synergistic inhibition of glioma progression with TMZ.[1] |
| C57BL/6 mice | Parkinson's Disease Model (MPTP-induced) | 0.2 and 1 mg/kg | Intragastric (ig) | Not specified | None | Ameliorated motor defects and restored protein levels of MEF2D.[4] |
| Rats | Pharmacokinetic study | 12 mg/kg | Intraperitoneal (ip) | Single dose | None | This compound was detected in the brain 15 minutes after injection.[2] |
Signaling Pathways and Experimental Workflow
The diagrams below illustrate the key signaling pathway targeted by this compound and a general experimental workflow for an in vivo anti-tumor efficacy study.
Experimental Protocols
1. Animal Models and Tumor Implantation
-
Animal Strains: Immunodeficient (e.g., BALB/c nude) or immunocompetent (e.g., C57BL/6) mice are commonly used, depending on the tumor model and research question.[1][5]
-
Tumor Cell Lines: For glioma studies, human U87 or murine GL261 cell lines, often engineered to express luciferase for in vivo imaging, are utilized.[1][5]
-
Intracranial Implantation:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Secure the mouse in a stereotactic frame.
-
Create a small incision in the scalp to expose the skull.
-
Using a micro-syringe, slowly inject tumor cells (e.g., 2 x 10^5 to 5 x 10^5 cells in a small volume) into the desired brain region (e.g., the striatum).[1][5]
-
Withdraw the needle slowly, and suture the scalp incision.
-
Provide post-operative care, including analgesics.
-
2. Drug Preparation and Administration
-
This compound Formulation: this compound is typically dissolved in a vehicle such as 0.1% dimethyl sulfoxide (B87167) (DMSO).[5] The final concentration should be prepared to deliver the desired dose in a suitable volume for the chosen administration route.
-
Administration Routes:
-
Procedure for Intragastric Gavage:
-
Gently restrain the mouse.
-
Measure the gavage needle against the mouse to determine the correct insertion depth (from the mouth to the last rib).
-
Insert the gavage needle into the mouth and gently advance it down the esophagus into the stomach.
-
Slowly administer the drug solution.
-
Carefully withdraw the needle.
-
3. Treatment Schedule and Monitoring
-
Dosing Schedule: A common schedule for anti-tumor efficacy studies is daily administration for 5 consecutive days, followed by a 2-day break, repeated for several weeks.[1][5]
-
Tumor Growth Monitoring:
-
Bioluminescence Imaging: For luciferase-expressing tumors, tumor growth can be non-invasively monitored.[1][5]
-
Inject the mouse with a luciferin (B1168401) substrate.
-
After a short incubation period, image the anesthetized mouse using an in vivo imaging system (e.g., IVIS).
-
Quantify the bioluminescent signal to determine the relative tumor size. This is typically done at regular intervals, such as weekly.[1][5]
-
-
-
Survival Analysis: Monitor the mice daily for signs of tumor progression and humane endpoints. Record the date of euthanasia or death, and analyze survival data using Kaplan-Meier curves.[6]
-
Histological Analysis: At the end of the study, harvest tumors and major organs for histological analysis (e.g., H&E staining) to assess tumor morphology and potential toxicity.[6] Immunohistochemistry can be performed to evaluate biomarkers of proliferation (e.g., Ki67) or other relevant markers.[6]
Disclaimer: These protocols are intended as a guide. Researchers should optimize dosages, schedules, and methods for their specific experimental models and research objectives, in accordance with institutional animal care and use committee (IACUC) guidelines.
References
- 1. This compound Represses Glioma Progression by Inhibiting YAP and Inducing Sensitization to the Effect of Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anti-cancer agent this compound unexpectedly protects against MPP+-induced neurotoxicity via selective and direct inhibition of neuronal NOS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Represses Glioma Progression by Inhibiting YAP and Inducing Sensitization to the Effect of Temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substantial protection against MPTP-associated Parkinson's neurotoxicity in vitro and in vivo by anti-cancer agent this compound via activation of MEF2D and inhibition of MAO-B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Dissolution of SU4312
These application notes provide detailed protocols for the dissolution of SU4312, a potent inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinases, for use in both in vitro and in vivo research applications. Adherence to these guidelines is crucial for ensuring the compound's stability and efficacy in experimental settings.
Product Information
-
Product Name: this compound
-
Synonyms: (3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-1H-indol-2-one, DMBI
-
CAS Number: 5812-07-7
-
Molecular Formula: C₁₇H₁₆N₂O
-
Molecular Weight: 264.32 g/mol
-
Appearance: Yellow to orange crystalline solid
Solubility and Storage
This compound is a hydrophobic molecule with limited solubility in aqueous solutions. It is essential to use appropriate solvents for its dissolution and to store the resulting solutions correctly to maintain their biological activity.
Solubility Data:
| Solvent | Solubility | Notes |
| DMSO (Dimethyl Sulfoxide) | Up to 75 mM (approximately 19.82 mg/mL).[1] Some sources report solubility up to 50 mg/mL (189.16 mM) with the aid of ultrasonication.[2] | The most common solvent for preparing stock solutions. Use freshly opened, anhydrous DMSO as it is hygroscopic, which can affect solubility.[2] |
| DMF (Dimethylformamide) | 30 mg/mL[3] | An alternative to DMSO for stock solution preparation. |
| Ethanol | 0.25 mg/mL[3] | Low solubility; not recommended for high-concentration stock solutions. |
| Water | Insoluble | |
| PBS (Phosphate-Buffered Saline) | Very low solubility. A 1:2 mixture of DMF:PBS (pH 7.2) yields a solubility of 0.3 mg/mL.[3] | Not suitable for direct dissolution. Dilution of a DMSO stock into aqueous media is required for cell-based assays. |
Storage Conditions:
-
Solid Powder: Store at -20°C for up to 3 years.[4] Can be stored at 4°C for up to 2 years.[4] The product is stable at room temperature for short periods during shipping.[4]
-
In Solvent: Store stock solutions in DMSO at -80°C for up to 6 months or at -20°C for up to 1 month.[4] It is highly recommended to prepare fresh solutions for experiments as the compound can be unstable in solution.[2] Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Experimental Protocols
Preparation of Stock Solutions for In Vitro Experiments
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can then be diluted to the desired working concentration in cell culture media.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended for higher concentrations)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. Perform this in a chemical fume hood and wear appropriate personal protective equipment (PPE).
-
Solvent Addition: Add the calculated volume of sterile DMSO to the tube to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution, add 0.3783 mL of DMSO to 1 mg of this compound.[2][4]
-
Dissolution: Vortex the solution vigorously for several minutes until the powder is completely dissolved. If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 10-15 minutes.[5] Ensure the solution is clear before use.
-
Sterilization (Optional): If required for your specific application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C.
Stock Solution Preparation Table (for 1 mg, 5 mg, and 10 mg of this compound):
| Desired Stock Concentration | Volume of DMSO for 1 mg this compound | Volume of DMSO for 5 mg this compound | Volume of DMSO for 10 mg this compound |
| 1 mM | 3.7833 mL | 18.9165 mL | 37.8329 mL |
| 5 mM | 0.7567 mL | 3.7833 mL | 7.5666 mL |
| 10 mM | 0.3783 mL | 1.8916 mL | 3.7833 mL |
| 50 mM | 0.0757 mL | 0.3783 mL | 0.7567 mL |
Note: These volumes are calculated based on the molecular weight of 264.32 g/mol .[2][4]
Preparation of Working Solutions for In Vitro Cell-Based Assays
For cell culture experiments, the DMSO stock solution must be diluted into the aqueous culture medium. It is critical to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%.[6]
Procedure:
-
Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 1 mL of culture medium).
-
Mix the working solution thoroughly by gentle pipetting or inversion.
-
Always prepare a vehicle control containing the same final concentration of DMSO as the this compound-treated samples.[7]
-
It is recommended to prepare working solutions fresh for each experiment.[2]
Preparation of Formulations for In Vivo Experiments
Due to its poor aqueous solubility, this compound requires a specific formulation for in vivo administration. The following are examples of commonly used formulations. It is crucial to select a formulation appropriate for the intended route of administration (e.g., oral gavage, intraperitoneal injection) and to test the formulation for stability and tolerability in the chosen animal model.
Formulation 1: DMSO/PEG300/Tween-80/Saline (for injection)
This formulation creates a solution or a fine suspension suitable for intraperitoneal or intravenous injections.
Materials:
-
This compound DMSO stock solution (e.g., 20.8 mg/mL)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
Procedure (to prepare 1 mL of a 2.08 mg/mL working solution): [2]
-
Start with 100 µL of a 20.8 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix again until the solution is clear.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix thoroughly.
-
Use sonication if a precipitate forms to aid dissolution and create a uniform suspension.[2]
-
This formulation should be prepared fresh on the day of use.[2]
Formulation 2: DMSO/Corn Oil (for injection)
This is a simpler formulation often used for subcutaneous or intraperitoneal injections.
Materials:
-
This compound DMSO stock solution (e.g., 25 mg/mL)
-
Sterile corn oil
Procedure (to prepare 1 mL of a 2.5 mg/mL working solution): [4]
-
Take 100 µL of a 25 mg/mL this compound stock solution in DMSO.
-
Add this to 900 µL of sterile corn oil.
-
Mix thoroughly to obtain a clear solution or a uniform suspension.
-
Prepare this formulation fresh before each use.
Formulation 3: 0.5% CMC-Na (for oral administration)
This formulation creates a suspension suitable for oral gavage.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile distilled water (ddH₂O)
Procedure (to prepare 100 mL of a 2.5 mg/mL suspension): [4]
-
Prepare a 0.5% CMC-Na solution by dissolving 0.5 g of CMC-Na in 100 mL of sterile ddH₂O. Stir until the solution is clear.
-
Weigh 250 mg of this compound powder.
-
Gradually add the this compound powder to the 0.5% CMC-Na solution while stirring continuously to form a uniform suspension.
-
This suspension should be prepared fresh and used immediately.
Visualizations
Experimental Workflow for this compound Dissolution
Caption: Workflow for preparing this compound solutions.
This compound Signaling Pathway Inhibition
Caption: this compound inhibits VEGFR and PDGFR signaling.
References
- 1. This compound, VEGFR and PDGFR receptor tyrosine kinase inhibitor (CAS 5812-07-7) | Abcam [abcam.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. cis-SU4312 | PDGFR | 90828-16-3 | Invivochem [invivochem.com]
- 5. This compound | VEGFR | PDGFR | TargetMol [targetmol.com]
- 6. The anti-cancer agent this compound unexpectedly protects against MPP+-induced neurotoxicity via selective and direct inhibition of neuronal NOS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prolonged Blockade of VEGF Receptors Does Not Damage Retinal Photoreceptors or Ganglion Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SU4312 Treatment of Glioma Cells
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of SU4312 for the treatment of glioma cells. The information is based on preclinical research and outlines effective concentrations, experimental protocols, and the underlying signaling pathways.
Introduction
This compound is a multi-target receptor tyrosine kinase inhibitor, initially developed as an inhibitor of the Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2] It functions by competing with ATP to bind to VEGFR-2, thereby blocking VEGF signaling.[1] Notably, this compound can penetrate the blood-brain barrier, making it a candidate for treating brain tumors like glioma.[1][2] Research has demonstrated that this compound inhibits glioma cell proliferation, invasion, and migration.[1] Furthermore, it sensitizes glioma cells to the standard chemotherapeutic agent temozolomide (B1682018) (TMZ).[1][2]
Mechanism of Action in Glioma
In the context of glioma, this compound's anti-tumor activity is linked to its ability to down-regulate the Yes-associated protein (YAP), a key effector of the Hippo signaling pathway.[1][2] The inhibition of YAP leads to a reduction in the transcription of its downstream targets, such as AXL and CYR61, which are involved in cell proliferation and survival.[3] Overexpression of YAP has been shown to partially rescue the inhibitory effects of this compound on glioma cell growth.[1][3] Additionally, this compound can decrease the presence of M2 tumor-associated macrophages and enhance anti-tumor immunity by down-regulating the YAP-CCL2 axis.[1][2]
Data Presentation: Efficacy of this compound in Glioma Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various human and murine glioma cell lines after a 24-hour treatment period, as determined by the CCK-8 assay.[1]
| Cell Line | Type | IC50 (µM) |
| U251 | Human Glioblastoma | 22.63 |
| U87 | Human Glioblastoma | 35.81 |
| U373 | Human Glioblastoma | 127.1 |
| LN229 | Human Glioblastoma | 46.93 |
| GL261 | Murine Glioma | 30.03 |
| GBM1 (Primary) | Human Glioblastoma | 26.13 |
| GBM2 (Primary) | Human Glioblastoma | 50.18 |
| NHA (Control) | Normal Human Astrocytes | >100 |
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is for determining the effect of this compound on the viability of glioma cells.
Materials:
-
Glioma cell lines (e.g., U251, U87)
-
96-well plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Vehicle control (0.1% DMSO in culture medium)
-
CCK-8 reagent
Procedure:
-
Seed 5,000 glioma cells per well in a 96-well plate and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Treat the cells with various concentrations of this compound or the vehicle control (0.1% DMSO) for 24 hours.
-
Add 10 µL of CCK-8 reagent to each well and incubate for 2 hours.
-
Measure the absorbance at a wavelength of 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
EdU (5-ethynyl-2'-deoxyuridine) Incorporation Assay
This assay is used to assess cell proliferation by measuring DNA synthesis.
Materials:
-
Glioma cells (e.g., U251, GBM1)
-
Culture plates
-
This compound
-
EdU assay kit
-
Fluorescence microscope
Procedure:
-
Seed glioma cells in appropriate culture plates.
-
Treat the cells with the desired concentrations of this compound (e.g., 10 µM or 20 µM) for the specified duration.
-
Add EdU to the culture medium and incubate to allow for its incorporation into newly synthesized DNA.
-
Fix and permeabilize the cells according to the EdU assay kit manufacturer's instructions.
-
Perform the click reaction to label the incorporated EdU with a fluorescent probe.
-
Counterstain the cell nuclei with a DNA stain (e.g., DAPI).
-
Visualize and quantify the percentage of EdU-positive cells using a fluorescence microscope.
Colony Formation Assay
This assay evaluates the long-term proliferative capacity of single cells.
Materials:
-
Glioma cells (e.g., U251, GBM1)
-
6-well plates
-
This compound
-
Temozolomide (TMZ) - optional, for combination studies
-
Crystal violet staining solution
Procedure:
-
Seed 1,000 cells per well into 6-well plates.
-
Treat the cells with this compound (e.g., 10 µM) and/or TMZ (e.g., 300 µM) for 48 hours.
-
Replace the treatment medium with fresh complete culture medium and incubate for approximately 1-2 weeks, or until visible colonies form.
-
Wash the colonies with PBS, fix with methanol, and stain with crystal violet.
-
Count the number of colonies (typically defined as clusters of ≥50 cells).
Visualizations
Signaling Pathway of this compound in Glioma
Caption: this compound inhibits glioma progression by targeting VEGFR and down-regulating the YAP signaling pathway.
Experimental Workflow for this compound Treatment
Caption: A general workflow for in vitro testing of this compound on glioma cells.
References
- 1. This compound Represses Glioma Progression by Inhibiting YAP and Inducing Sensitization to the Effect of Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Represses Glioma Progression by Inhibiting YAP and Inducing Sensitization to the Effect of Temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for SU4312 in Zebrafish Angiogenesis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological development and various pathological conditions, including tumor growth and metastasis. The zebrafish (Danio rerio) embryo has emerged as a powerful in vivo model for studying angiogenesis due to its rapid development, optical transparency, and the high degree of conservation in vascular development pathways with mammals.[1][2] SU4312 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenic signaling.[3][4] By competing with ATP for binding to the kinase domain of VEGFR-2, this compound effectively blocks the downstream signaling cascade that leads to endothelial cell proliferation, migration, and tube formation.[5] These application notes provide a detailed protocol for utilizing this compound to inhibit angiogenesis in a zebrafish embryo model, a valuable tool for screening anti-angiogenic compounds and studying the molecular mechanisms of vascular development.
Mechanism of Action: this compound Inhibition of VEGFR-2 Signaling
This compound specifically targets VEGFR-2, a receptor tyrosine kinase. The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[5][6] This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are crucial for promoting endothelial cell proliferation, survival, and migration – the cellular hallmarks of angiogenesis.[7][8] this compound acts as a competitive inhibitor at the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing autophosphorylation and the subsequent activation of these downstream signaling molecules.[9] This blockade of VEGFR-2 signaling leads to a dose-dependent inhibition of new blood vessel formation.
Quantitative Data Summary
The following table summarizes the effective concentrations and observed effects of this compound in zebrafish angiogenesis assays.
| Parameter | Value | Zebrafish Model | Comments | Reference(s) |
| Concentration Range | 3 - 30 µM | Tg(Fli-1:EGFP) | Showed concentration-dependent inhibition of intersegmental vessel (ISV) formation. | [3] |
| Concentration Range | 0.31 - 10 µM | Wild-type | Used to generate concentration-response relationships for ISV inhibition. | [10] |
| IC₅₀ | 1.8 µM | TG(VEGFR2:GRCFP) | Determined in an automated, quantitative screening assay for anti-angiogenic compounds. | [11][12] |
| Effective Concentrations | 1 µM, 2 µM, and 5 µM | Wild-type | Used to study transcriptional responses to angiogenesis inhibition. | [9] |
Experimental Protocols
Materials
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Transgenic zebrafish line with fluorescent vasculature (e.g., Tg(kdrl:mCherry) or Tg(fli1a:EGFP))[13]
-
Zebrafish embryo medium (E3 medium: 5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄)[13]
-
1-phenyl-2-thiourea (PTU) solution (0.003% in E3 medium) to prevent pigmentation[14]
-
Multi-well plates (24- or 96-well)
-
Stereomicroscope
-
Fluorescence microscope with appropriate filters
-
Image analysis software (e.g., ImageJ)
Stock Solution Preparation
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Zebrafish Embryo Treatment Protocol
-
Set up natural pairwise mating of adult transgenic zebrafish.[3]
-
Collect embryos and raise them at 28.5°C in E3 embryo medium.[3]
-
At 24 hours post-fertilization (hpf), dechorionate the embryos manually or using pronase treatment.[14]
-
To prevent pigment formation, which can interfere with imaging, immerse the dechorionated embryos in E3 medium containing 0.003% PTU.[14]
-
Prepare a series of working solutions of this compound by diluting the stock solution in E3 medium containing PTU. A typical concentration range to test is 0.5 µM to 10 µM. Include a vehicle control with the same final concentration of DMSO as the highest this compound concentration (final DMSO concentration should be <0.5%).[3]
-
At 24 hpf, transfer individual embryos into the wells of a multi-well plate containing the this compound working solutions or the vehicle control.
-
Incubate the embryos at 28.5°C for 24 to 48 hours.
Imaging and Quantification of Angiogenesis
-
At 48 or 72 hpf, anesthetize the embryos using a low concentration of tricaine (B183219) (MS-222).
-
Mount the embryos laterally in a small drop of 3% methylcellulose (B11928114) on a microscope slide or in a glass-bottom dish.
-
Using a fluorescence microscope, capture images of the trunk region, focusing on the intersegmental vessels (ISVs).
-
Quantify the anti-angiogenic effect by:
-
Counting the number of complete ISVs: A complete ISV extends from the dorsal aorta to the dorsal longitudinal anastomotic vessel.
-
Measuring the total length of ISVs: Use image analysis software to trace and measure the length of the vessels.
-
Assessing vessel branching: Count the number of branch points in the vascular network.[1]
-
-
Compare the measurements from the this compound-treated groups to the vehicle control group to determine the percentage of inhibition.
Troubleshooting and Considerations
-
Toxicity: At higher concentrations, this compound may cause developmental toxicity or mortality. It is important to perform a dose-response experiment to determine the optimal concentration range that inhibits angiogenesis without causing significant adverse effects. A study noted that initiating exposure at 24 hpf results in fewer morphological side effects and less lethality compared to earlier exposure times.[9]
-
Solubility: this compound is dissolved in DMSO. Ensure the final DMSO concentration in the embryo medium is low (e.g., <0.5%) to avoid solvent-induced toxicity.
-
Imaging: Proper mounting and orientation of the embryos are crucial for consistent and accurate imaging of the ISVs.
-
Transgenic Line: The choice of transgenic line can influence the visualization of the vasculature. Tg(kdrl:mCherry) and Tg(fli1a:EGFP) are commonly used lines that label endothelial cells.
By following these detailed protocols, researchers can effectively utilize this compound as a tool to investigate the mechanisms of angiogenesis and screen for novel anti-angiogenic compounds in a robust and efficient in vivo zebrafish model.
References
- 1. blog.biobide.com [blog.biobide.com]
- 2. Zebrafish as an Emerging Model Organism to Study Angiogenesis in Development and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anti-cancer agent this compound unexpectedly protects against MPP+-induced neurotoxicity via selective and direct inhibition of neuronal NOS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular signatures of angiogenesis inhibitors: a single-embryo untargeted metabolomics approach in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Dynamics in zebrafish development define transcriptomic specificity after angiogenesis inhibitor exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of vascular disruption in zebrafish embryos as an endpoint to predict developmental toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Automated, quantitative screening assay for antiangiogenic compounds using transgenic zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. agilent.com [agilent.com]
- 14. Comparison of effects of anti-angiogenic agents in the zebrafish efficacy–toxicity model for translational anti-angiogenic drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SU4312 Co-treatment with Temozolomide in Glioma Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. The standard-of-care chemotherapeutic agent, temozolomide (B1682018) (TMZ), often faces limitations due to inherent and acquired resistance. Emerging research has highlighted the potential of combination therapies to enhance the efficacy of TMZ. This document provides detailed application notes and protocols for the co-treatment of glioma cells with SU4312, a multi-target tyrosine kinase inhibitor, and temozolomide. This compound has been shown to sensitize glioma cells to TMZ by inhibiting the Yes-associated protein (YAP), a key effector in the Hippo signaling pathway, and subsequently down-regulating the YAP-CCL2 axis.[1][2] These protocols are intended to guide researchers in investigating the synergistic anti-tumor effects of this combination therapy in vitro.
Introduction
Temozolomide (TMZ)
Temozolomide is an oral alkylating agent that is a cornerstone in the treatment of glioblastoma.[3][4] It functions as a prodrug, spontaneously converting to its active metabolite, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC), at physiological pH.[3] MTIC then exerts its cytotoxic effects by methylating DNA, primarily at the O6 and N7 positions of guanine (B1146940) residues.[3][5] This DNA damage leads to the activation of futile DNA mismatch repair cycles, ultimately resulting in G2/M cell cycle arrest and apoptosis.[1] However, the efficacy of TMZ is often limited by the expression of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT), which removes the methyl adducts from the O6 position of guanine, thereby repairing the DNA damage and conferring resistance to the drug.[5]
This compound
This compound is a multi-target tyrosine kinase inhibitor, initially recognized for its role in blocking tumor angiogenesis by inhibiting Vascular Endothelial Growth Factor Receptor (VEGFR).[2][6] It acts by competing with ATP for binding to the kinase domain of VEGFR-2.[6] Importantly, this compound can penetrate the blood-brain barrier, making it a promising candidate for treating brain tumors.[6] Recent studies have revealed that this compound can also inhibit the proliferation of glioma cells by down-regulating the transcription and expression of Yes-associated protein (YAP).[2][6]
The Rationale for Co-treatment
The combination of this compound and temozolomide presents a promising strategy for overcoming TMZ resistance in glioma. Research indicates that this compound sensitizes glioma cells to the cytotoxic effects of TMZ.[1][2] The proposed mechanism involves this compound-mediated inhibition of YAP, which in turn downregulates the expression of C-C motif chemokine ligand 2 (CCL2).[2] The YAP-CCL2 axis has been implicated in promoting an immunosuppressive tumor microenvironment and contributing to chemoresistance.[7][8][9] By disrupting this pathway, this compound is thought to enhance the DNA-damaging effects of TMZ, leading to a synergistic anti-tumor response.[2]
Data Presentation
The following tables summarize quantitative data from a key study investigating the co-treatment of this compound and temozolomide in glioma cell lines.
Table 1: IC50 Values of Temozolomide in Glioma Cell Lines
| Cell Line | IC50 of TMZ (µM) |
| U87 | 288.9 |
| U251 | 342.0 |
| GBM1 | 333.6 |
Data from a study by Wang et al. (2022) where cells were treated with varying concentrations of TMZ for 24 hours and viability was assessed using a CCK-8 assay.[1]
Table 2: Cell Viability of Glioma Cells after Co-treatment with this compound and Temozolomide
| Cell Line | This compound (µM) | TMZ (µM) | Cell Viability (%) |
| U87 | 10 | 100 | ~60 |
| U87 | 20 | 100 | ~45 |
| U251 | 10 | 150 | ~65 |
| U251 | 20 | 150 | ~50 |
| GBM1 | 10 | 150 | ~70 |
| GBM1 | 20 | 150 | ~55 |
Approximate values extrapolated from graphical data in a study by Wang et al. (2022). Cells were treated for 24 hours.[1]
Table 3: Combination Index (CI) Values for this compound and Temozolomide Co-treatment
| Cell Line | CI Value | Interpretation |
| U87 | < 1 | Synergistic Effect |
| U251 | < 1 | Synergistic Effect |
| GBM1 | < 1 | Synergistic Effect |
CI values were calculated based on the Chou-Talalay method. A CI value < 1 indicates synergism. Data from a study by Wang et al. (2022).[1]
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the efficacy of this compound and temozolomide co-treatment.
Cell Culture
-
Cell Lines: U87, U251, and primary glioblastoma (GBM1) cells are recommended based on existing literature.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
Drug Preparation
-
This compound: Prepare a stock solution in dimethyl sulfoxide (B87167) (DMSO). Further dilute in culture medium to the desired final concentrations (e.g., 10 µM, 20 µM).
-
Temozolomide: Prepare a stock solution in DMSO. Further dilute in culture medium to the desired final concentrations (e.g., 50, 100, 150, 200 µM).
-
Vehicle Control: Use DMSO at the same final concentration as in the drug-treated wells.
Cell Viability Assay (CCK-8 Assay)
This protocol is for assessing the dose-dependent effects of single and combination drug treatments on cell viability.
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and incubate overnight.[1]
-
Drug Treatment: Treat the cells with various concentrations of this compound, TMZ, or a combination of both for 24 hours. Include a vehicle control group.
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[10][11]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[11][12]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[10][12]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Cell Proliferation Assay (EdU Incorporation Assay)
This assay measures DNA synthesis to determine the effect of the co-treatment on cell proliferation.
-
Cell Seeding: Seed cells in 96-well plates or on coverslips.
-
Drug Treatment: Treat cells with this compound (e.g., 20 µM), TMZ (e.g., 300 µM), or the combination for a specified time (e.g., 24 hours).
-
EdU Labeling: Add 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) to the culture medium at a final concentration of 10-50 µM and incubate for 2 hours.[1]
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes.[13]
-
Permeabilization: Permeabilize the cells with 0.5% Triton X-100 for 20 minutes.[1][13]
-
Click-iT Reaction: Incubate the cells with the Click-iT® reaction cocktail containing a fluorescent azide (B81097) for 30 minutes in the dark.[13]
-
Nuclear Staining: Stain the cell nuclei with DAPI or Hoechst 33342.[1]
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. The percentage of EdU-positive cells is determined by dividing the number of green-fluorescing nuclei by the total number of blue-fluorescing nuclei.
Colony Formation Assay
This assay assesses the long-term effect of the co-treatment on the ability of single cells to form colonies.
-
Cell Seeding: Seed a low density of cells (e.g., 1,000 cells) into 6-well plates.[1]
-
Drug Treatment: Treat the cells with this compound (e.g., 10 µM) and/or TMZ (e.g., 300 µM) for 48 hours.[1]
-
Colony Growth: Replace the drug-containing medium with fresh medium and culture the cells for approximately two weeks, changing the medium every 2-3 days.
-
Fixation and Staining: Fix the colonies with 4% paraformaldehyde and stain with 0.05% crystal violet.[1]
-
Quantification: Count the number of visible colonies (typically defined as containing >50 cells).
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Temozolomide (Temodar) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Temozolomide: mechanisms of action, repair and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Represses Glioma Progression by Inhibiting YAP and Inducing Sensitization to the Effect of Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. YAP-induced Ccl2 expression is associated with a switch in hepatic macrophage identity and vascular remodelling in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CCL2/CCR2 signaling pathway in glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 12. ptglab.com [ptglab.com]
- 13. Cell Proliferation EdU Assay for DNA Synthesis Detection [sigmaaldrich.com]
Application Note: Evaluating the Cytotoxic Effects of SU4312 Using a Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for assessing the impact of SU4312 on cell viability. This compound is a multi-target tyrosine kinase inhibitor known to suppress tumor angiogenesis by blocking Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2] The following application note outlines the materials, procedures, and data interpretation for a colorimetric cell viability assay, offering a reliable method for evaluating the cytotoxic potential of this compound in a laboratory setting.
Introduction
This compound is a chemical compound that functions as a multi-target receptor tyrosine kinase inhibitor.[1] It has been identified as an agent that inhibits tumor angiogenesis by blocking VEGFR.[1][2] Research has shown that this compound can inhibit the proliferation of glioma cells and down-regulate the Yes-associated protein (YAP), a key effector in the hippo pathway.[1][2] Given its ability to penetrate the blood-brain barrier, its anti-glioma properties are of significant interest.[1] This document details a widely used method, the MTT assay, to quantify the effect of this compound on cell viability.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability as a function of redox potential.[3][4] The assay's principle is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells.[5][6] This conversion is only performed by metabolically active, viable cells.[3][5] The resulting formazan crystals are solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells.[7]
Experimental Protocol
The following protocol provides a step-by-step guide for conducting a cell viability assay with this compound treatment.
Experimental Workflow
Caption: A schematic of the experimental workflow for the this compound cell viability assay.
Materials
-
This compound
-
Selected cancer cell line (e.g., U251, U87 glioma cells)[1]
-
Appropriate cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure
-
Cell Seeding:
-
Culture your chosen cell line in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Once the cells reach 80-90% confluency, detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh medium and perform a cell count.
-
Seed the cells into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of medium.[4]
-
Incubate the plates for 24 hours to allow for cell attachment.[4]
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of treatment, prepare serial dilutions of this compound in the cell culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and an untreated control.
-
Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).[4]
-
-
MTT Assay:
-
After the incubation period, remove the medium.[4]
-
Add 28 µL of a 2 mg/mL MTT solution to each well.[4]
-
Incubate the plates for 1.5 hours at 37°C.[4]
-
After incubation, remove the MTT solution.[4]
-
Add 130 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Place the plates on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[4][5]
-
Measure the absorbance on a microplate reader at a wavelength of 492 nm.[4] It is recommended to read the plate within 1 hour.[5]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the % cell viability against the concentration of this compound to generate a dose-response curve.
-
The IC50 value (the concentration of this compound that inhibits 50% of cell viability) can be determined from the dose-response curve.
-
Data Presentation
The results of the cell viability assay can be presented in a clear and organized manner using tables.
Table 1: Percentage of Cell Viability after this compound Treatment
| This compound Concentration (µM) | 24h (% Viability ± SD) | 48h (% Viability ± SD) | 72h (% Viability ± SD) |
| 0 (Control) | 100 ± 4.5 | 100 ± 5.2 | 100 ± 4.8 |
| 1 | 95.2 ± 3.8 | 88.1 ± 4.1 | 75.3 ± 5.5 |
| 5 | 82.1 ± 4.2 | 65.7 ± 3.9 | 50.1 ± 4.7 |
| 10 | 68.5 ± 3.5 | 45.3 ± 4.6 | 32.8 ± 3.9 |
| 20 | 49.8 ± 4.1 | 28.9 ± 3.2 | 18.4 ± 2.8 |
| 50 | 25.6 ± 3.3 | 15.2 ± 2.9 | 9.1 ± 2.1 |
Table 2: IC50 Values of this compound on a Glioma Cell Line
| Time Point | IC50 (µM) |
| 24 hours | ~20 |
| 48 hours | ~7 |
| 72 hours | ~4 |
Signaling Pathway
This compound primarily targets the Vascular Endothelial Growth Factor Receptor (VEGFR), thereby inhibiting downstream signaling pathways crucial for cell proliferation, survival, and angiogenesis.
Caption: The inhibitory effect of this compound on the VEGFR signaling pathway.
Conclusion
The protocol described in this application note provides a reliable and reproducible method for assessing the cytotoxic effects of this compound on cancer cell lines. This assay is a fundamental tool in the preclinical evaluation of potential anti-cancer agents and for elucidating the mechanisms of action of targeted therapies. The provided guidelines for data presentation and the visualization of the associated signaling pathway offer a comprehensive framework for researchers in the field of drug discovery and oncology.
References
- 1. This compound Represses Glioma Progression by Inhibiting YAP and Inducing Sensitization to the Effect of Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Represses Glioma Progression by Inhibiting YAP and Inducing Sensitization to the Effect of Temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. MTT (Assay protocol [protocols.io]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: SU4312 in Endothelial Tube Formation Assays
Introduction
SU4312 is a potent, cell-permeable small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinases. By competing with ATP for binding to the kinase domain of VEGFR-2, this compound effectively blocks the downstream signaling pathways that are crucial for angiogenesis, the formation of new blood vessels. The tube formation assay is a widely used in vitro method to assess the angiogenic potential of endothelial cells and to screen for pro- or anti-angiogenic compounds. This document provides detailed application notes and a protocol for utilizing this compound in a tube formation assay.
Mechanism of Action
Angiogenesis is a critical process in both normal physiological functions and in pathological conditions such as tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) is a key signaling protein that stimulates angiogenesis. When VEGF binds to its receptor, VEGFR-2, on the surface of endothelial cells, it triggers the dimerization and autophosphorylation of the receptor's intracellular tyrosine kinase domains. This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK/ERK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, survival, and the formation of tubular structures.
This compound acts as a competitive inhibitor at the ATP-binding site of the VEGFR-2 tyrosine kinase domain. This inhibition prevents the autophosphorylation of the receptor, thereby blocking the initiation of the downstream signaling cascade and inhibiting the various cellular processes required for angiogenesis.
Signaling Pathway of VEGFR-2 Inhibition by this compound
Caption: VEGFR-2 signaling pathway and its inhibition by this compound.
Data Presentation
Table 1: Effect of this compound on HUVEC Tube Formation (Illustrative Data)
| This compound Concentration (µM) | Total Tube Length (µm) | Number of Branch Points | Percentage Inhibition (%) |
| 0 (Vehicle Control) | 12500 ± 850 | 150 ± 15 | 0 |
| 1 | 9800 ± 720 | 115 ± 12 | 21.6 |
| 5 | 5400 ± 450 | 60 ± 8 | 56.8 |
| 10 | 2100 ± 310 | 25 ± 5 | 83.2 |
| 25 | 500 ± 150 | 5 ± 2 | 96.0 |
Data are presented as mean ± standard deviation from a representative experiment performed in triplicate. Percentage inhibition is calculated relative to the vehicle control.
Table 2: IC50 Value of this compound in HUVEC Tube Formation (Illustrative Data)
| Parameter | IC50 (µM) |
| Total Tube Length | ~ 4.5 |
| Number of Branch Points | ~ 4.2 |
The half-maximal inhibitory concentration (IC50) is the concentration of this compound that causes a 50% reduction in the measured parameter.
Experimental Protocols
Materials and Reagents
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Matrix (e.g., Matrigel® or Geltrex™)
-
This compound (stock solution prepared in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well tissue culture plates
-
Calcein AM (for fluorescent visualization)
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin)
Protocol for Tube Formation Assay
-
Preparation of Basement Membrane Matrix Plates:
-
Thaw the basement membrane matrix on ice overnight at 4°C.
-
Using pre-chilled pipette tips, add 50 µL of the matrix to each well of a 96-well plate.
-
Ensure the entire bottom of the well is covered.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
-
Cell Preparation and Seeding:
-
Culture HUVECs in Endothelial Cell Growth Medium until they reach 80-90% confluency.
-
Harvest the cells using Trypsin-EDTA and neutralize with growth medium.
-
Centrifuge the cell suspension and resuspend the pellet in a basal medium (e.g., EBM-2) with a low serum concentration (e.g., 2% FBS).
-
Count the cells and adjust the concentration to 1 x 10^5 cells/mL.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in the low-serum basal medium. A vehicle control (DMSO) at the same final concentration as the highest this compound dilution should be included.
-
In separate tubes, mix the HUVEC suspension with the different concentrations of this compound (and the vehicle control).
-
-
Plating and Incubation:
-
Gently add 100 µL of the cell/SU4312 mixture to each well of the pre-coated 96-well plate.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours. The optimal incubation time should be determined empirically, as it can vary depending on the cell line and batch of the matrix.
-
-
Visualization and Imaging:
-
After incubation, carefully remove the medium from the wells.
-
(Optional, for fluorescent imaging) Wash the cells gently with PBS and incubate with Calcein AM solution (e.g., 2 µM in PBS) for 30 minutes at 37°C.
-
Capture images of the tube-like structures using an inverted microscope. For each well, multiple fields should be imaged for robust quantification.
-
-
Quantification:
-
Use image analysis software to quantify the extent of tube formation.
-
Commonly measured parameters include:
-
Total tube length
-
Number of branch points (nodes)
-
Number of loops (meshes)
-
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.
-
Experimental Workflow
Caption: Workflow for the this compound tube formation assay.
This compound is an effective inhibitor of VEGFR-2 signaling and, consequently, a potent inhibitor of angiogenesis. The tube formation assay provides a robust and quantifiable in vitro model to evaluate the anti-angiogenic activity of this compound. The detailed protocol and illustrative data presented here serve as a comprehensive guide for researchers, scientists, and drug development professionals investigating the role of this compound in modulating angiogenesis. Adherence to a consistent and well-optimized protocol is crucial for obtaining reproducible and reliable results.
Application Notes and Protocols for Preparing SU4312 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation, storage, and handling of SU4312 stock solutions in Dimethyl Sulfoxide (DMSO). Adherence to these protocols is crucial for ensuring the consistency and accuracy of experimental results.
Introduction
This compound is a potent, cell-permeable inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinases.[1][2][3] It is a valuable tool in cancer research, neurodegenerative disease studies, and investigations into angiogenesis.[2][4] More recent findings have also implicated this compound in the inhibition of the YAP signaling pathway in glioma, highlighting its potential for broader applications in cancer biology.[5][6] Accurate preparation of stock solutions is the first critical step in any in vitro or in vivo study involving this compound.
Chemical and Physical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its proper handling and use.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₆N₂O | [2][4] |
| Molecular Weight | 264.32 g/mol | [1][2] |
| Appearance | Orange solid | [2] |
| Purity | >99% | [1] |
Solubility of this compound
This compound exhibits good solubility in DMSO, making it a suitable solvent for preparing high-concentration stock solutions. However, solubility can vary slightly between different suppliers and batches. It is recommended to perform a small-scale solubility test if a very high concentration is required.
| Solvent | Solubility | Notes | Reference |
| DMSO | ≥9.45 mg/mL to 55 mg/mL | Sonication or gentle warming may be required to fully dissolve the compound.[1][7] | [1][2][4][7] |
| Ethanol | Insoluble or very low solubility | Not a recommended solvent for primary stock solutions. | [7] |
| Water | Insoluble | Not a recommended solvent for primary stock solutions. | [7] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM this compound stock solution. Adjustments can be made based on the desired concentration and volume.
-
Calculate the required mass of this compound:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 264.32 g/mol x 1000 mg/g
-
Mass (mg) = 2.6432 mg
-
-
Weighing the this compound powder:
-
Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out 2.64 mg of this compound powder into the tube.
-
-
Dissolving in DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Cap the tube tightly.
-
-
Ensuring Complete Dissolution:
-
Vortex the solution for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (up to 37°C) can also aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This minimizes freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (up to one year).[1] Note: The stability of this compound in solution can be limited; therefore, freshly prepared solutions are always recommended.[8]
-
Visualization of Key Concepts
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
This compound Signaling Pathway Inhibition
This compound is known to inhibit receptor tyrosine kinases, primarily VEGFR and PDGFR. This action disrupts downstream signaling cascades involved in cell proliferation, migration, and angiogenesis. Recent studies have also shown its effect on the Hippo pathway effector, YAP.
Caption: this compound inhibits VEGFR, PDGFR, and YAP signaling.
Safety Precautions
-
This compound is for research use only and should not be used in humans or for diagnostic purposes.[2]
-
Handle this compound powder in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, to avoid skin and eye contact.[2]
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information before handling.
By following these application notes and protocols, researchers can confidently prepare this compound stock solutions that are accurate, stable, and suitable for a wide range of experimental applications.
References
- 1. This compound | VEGFR | PDGFR | TargetMol [targetmol.com]
- 2. SU 4312 | CAS 5812-07-7 | VEGFR, PDGFR kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 3. SU 4312 | CAS 5812-07-7 | DMBI | this compound | Tocris Bioscience [tocris.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound Represses Glioma Progression by Inhibiting YAP and Inducing Sensitization to the Effect of Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Represses Glioma Progression by Inhibiting YAP and Inducing Sensitization to the Effect of Temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
SU4312: A Novel Inhibitor of YAP Activity in Glioma
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
SU4312 is a multi-target tyrosine kinase inhibitor that has demonstrated significant anti-tumor effects in glioma, the most common and aggressive type of primary brain tumor.[1][2] Notably, this compound has the ability to penetrate the blood-brain barrier, a critical feature for therapies targeting brain cancers.[1][2] Research has revealed that this compound inhibits glioma progression by downregulating the transcription and expression of Yes-associated protein (YAP), a key effector of the Hippo signaling pathway.[1][2] Dysregulation of the Hippo/YAP signaling pathway is implicated in the development and progression of various cancers, including glioma.[3][4][5] This document provides detailed application notes and protocols for utilizing this compound to inhibit YAP activity in glioma research models.
Mechanism of Action
This compound's primary mechanism in glioma involves the inhibition of YAP.[1][2] YAP is a transcriptional co-activator that, when translocated to the nucleus, promotes the expression of genes involved in cell proliferation, migration, and invasion.[6][7] In glioma, YAP is often overexpressed and activated.[4][8] this compound has been shown to decrease the protein levels of YAP and its downstream target genes, such as AXL and CYR61.[1][9] This leads to a reduction in glioma cell viability, proliferation, invasion, and migration.[1] Furthermore, this compound can sensitize glioma cells to the effects of the standard chemotherapeutic agent temozolomide (B1682018) (TMZ).[1][2]
Key Applications
-
Inhibition of Glioma Cell Growth: this compound effectively inhibits the proliferation of various glioma cell lines in a dose-dependent manner.[1]
-
Suppression of Glioma Cell Invasion and Migration: The compound has been shown to reduce the invasive and migratory capabilities of glioma cells.[1]
-
Synergistic Effects with Temozolomide: this compound can be used in combination with TMZ to enhance the cytotoxic effects against glioma cells.[1]
-
Investigation of the Hippo/YAP Signaling Pathway: As a YAP inhibitor, this compound serves as a valuable tool for studying the role of this pathway in glioma pathogenesis.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy of this compound in various glioma cell lines.
Table 1: IC50 Values of this compound in Glioma Cell Lines
| Cell Line | Type | IC50 (µM) |
| U251 | Human Glioma | 22.63 |
| U87 | Human Glioma | 35.84 |
| U373 | Human Glioma | 127.1 |
| LN229 | Human Glioma | 64.56 |
| GL261 | Murine Glioma | 43.15 |
| GBM1 | Primary Human Glioma | 30.21 |
| GBM2 | Primary Human Glioma | 58.92 |
| NHA | Normal Human Astrocytes | 305.7 |
Data extracted from a study by Wang et al. (2022).[1]
Table 2: IC50 Values of Temozolomide (TMZ) in Glioma Cell Lines
| Cell Line | IC50 (µM) |
| U87 | 288.9 |
| U251 | 342 |
| GBM1 | 333.6 |
Data extracted from a study by Wang et al. (2022) for comparative purposes.[1]
Experimental Protocols
Here are detailed protocols for key experiments to assess the efficacy of this compound in glioma cell culture.
Protocol 1: Cell Viability Assay (CCK-8 Assay)
This protocol is used to determine the effect of this compound on the viability of glioma cells.
Materials:
-
Glioma cell lines (e.g., U251, U87, GBM1)
-
96-well plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Seed 5,000 glioma cells per well in a 96-well plate and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. The final concentration of DMSO should be less than 0.1%.
-
Remove the existing medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control group treated with DMSO alone.
-
Incubate the plates for 24 hours (or other desired time points such as 12, 48 hours).[1]
-
Add 10 µL of CCK-8 reagent to each well.[1]
-
Incubate the plates for 2 hours at 37°C.
-
Measure the absorbance at a wavelength of 450 nm using a microplate reader.[1]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Cell Proliferation Assay (EdU Incorporation Assay)
This assay measures DNA synthesis and is a direct indicator of cell proliferation.
Materials:
-
Glioma cell lines
-
Culture plates or coverslips
-
This compound
-
Cell-Light™ EdU Cell Proliferation Assay Kit
-
DAPI stain
-
Fluorescence microscope
Procedure:
-
Seed glioma cells on culture plates or coverslips and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., 10 µM and 20 µM) or vehicle (DMSO) for 24 hours.[1]
-
Add 50 µM of EdU to the culture medium and incubate for 2 hours.[1]
-
Fix the cells with 4% paraformaldehyde for 15 minutes.[1]
-
Permeabilize the cells with 0.5% Triton X-100 for 20 minutes.[1]
-
Incubate the cells with the Apollo® reaction mixture for 30 minutes in the dark.[1]
-
Stain the cell nuclei with DAPI for 15 minutes.[1]
-
Visualize and capture images using a fluorescence microscope.
-
Quantify the percentage of EdU-positive cells (proliferating cells) relative to the total number of DAPI-stained cells.
Protocol 3: Colony Formation Assay
This long-term assay assesses the ability of single cells to form colonies, indicating their reproductive viability.
Materials:
-
Glioma cell lines
-
6-well plates
-
This compound
-
4% paraformaldehyde
-
0.05% crystal violet solution
Procedure:
-
Seed 1,000 cells per well in 6-well plates.[1]
-
Allow the cells to attach overnight.
-
Treat the cells with this compound (e.g., 10 µM) or vehicle for 48 hours.[1]
-
Replace the treatment medium with fresh complete culture medium.
-
Culture the cells for approximately two weeks, replacing the medium every 2-3 days, until visible colonies are formed.[1]
-
Wash the wells with PBS.
-
Fix the colonies with 4% paraformaldehyde for 15 minutes.
-
Stain the colonies with 0.05% crystal violet solution for 20-30 minutes.[1]
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as clusters of >50 cells).
Protocol 4: Transwell Invasion Assay
This assay measures the invasive potential of glioma cells through a basement membrane matrix.
Materials:
-
Glioma cell lines
-
Transwell inserts (8 µm pore size) coated with Matrigel
-
24-well plates
-
Serum-free medium
-
Complete medium (with FBS as a chemoattractant)
-
This compound
-
Cotton swabs
-
Crystal violet stain
Procedure:
-
Rehydrate the Matrigel-coated transwell inserts with serum-free medium.
-
Harvest glioma cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Add 200 µL of the cell suspension to the upper chamber of the transwell insert. If testing the effect of this compound, include the desired concentration in the cell suspension.
-
Add 600 µL of complete medium (containing FBS) to the lower chamber of the 24-well plate.
-
Incubate for 24-48 hours.
-
After incubation, remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol (B129727) or paraformaldehyde.
-
Stain the invading cells with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
Visualizations
Caption: this compound inhibits YAP activity in glioma cells.
Caption: Workflow for Cell Viability (CCK-8) Assay.
References
- 1. This compound Represses Glioma Progression by Inhibiting YAP and Inducing Sensitization to the Effect of Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Represses Glioma Progression by Inhibiting YAP and Inducing Sensitization to the Effect of Temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. Expression and significance of Hippo/YAP signaling in glioma progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances of the Hippo/YAP Signaling Pathway in Brain Development and Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Effects of YAP and Its Related Mechanisms in Central Nervous System Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TMOD-12. YAP/TAZ FUNCTION IN PEDIATRIC GLIOBLASTOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes: Immunohistochemical (IHC) Analysis of SU4312 Treatment Effects
References
- 1. This compound Represses Glioma Progression by Inhibiting YAP and Inducing Sensitization to the Effect of Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anti-cancer agent this compound unexpectedly protects against MPP(+) -induced neurotoxicity via selective and direct inhibition of neuronal NOS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SU 4312 | CAS 5812-07-7 | DMBI | this compound | Tocris Bioscience [tocris.com]
- 4. Substantial protection against MPTP-associated Parkinson's neurotoxicity in vitro and in vivo by anti-cancer agent this compound via activation of MEF2D and inhibition of MAO-B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cis-SU4312 | PDGFR | 90828-16-3 | Invivochem [invivochem.com]
- 6. This compound | VEGFR | PDGFR | TargetMol [targetmol.com]
- 7. Immunohistochemistry to Study YAP in Human Tissue Samples | Springer Nature Experiments [experiments.springernature.com]
- 8. Immunohistochemical demonstration of phospho-Akt in high Gleason grade prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deep learning-based H-score quantification of immunohistochemistry-stained images - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Deep Learning-Based H-Score Quantification of Immunohistochemistry-Stained Images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The anti-cancer agent this compound unexpectedly protects against MPP+-induced neurotoxicity via selective and direct inhibition of neuronal NOS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio.unipd.it [bio.unipd.it]
- 14. protocols.io [protocols.io]
- 15. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 16. bio.unipd.it [bio.unipd.it]
- 17. urmc.rochester.edu [urmc.rochester.edu]
- 18. benchchem.com [benchchem.com]
- 19. 7tmantibodies.com [7tmantibodies.com]
Application Notes: Flow Cytometry Analysis of Apoptosis Induced by SU4312
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU4312 is a potent, cell-permeable small molecule inhibitor of receptor tyrosine kinases (RTKs), primarily targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor (PDGFR).[1] By competitively binding to the ATP-binding site of these receptors, this compound effectively blocks downstream signaling pathways crucial for cell proliferation, survival, and angiogenesis.[2] Recent studies have highlighted its anti-proliferative effects in various cancer cell lines, particularly in gliomas.[3] Furthermore, this compound has been shown to down-regulate the Yes-associated protein (YAP), a key effector of the Hippo signaling pathway, which is often dysregulated in cancer and plays a role in cell proliferation and apoptosis.[3] This application note provides a detailed protocol for inducing apoptosis in cancer cells, specifically glioma cell lines, using this compound and quantifying the apoptotic cell population via flow cytometry using Annexin V and Propidium Iodide (PI) staining.
Principle of the Assay
Flow cytometry combined with Annexin V and Propidium Iodide (PI) staining is a widely used method to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[4]
-
Annexin V: In healthy cells, phosphatidylserine (B164497) (PS) is located on the inner leaflet of the plasma membrane. During early apoptosis, PS is translocated to the outer leaflet. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC, PE, or APC), can identify early apoptotic cells.[5]
-
Propidium Iodide (PI): PI is a fluorescent intercalating agent that stains DNA. It cannot cross the intact plasma membrane of viable or early apoptotic cells. However, in late-stage apoptosis and necrosis, the cell membrane's integrity is compromised, allowing PI to enter and stain the nucleus.[5]
This dual-staining approach allows for the categorization of cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various glioma cell lines after 24 hours of treatment, as determined by a CCK-8 cell viability assay.[3] This data is crucial for selecting the appropriate concentration range for inducing apoptosis in your specific cell line.
| Cell Line | IC50 of this compound (µM) after 24h |
| U251 | 22.63 |
| U87 | 45.81 |
| GBM1 | 47.33 |
| GL261 | 58.95 |
| LN229 | 89.78 |
| U373 | 127.1 |
| GBM2 | Not sensitive |
| NHA (Normal Human Astrocytes) | 305.7 |
Experimental Protocols
Materials and Reagents
-
This compound (Stock solution prepared in DMSO)
-
Glioma cell lines (e.g., U251, U87) or other cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Trypsin-EDTA solution
-
Annexin V-fluorochrome conjugate (e.g., FITC, PE, or APC)
-
Propidium Iodide (PI) staining solution
-
10X Annexin V Binding Buffer (typically containing HEPES, NaCl, and CaCl₂)
-
Distilled water
-
Flow cytometry tubes
-
Microcentrifuge
-
Flow cytometer
Protocol for Induction of Apoptosis with this compound
-
Cell Seeding:
-
Seed glioma cells (e.g., U251 or U87) in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. A typical seeding density is 2-5 x 10⁵ cells per well.
-
Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for attachment.
-
-
This compound Treatment:
-
Prepare a series of this compound dilutions in complete culture medium from your DMSO stock. It is recommended to test a range of concentrations around the known IC50 value for your cell line (e.g., for U251 cells, test 10 µM, 25 µM, and 50 µM).[3]
-
Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
Aspirate the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for a predetermined time course. It is advisable to test multiple time points, such as 12, 24, and 48 hours, to determine the optimal window for apoptosis detection.[3]
-
Protocol for Annexin V/PI Staining and Flow Cytometry
-
Cell Harvesting:
-
For adherent cells, carefully collect the culture medium from each well, as it may contain detached apoptotic cells.
-
Wash the adherent cells once with PBS.
-
Add trypsin-EDTA to detach the cells. Once detached, add complete medium to neutralize the trypsin.
-
Combine the detached cells with the collected culture medium from the first step.
-
For suspension cells, simply collect the cells from the culture plates.
-
-
Cell Washing:
-
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with cold PBS, centrifuging after each wash.
-
-
Staining:
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with distilled water.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[6]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[6]
-
Add 5 µL of the fluorochrome-conjugated Annexin V to the cell suspension.[6]
-
Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.[6]
-
Add 5 µL of the PI staining solution to each tube immediately before analysis.
-
Add 400 µL of 1X Binding Buffer to each tube.[6]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately (within 1 hour) after staining.
-
Use unstained cells, cells stained only with Annexin V, and cells stained only with PI to set up appropriate compensation and gates.
-
Collect a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
Analyze the data to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic, and necrotic).
-
Mandatory Visualizations
Caption: Putative signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for apoptosis analysis.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Represses Glioma Progression by Inhibiting YAP and Inducing Sensitization to the Effect of Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Troubleshooting & Optimization
Technical Support Center: SU4312 & VEGFR-2 Phosphorylation
Welcome to the technical support center for troubleshooting experiments involving the kinase inhibitor SU4312. This guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected results, specifically the lack of VEGFR-2 phosphorylation inhibition, during their experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered when using this compound to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) phosphorylation.
Q1: My this compound treatment is not inhibiting VEGF-induced VEGFR-2 phosphorylation. What are the most common reasons for this?
A: This is a common issue that can stem from several factors related to the compound itself, the experimental setup, or the assay methodology. Here are the primary areas to investigate:
-
Compound Integrity and Handling:
-
Solubility: this compound is typically soluble in DMSO.[1][2] Ensure you have prepared a fresh stock solution in anhydrous DMSO, as water can cause precipitation.[3] If solubility is an issue, gentle warming or sonication can help.[3] The final DMSO concentration in your cell culture media should be non-toxic, typically below 0.5%.[4]
-
Concentration: The reported IC50 of this compound against VEGFR-2 (also known as Flk-1 or KDR) is approximately 0.8 µM for the more potent (Z)-isomer.[5][6] Since this compound is often supplied as a mix of isomers, you may need to test a range of concentrations, potentially higher than the lowest reported IC50, to see an effect.
-
Stability: Ensure the compound has been stored correctly (desiccated at -20°C for long-term storage) to prevent degradation.[6][7] Repeated freeze-thaw cycles of the stock solution should be avoided.[8]
-
-
Experimental and Cellular Conditions:
-
VEGF Stimulation: Confirm that your VEGF ligand is active and used at a concentration that robustly induces VEGFR-2 phosphorylation in your positive control cells.[3] The peak for VEGFR-2 phosphorylation is often transient, typically occurring within 5-15 minutes of stimulation.[3] You may need to perform a time-course experiment to find the optimal stimulation window for your specific cell line.
-
Inhibitor Pre-incubation Time: Cells usually require pre-incubation with the inhibitor before VEGF stimulation. A common starting point is 1-2 hours, but this may need optimization.[3]
-
Cell Health and Receptor Expression: Use healthy, sub-confluent cells. Overly confluent cells can have altered signaling.[3] Crucially, confirm that your cell line expresses sufficient levels of VEGFR-2.[3]
-
-
Assay and Data Analysis:
-
Western Blotting Technique: Use a high-quality, validated antibody specific for the phosphorylated tyrosine residue of interest on VEGFR-2 (e.g., Tyr1175).[3][9] Always include essential controls: a loading control (e.g., GAPDH, β-actin) and a blot for total VEGFR-2 to ensure the inhibitor is not causing receptor degradation.[3]
-
Controls: Your experiment must include a positive control (VEGF-stimulated, no inhibitor) to show that the pathway can be activated and a negative/vehicle control (vehicle-treated, VEGF-stimulated) to compare against.[3]
-
Q2: I observe an effect on my cells (e.g., changes in proliferation or morphology), but phosphorylation of VEGFR-2 remains unchanged. What could be happening?
A: This suggests that the observed cellular phenotype may be due to off-target effects of this compound or mechanisms independent of VEGFR-2 inhibition.
-
Known Off-Targets: this compound is known to inhibit other tyrosine kinases, most notably PDGFR, with an IC50 of 19.4 µM.[1][2][6] At higher concentrations, it can also inhibit EGFR, HER-2, and IGF-1R.[5] If your cell model relies on signaling from these other receptors, you may be observing an off-target effect.
-
VEGFR-2 Independent Mechanisms: Studies have shown that this compound can exert biological effects independent of its anti-angiogenic properties. For instance, it has been reported to have neuroprotective effects by directly inhibiting neuronal nitric oxide synthase (nNOS).[10][11] It has also been shown to repress glioma progression by down-regulating the transcription of Yes-associated protein (YAP), a key component of the Hippo signaling pathway.[12][13]
Q3: My biochemical (cell-free) assay shows potent inhibition by this compound, but my cell-based assay does not. Why the discrepancy?
A: It is a well-documented phenomenon that results from biochemical assays do not always translate to cellular systems.[14]
-
Cellular Barriers: The compound may have poor membrane permeability, or it could be actively removed from the cell by efflux pumps.
-
ATP Competition: this compound acts as an ATP-competitive inhibitor.[10] The concentration of ATP inside a cell (millimolar range) is much higher than what is typically used in biochemical kinase assays (micromolar range), which can reduce the apparent potency of the inhibitor.
-
Cellular Complexity: In a cellular context, kinases exist in complex networks with scaffolding proteins and are regulated by phosphatases, which are absent in simplified biochemical assays.[14]
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound and its isomers against various kinases. This data is crucial for designing experiments and interpreting potential off-target effects.
| Target Kinase | Isomer/Mixture | IC50 Value (µM) | Reference(s) |
| VEGFR-2 (Flk-1/KDR) | (Z)-SU4312 (cis) | 0.8 | [5] |
| VEGFR-2 (Flk-1/KDR) | (E)-SU4312 (trans) | 5.2 | [5] |
| PDGFR | (Z)-SU4312 (cis) | 19.4 | [5][6] |
| PDGFR | (E)-SU4312 (trans) | 24.2 | [5] |
| EGFR | (E)-SU4312 (trans) | 18.5 | [5] |
| HER-2 | (E)-SU4312 (trans) | 16.9 | [5] |
| IGF-1R | (E)-SU4312 (trans) | 10.0 | [5] |
| nNOS | Racemate | 19.0 | [11] |
Key Experimental Protocols
Protocol: Cell-based VEGFR-2 Phosphorylation Assay and Western Blot Analysis
This protocol provides a framework for assessing the inhibitory effect of this compound on VEGF-induced VEGFR-2 phosphorylation in a cell-based system.
1. Cell Seeding and Serum Starvation:
-
Seed endothelial cells (e.g., HUVECs) that are known to express VEGFR-2 in 6-well plates. Grow them to 80-90% confluency.
-
When cells are ready, replace the growth medium with a serum-free or low-serum medium and incubate for 4-6 hours. This reduces basal receptor phosphorylation.
2. Inhibitor Treatment:
-
Prepare serial dilutions of your this compound stock solution.
-
Pre-treat the serum-starved cells by adding the this compound dilutions to the wells. Include a vehicle-only control (e.g., DMSO).
-
Incubate for 1-2 hours at 37°C.
3. VEGF Stimulation:
-
Stimulate the cells by adding recombinant VEGF-A (e.g., 50 ng/mL) directly to the medium in each well. Include an unstimulated control well (no VEGF).
-
Incubate for the optimal stimulation time (typically 5-15 minutes, determine this empirically) at 37°C.
4. Cell Lysis and Protein Quantification:
-
Immediately after stimulation, place the plate on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifuging at high speed for 15 minutes at 4°C.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[3]
5. Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[15]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody against phosphorylated VEGFR-2 (e.g., anti-p-VEGFR2 Tyr1175).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the results.
-
Crucially: Strip the membrane and re-probe with an antibody for total VEGFR-2 and a loading control (e.g., GAPDH) to normalize the data and confirm equal protein loading.[15]
Visualizations
Signaling and Troubleshooting Diagrams
The following diagrams illustrate the VEGFR-2 signaling pathway and provide a logical workflow for troubleshooting your experiment.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.
Caption: Logical workflow for troubleshooting lack of VEGFR-2 phosphorylation inhibition.
Caption: Potential causes for the lack of observed VEGFR-2 inhibition by this compound.
References
- 1. This compound | VEGFR | PDGFR | TargetMol [targetmol.com]
- 2. This compound, VEGFR and PDGFR receptor tyrosine kinase inhibitor (CAS 5812-07-7) | Abcam [abcam.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SU 4312 | CAS 5812-07-7 | DMBI | this compound | Tocris Bioscience [tocris.com]
- 7. medkoo.com [medkoo.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The anti-cancer agent this compound unexpectedly protects against MPP+-induced neurotoxicity via selective and direct inhibition of neuronal NOS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The anti-cancer agent this compound unexpectedly protects against MPP(+) -induced neurotoxicity via selective and direct inhibition of neuronal NOS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Represses Glioma Progression by Inhibiting YAP and Inducing Sensitization to the Effect of Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Represses Glioma Progression by Inhibiting YAP and Inducing Sensitization to the Effect of Temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimizing SU4312 Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing SU4312 concentration for cell viability experiments. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data on this compound's effects on various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a multi-target tyrosine kinase inhibitor.[1][2] It was initially designed as an inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), playing a role in angiogenesis by competing with ATP for binding to the receptor.[1][3] Subsequent research has revealed that this compound also exhibits inhibitory effects on other targets, including Monoamine Oxidase B (MAO-B) and neuronal Nitric Oxide Synthase (nNOS).[4][5] Its activity affects multiple signaling pathways, including the PI3-K/Akt and the Hippo-YAP pathways.[1][4]
Q2: What is a typical starting concentration range for this compound in cell viability assays?
Based on published data, a reasonable starting concentration range for this compound in most cell lines is between 1 µM and 30 µM. For neuroprotective effects, concentrations as low as 3-10 µM have been shown to be effective in SH-SY5Y cells.[3] In glioma cell lines, concentrations of 10 µM and 20 µM have been used to study its anti-proliferative effects.[1][6] However, the optimal concentration is highly cell-type dependent, and a dose-response experiment is always recommended.
Q3: How should I prepare and store this compound?
This compound is typically dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is crucial to ensure the final DMSO concentration in your cell culture medium remains low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.[7] For storage, it is advisable to aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store them at -20°C or -80°C, protected from light.
Q4: I am observing high levels of cytotoxicity even at low concentrations of this compound. What could be the reason?
Several factors could contribute to unexpected cytotoxicity:
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to this compound.
-
Solvent Toxicity: Ensure the final DMSO concentration is not exceeding non-toxic levels.
-
Compound Purity and Stability: Verify the purity of your this compound and ensure it has not degraded during storage.
-
Off-Target Effects: As a multi-target inhibitor, this compound can have off-target effects that may lead to cytotoxicity in certain cell types.
Q5: I am not observing any effect of this compound on my cells. What should I do?
If this compound is not producing the expected effect, consider the following:
-
Concentration Range: You may need to test a higher concentration range.
-
Incubation Time: The effect of this compound may be time-dependent. Consider extending the incubation period.
-
Cell Line Resistance: Your cell line might be resistant to the effects of this compound due to the absence of its specific targets or the activation of alternative survival pathways.
-
Compound Activity: Confirm the activity of your this compound stock with a sensitive positive control cell line, if available.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound
-
DMSO
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a 2X stock solution of this compound in complete culture medium from your DMSO stock. Perform serial dilutions to create a range of concentrations (e.g., 0.1, 0.5, 1, 5, 10, 20, 50, 100 µM). Prepare a vehicle control with the same final DMSO concentration as the highest this compound concentration.
-
Cell Treatment: Remove the existing medium from the cells and add 100 µL of the 2X this compound dilutions and the vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Data Presentation
This compound IC50 Values in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Reference |
| U251 | Human Glioblastoma | ~25 | [3] |
| U87 | Human Glioblastoma | ~30 | [3] |
| U373 | Human Glioblastoma | ~40 | [3] |
| LN229 | Human Glioblastoma | ~22.63 | [3] |
| GL261 | Murine Glioma | ~127.1 | [3] |
| GBM1 | Human Primary Glioblastoma | ~35 | [3] |
| GBM2 | Human Primary Glioblastoma | ~45 | [3] |
| NHA | Normal Human Astrocytes | >100 | [3] |
| PC12 | Rat Pheochromocytoma | Neuroprotective at 10 µM | [2] |
| SH-SY5Y | Human Neuroblastoma | Neuroprotective at 3-10 µM | [2] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway Inhibition
Caption: this compound inhibits multiple targets including VEGFR-2, nNOS, and MAO-B, and modulates the Hippo-YAP and PI3K/Akt signaling pathways.
Troubleshooting Workflow for Optimizing this compound Concentration
Caption: A logical workflow for troubleshooting common issues when determining the optimal this compound concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. The anti-cancer agent this compound unexpectedly protects against MPP+-induced neurotoxicity via selective and direct inhibition of neuronal NOS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Represses Glioma Progression by Inhibiting YAP and Inducing Sensitization to the Effect of Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. promocell.com [promocell.com]
- 7. rsc.org [rsc.org]
SU4312 Technical Support Center: Troubleshooting Solubility in Aqueous Media
For researchers, scientists, and drug development professionals utilizing SU4312, its poor solubility in aqueous media presents a significant experimental hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when preparing this compound for in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I dilute my DMSO stock solution into aqueous media?
A1: This is a common phenomenon known as "crashing out" and is expected for hydrophobic compounds like this compound.[1] The dramatic change in solvent polarity when a concentrated DMSO stock is introduced into an aqueous environment reduces the solubility of this compound, causing it to precipitate.[2]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[3][4] It is capable of dissolving both polar and nonpolar compounds and is miscible with water and cell culture media.[4] For long-term storage, DMSO is generally a suitable solvent.[5]
Q3: How should I store my this compound stock solutions?
A3: this compound solutions are known to be unstable, and it is highly recommended to prepare them fresh for each experiment.[3] If storage is necessary, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C in the dark.[5]
Q4: What is the maximum concentration of DMSO that is safe for my cells in culture?
A4: The tolerance to DMSO varies between cell lines.[6] Generally, a final DMSO concentration of less than 0.5% is recommended for most cell lines, with concentrations below 0.1% being ideal to minimize any potential off-target effects of the solvent.[1][2][7][8] It is always best practice to include a vehicle control (media with the same final DMSO concentration as your experimental samples) in your assays.[2][6]
Q5: Can I use sonication or heat to dissolve this compound?
A5: Yes, gentle warming and sonication can be used to aid the dissolution of this compound in DMSO.[3] However, be cautious with the temperature to avoid degradation of the compound.
Data Presentation: this compound Solubility
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Solubility | Reference |
| DMSO | ≥ 50 mg/mL (189.16 mM) | [3] |
| DMSO | 55 mg/mL (208.08 mM) | [4] |
| DMF | 30 mg/mL | |
| Ethanol | 0.25 mg/mL | |
| DMF:PBS (pH 7.2) (1:2) | 0.3 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous or high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM stock solution, weigh out 2.64 mg of this compound (Molecular Weight: 264.32 g/mol ).
-
Add the appropriate volume of DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A clear, orange solution should be obtained.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
It is highly recommended to use the stock solution immediately. If storage is unavoidable, aliquot into single-use volumes and store at -80°C, protected from light.
Protocol 2: Preparation of this compound Working Solutions for Cell Culture
Objective: To prepare a final working concentration of this compound in cell culture medium while minimizing precipitation.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium (containing serum, if applicable)
-
Sterile microcentrifuge tubes
Procedure:
-
Intermediate Dilution (Recommended): To avoid precipitation, first create an intermediate dilution of the this compound stock solution in pre-warmed complete cell culture medium.
-
For example, to prepare a 100 µM intermediate solution from a 10 mM stock, perform a 1:100 dilution by adding 2 µL of the 10 mM stock to 198 µL of pre-warmed medium. Mix gently by pipetting.
-
-
Final Dilution: Add the required volume of the intermediate solution to your cell culture wells to achieve the desired final concentration.
-
For instance, to achieve a final concentration of 10 µM in a well containing 1 mL of medium, add 100 µL of the 100 µM intermediate solution.
-
-
Ensure the final DMSO concentration remains below the tolerance level of your specific cell line (ideally < 0.1%).
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Mandatory Visualizations
Caption: A workflow diagram for troubleshooting this compound precipitation issues.
Caption: this compound inhibits VEGFR2 and PDGFR signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
inconsistent results with SU4312 in repeat experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals address inconsistent results in experiments involving the kinase inhibitor SU4312.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound, also known as DMBI, is a multi-target tyrosine kinase inhibitor. Its primary targets are Vascular Endothelial Growth Factor Receptor (VEGFR), particularly VEGFR-2 (also known as FLK-1), and Platelet-Derived Growth Factor Receptor (PDGFR).[1] It functions by competing with ATP to bind to the kinase domain, thereby blocking downstream signaling pathways involved in processes like angiogenesis and cell proliferation.[2][3][4]
Q2: I am observing significant variability in my IC50 values for this compound. What is a critical first step in troubleshooting?
A crucial factor to consider is the stability of the compound in solution. This compound is known to be unstable in solutions, and it is highly recommended to use freshly prepared solutions for each experiment to ensure consistent potency.[5] Storing stock solutions improperly or using old dilutions can lead to degradation and a significant loss of activity, resulting in variable IC50 values.
Q3: Are there known off-target effects for this compound that could explain unexpected phenotypes?
Yes, this compound has several documented off-target activities that could contribute to unexpected experimental outcomes. These include:
-
Inhibition of neuronal Nitric Oxide Synthase (nNOS) with an IC50 of 19.0 μM.[3][6] This neuroprotective effect is independent of its anti-angiogenic action.[3][6]
-
Inhibition of monoamine oxidase-B (MAO-B) with an IC50 of 0.2 μM.[7]
-
Down-regulation of Yes-associated protein (YAP) , a key effector in the Hippo signaling pathway.[2][8]
-
The commercial compound is often a mix of (Z) and (E) isomers, which have different inhibitory profiles against a range of kinases including EGFR, HER-2, and IGF-1R.[5]
Q4: What are the recommended storage and solubility guidelines for this compound?
Proper storage and handling are critical for maintaining the integrity of this compound. Adhering to these guidelines can minimize variability.
| Parameter | Recommendation | Source |
| Solvent | DMSO is the recommended solvent. | [1][4] |
| Solubility in DMSO | Up to 55 mg/mL (approx. 208 mM). Sonication may be required. | [1] |
| Powder Storage | -20°C for long-term (up to 3 years). | [1] |
| Stock Solution Storage | -80°C for up to 1 year. For short periods (days to weeks), 0-4°C is acceptable. | [1][4] |
| Working Dilutions | Prepare fresh for each experiment due to instability in solution. | [5] |
Troubleshooting Guide for Inconsistent Results
This guide addresses specific issues that can lead to poor reproducibility in experiments using this compound.
Problem 1: High variability in IC50 values between repeat experiments.
| Potential Cause | Troubleshooting Action |
| Compound Degradation | This compound is unstable in solution.[5] Always prepare fresh dilutions from a properly stored stock solution immediately before each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Inconsistent ATP Concentration | As an ATP-competitive inhibitor, the IC50 of this compound is highly sensitive to the ATP concentration in your assay.[9] Use an ATP concentration at or near the Km value for the target kinase and ensure it is consistent across all experiments. |
| Reagent Variability | The purity and specific activity of the kinase can vary between batches. Qualify each new lot of enzyme. Ensure substrate quality and concentration are consistent. |
| Cell Line Instability | Genetic drift can occur in continuously passaged cell lines, altering their dependency on specific signaling pathways. Use cells within a consistent, low passage number range. Periodically re-validate the cell line's identity. |
| Assay Conditions | Variations in incubation time, temperature, pH, or DMSO concentration can impact results.[10] Standardize all assay parameters and ensure the final DMSO concentration is low and consistent across all wells. |
Problem 2: Observed cellular phenotype is inconsistent with VEGFR/PDGFR inhibition.
| Potential Cause | Troubleshooting Action |
| Off-Target Effects | The observed phenotype may be due to this compound's effect on other targets like nNOS, MAO-B, or the Hippo-YAP pathway.[2][6][7] Review the literature for these off-target effects in your specific cell model. Consider using a more selective VEGFR/PDGFR inhibitor as a control to confirm the phenotype is target-specific.[3] |
| Cell Model Specificity | The genetic background of your cell line determines its dependence on various signaling pathways. The targeted pathway may not be the primary driver of the phenotype in your model.[11] Confirm target expression (e.g., VEGFR-2) in your cell line via Western Blot or qPCR. |
| Compound Concentration | At higher concentrations, toxicity or stress responses may be induced that are unrelated to specific kinase inhibition.[3] Perform a careful dose-response analysis to identify a concentration window that provides specific inhibition without causing general toxicity. |
Problem 3: Lack of expected biological effect (e.g., no inhibition of cell proliferation).
| Potential Cause | Troubleshooting Action |
| Inactive Compound | Verify the potency of your this compound stock. As a first step, prepare a fresh solution.[5] If issues persist, consider purchasing a new lot of the compound and verifying its activity in a cell-free biochemical assay before use in cell-based experiments. |
| Low Target Expression | The target kinase (e.g., VEGFR-2) may not be expressed at sufficient levels or may not be activated in your cell model under your experimental conditions. Confirm target expression and phosphorylation status (activation) via Western Blot. |
| Suboptimal Assay Readout | The chosen assay may not be sensitive enough or may be measuring an irrelevant endpoint. For example, this compound might induce cell cycle arrest rather than immediate apoptosis.[11] Consider multiple endpoints, such as cell cycle analysis, apoptosis assays, and migration assays. |
Data Summary: Inhibitory Profile of this compound
The inhibitory activity of this compound can vary depending on the specific isomer and the target kinase.
| Compound/Isomer | Target | IC50 Value (μM) | Source |
| This compound (unspecified) | VEGFR | 0.8 | [1] |
| PDGFR | 19.4 | [1] | |
| nNOS | 19.0 | [3][6] | |
| MAO-B | 0.2 | [7] | |
| (Z)-SU4312 | FLK-1 (VEGFR-2) | 0.8 | [5][12] |
| PDGFR | 19.4 | [5][12] | |
| (E)-SU4312 | FLK-1 (VEGFR-2) | 5.2 | [5] |
| PDGFR | 24.2 | [5] | |
| EGFR | 18.5 | [5] | |
| HER-2 | 16.9 | [5] | |
| IGF-1R | 10.0 | [5] |
Key Experimental Protocols
Below are generalized methodologies for common experiments involving this compound. Researchers should optimize these protocols for their specific cell lines and experimental systems.
Cell Viability Assay (e.g., using CCK-8 or MTT)
-
Cell Seeding : Plate cells (e.g., U251 glioma cells or HUVECs) in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[13]
-
Compound Preparation : Prepare a 2x concentrated serial dilution of this compound in the appropriate cell culture medium. Crucially, this should be done immediately before use. [5] Also prepare a vehicle control (e.g., 0.1% DMSO).
-
Cell Treatment : Remove the old medium from the cells and add 100 µL of the 2x this compound dilutions or vehicle control to the appropriate wells. Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Assay : Add the viability reagent (e.g., 10 µL of CCK-8) to each well and incubate for 1-4 hours according to the manufacturer's instructions.
-
Data Acquisition : Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis : Subtract the background absorbance, normalize the data to the vehicle control (defined as 100% viability), and plot the dose-response curve to calculate the IC50 value.
Western Blot for Target Inhibition
-
Cell Treatment : Culture cells to ~70-80% confluency in 6-well plates. Treat with various concentrations of freshly prepared this compound (e.g., 10 µM, 20 µM) or a vehicle control for a specified time (e.g., 24 hours).[2][13] If studying an activated receptor, you may need to stimulate the cells with the appropriate ligand (e.g., VEGF) for a short period before lysis.
-
Protein Extraction : Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.[2]
-
Electrophoresis : Load equal amounts of protein (e.g., 20-50 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[13]
-
Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting : Block the membrane (e.g., with 5% BSA or milk in TBST) for 1-2 hours. Incubate with a primary antibody overnight at 4°C (e.g., anti-phospho-VEGFR2, anti-YAP, or anti-phospho-ERK).[2]
-
Detection : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature. Visualize the bands using an ECL substrate and an imaging system.[11]
-
Normalization : Strip the membrane and re-probe with an antibody for the total protein (e.g., total VEGFR2) or a loading control (e.g., GAPDH, β-actin) to confirm equal loading.[11]
Visualizations
Caption: Simplified VEGFR-2 signaling pathway showing inhibition by this compound.
Caption: Standard experimental workflow for cell-based assays with this compound.
Caption: Troubleshooting decision tree for this compound experimental variability.
References
- 1. This compound | VEGFR | PDGFR | TargetMol [targetmol.com]
- 2. This compound Represses Glioma Progression by Inhibiting YAP and Inducing Sensitization to the Effect of Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anti-cancer agent this compound unexpectedly protects against MPP+-induced neurotoxicity via selective and direct inhibition of neuronal NOS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The anti-cancer agent this compound unexpectedly protects against MPP(+) -induced neurotoxicity via selective and direct inhibition of neuronal NOS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substantial protection against MPTP-associated Parkinson's neurotoxicity in vitro and in vivo by anti-cancer agent this compound via activation of MEF2D and inhibition of MAO-B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Represses Glioma Progression by Inhibiting YAP and Inducing Sensitization to the Effect of Temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 11. benchchem.com [benchchem.com]
- 12. cis-SU4312 | PDGFR | 90828-16-3 | Invivochem [invivochem.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting SU4312 Off-Target Effects
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing SU4312 in their experiments and may be encountering unexpected results due to its off-target effects. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and data to help you identify and mitigate these effects.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are not consistent with its primary role as a VEGFR-2 inhibitor. What could be the cause?
A1: While this compound is a known inhibitor of VEGFR-2, it has several well-documented off-target effects that can lead to unexpected phenotypes.[1][2] These off-target interactions may be responsible for the observed discrepancies in your results. It is crucial to consider these alternative mechanisms when interpreting your data.
Q2: What are the primary known off-target effects of this compound?
A2: The most commonly reported off-target effects of this compound include the inhibition of:
-
Neuronal Nitric Oxide Synthase (nNOS): this compound can directly inhibit nNOS activity, which may contribute to its neuroprotective effects observed in some models.[3][4]
-
Monoamine Oxidase B (MAO-B): this compound has been shown to inhibit MAO-B, an enzyme involved in the metabolism of neurotransmitters.[2]
-
Yes-Associated Protein (YAP) and the Hippo Pathway: this compound can down-regulate the expression of YAP, a key effector of the Hippo signaling pathway, which is involved in cell proliferation and organ size control.[2]
Q3: At what concentrations are the off-target effects of this compound typically observed?
A3: The effective concentrations for off-target effects can overlap with the concentrations used to inhibit VEGFR-2. For instance, neuroprotective effects via nNOS inhibition have been observed in the 3-10 µM range in SH-SY5Y cells.[4] It is essential to perform dose-response experiments to distinguish between on-target and off-target effects.
Q4: How can I confirm if the phenotype I am observing is due to an off-target effect of this compound?
A4: To determine if an observed effect is off-target, you can employ several strategies:
-
Use a structurally different inhibitor: Compare the phenotype induced by this compound with that of another VEGFR-2 inhibitor with a different chemical structure. If the phenotype is not replicated, it is likely an off-target effect of this compound.[1]
-
Genetic validation: Use techniques like siRNA or CRISPR/Cas9 to knockdown the expression of the suspected off-target protein (e.g., nNOS, MAO-B, or YAP). If the phenotype is mimicked by the knockdown, it supports the involvement of that off-target.
-
Rescue experiments: If you hypothesize that an off-target effect is causing the phenotype, try to "rescue" it by overexpressing the off-target protein or by providing a downstream product of the inhibited pathway.
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations (IC50) of this compound against its primary target and key off-targets.
| Target | Target Type | IC50 (µM) | Cell Line/System | Citation |
| VEGFR-2 (cis-form) | On-Target | 0.8 | N/A | [4] |
| VEGFR-2 (trans-form) | On-Target | 5.2 | N/A | [4] |
| nNOS | Off-Target | 19.0 | Purified enzyme | [3][4] |
| MAO-B | Off-Target | 0.2 | In vitro and in vivo models | [5] |
| Glioma Cell Lines | Off-Target (YAP) | 22.63 - 127.1 | U251, U87, U373, LN229, GL261, GBM1, GBM2 | [2] |
Troubleshooting Guides
Issue: Unexpected Neuroprotection or Neurotoxicity
Question: I am using this compound in a neuronal cell model and observing unexpected neuroprotective or neurotoxic effects that don't seem to be related to VEGFR-2 inhibition. What could be happening?
Answer: this compound has been reported to have neuroprotective effects that are independent of its anti-angiogenic activity.[4] This is often attributed to its off-target inhibition of neuronal Nitric Oxide Synthase (nNOS).[3][4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected neuronal phenotypes with this compound.
Issue: Altered Cell Proliferation or Apoptosis in Cancer Cell Lines
Question: I am observing changes in cell proliferation and apoptosis in my cancer cell line treated with this compound that are more significant than expected from VEGFR-2 inhibition alone. What is a potential off-target explanation?
Answer: this compound has been shown to inhibit the Hippo-YAP signaling pathway by down-regulating the expression of YAP.[2] This can lead to decreased cell proliferation and increased apoptosis in certain cancer cell lines, such as glioma cells.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for altered cell proliferation/apoptosis.
Key Experimental Protocols
In Vitro nNOS Inhibition Assay (Griess Assay)
This protocol measures the production of nitric oxide (NO) by nNOS, which is detected as its stable breakdown product, nitrite (B80452).
Materials:
-
Purified recombinant nNOS enzyme
-
L-arginine (substrate)
-
NADPH (cofactor)
-
Calmodulin and CaCl2 (activators)
-
This compound and a known nNOS inhibitor (positive control)
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite standard solution
Procedure:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.4).
-
In a 96-well plate, add the reaction buffer, L-arginine, NADPH, calmodulin, and CaCl2.
-
Add varying concentrations of this compound or the positive control inhibitor. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding the purified nNOS enzyme.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
To measure nitrite concentration, add 50 µL of Griess Reagent Component A to each well, followed by 50 µL of Component B.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve using the sodium nitrite standard solution to calculate the nitrite concentration in each sample.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Western Blot for YAP Pathway Activation
This protocol assesses the effect of this compound on the protein levels of YAP and its downstream targets.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-YAP, anti-phospho-YAP (Ser127), anti-CTGF, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture your cells of interest (e.g., glioma cell line) to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Signaling Pathway Diagrams
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.
Hippo-YAP Signaling Pathway
Caption: Overview of the Hippo-YAP pathway and the inhibitory effect of this compound on YAP.
References
- 1. confluencediscovery.com [confluencediscovery.com]
- 2. This compound Represses Glioma Progression by Inhibiting YAP and Inducing Sensitization to the Effect of Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anti-cancer agent this compound unexpectedly protects against MPP(+) -induced neurotoxicity via selective and direct inhibition of neuronal NOS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The anti-cancer agent this compound unexpectedly protects against MPP+-induced neurotoxicity via selective and direct inhibition of neuronal NOS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
SU4312 degradation and stability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and stability of SU4312 in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinases.[1][2][3] Its mechanism of action involves competing with ATP to bind to the kinase domain of these receptors, thereby blocking their autophosphorylation and downstream signaling pathways. This inhibition ultimately disrupts processes such as angiogenesis and cell proliferation.[3][4][5]
Q2: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored as a powder at -20°C for up to three years.[2] In solvent, it is recommended to store aliquots at -80°C for up to one year.[2] For short-term storage of a few days to weeks, 0-4°C is acceptable.[3]
Q3: What solvents are recommended for dissolving this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO) at concentrations of 25 mg/mL to 55 mg/mL.[1][2] Sonication may be required to fully dissolve the compound.[2] It is sparingly soluble in ethanol (B145695) and water.
Q4: How stable is this compound in solution?
This compound is known to be unstable in solution, and it is highly recommended to prepare solutions fresh for each experiment.[6] While specific degradation kinetics are not extensively published, anecdotal evidence from suppliers suggests that stock solutions stored at -20°C are generally usable for up to one month.
Troubleshooting Guide
Issue 1: Inconsistent or lower than expected activity of this compound in my experiments.
-
Possible Cause 1: Degradation of this compound in solution.
-
Possible Cause 2: Improper storage of solid this compound.
-
Possible Cause 3: Incorrect solvent or concentration.
-
Solution: Use fresh, anhydrous DMSO to prepare your stock solution. Ensure the final concentration of DMSO in your experimental medium is not toxic to your cells.
-
Issue 2: Precipitation of this compound in my aqueous experimental medium.
-
Possible Cause: Low solubility in aqueous solutions.
-
Solution: this compound has poor solubility in water. When diluting your DMSO stock solution into an aqueous buffer or cell culture medium, ensure the final concentration of this compound is within its solubility limit in that medium. It may be necessary to use a carrier solvent or formulating agents for in vivo studies.[6][7]
-
Quantitative Data Summary
Table 1: Solubility and Storage of this compound
| Parameter | Value | Reference |
| Solubility in DMSO | 25 - 55 mg/mL | [1][2] |
| Storage (Powder) | -20°C for up to 3 years | [2] |
| Storage (In Solvent) | -80°C for up to 1 year | [2] |
Table 2: Inhibitory Concentrations (IC50) of this compound
| Target | IC50 | Reference |
| VEGFR-2 (FLK-1) | 0.8 µM | [2][6] |
| PDGFR | 19.4 µM | [2][6] |
| (E)-SU4312 - PDGFR | 24.2 µM | [6] |
| (E)-SU4312 - FLK-1 | 5.2 µM | [6] |
| (E)-SU4312 - EGFR | 18.5 µM | [6] |
| (E)-SU4312 - HER-2 | 16.9 µM | [6] |
| (E)-SU4312 - IGF-1R | 10.0 µM | [6] |
| neuronal NOS (nNOS) | 19.0 µM | [8] |
| Monoamine Oxidase-B (MAO-B) | 0.2 µM | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of powdered this compound to equilibrate to room temperature for at least 60 minutes before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution thoroughly. If necessary, use an ultrasonic bath to ensure complete dissolution.[6]
-
Visually inspect the solution to ensure there are no undissolved particles.
-
For storage, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials and store at -80°C.
Visualizations
Caption: this compound inhibits VEGFR/PDGFR signaling.
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting inconsistent this compound activity.
References
- 1. SU 4312 | CAS 5812-07-7 | VEGFR, PDGFR kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 2. This compound | VEGFR | PDGFR | TargetMol [targetmol.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound Represses Glioma Progression by Inhibiting YAP and Inducing Sensitization to the Effect of Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cis-SU4312 | PDGFR | 90828-16-3 | Invivochem [invivochem.com]
- 8. The anti-cancer agent this compound unexpectedly protects against MPP(+) -induced neurotoxicity via selective and direct inhibition of neuronal NOS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Substantial protection against MPTP-associated Parkinson's neurotoxicity in vitro and in vivo by anti-cancer agent this compound via activation of MEF2D and inhibition of MAO-B - PubMed [pubmed.ncbi.nlm.nih.gov]
how to prevent SU4312 precipitation in media
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in preventing the precipitation of SU4312 in cell culture media.
Troubleshooting Guide: this compound Precipitation
Encountering precipitation of this compound during your experiments can compromise results. This guide offers a systematic approach to diagnose and resolve the issue.
Q1: Why is my this compound precipitating after I add it to my cell culture media?
This compound, like many small molecule inhibitors, is hydrophobic and has low solubility in aqueous solutions like cell culture media.[1] Precipitation typically occurs when a concentrated stock solution, usually prepared in an organic solvent like Dimethyl Sulfoxide (DMSO), is diluted into the aqueous media. The abrupt change in solvent polarity causes the compound to "crash out" of the solution if its concentration exceeds its solubility limit in the media.
Several factors can contribute to this issue:
-
High Final Concentration: The intended working concentration may be higher than the solubility of this compound in your specific media formulation.
-
Improper Dilution Technique: Rapidly adding the DMSO stock to the media without sufficient mixing can create localized high concentrations, leading to immediate precipitation.[2]
-
Temperature: Media that is cold (e.g., fresh from 4°C storage) can decrease the solubility of compounds compared to pre-warmed media.[3]
-
Media Composition: The pH, salt concentration, and presence or absence of serum can all influence the solubility of the compound.[4][5]
-
Stock Solution Issues: If the DMSO stock solution has absorbed water or has precipitated during storage, this can seed further precipitation upon dilution.[6]
Q2: How can I prevent this compound from precipitating in my media?
Preventing precipitation involves optimizing the preparation and handling of both the stock and working solutions.
-
Prepare Stock Solutions Correctly: Use high-purity, anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM). Ensure the compound is fully dissolved. Gentle warming (37°C) and vortexing can help.[2]
-
Optimize the Dilution Process:
-
Always pre-warm the cell culture medium to 37°C before adding the inhibitor.[2]
-
To dilute, add the this compound stock solution drop-wise directly into the vortexing or swirling media. This ensures rapid and even dispersion, preventing localized high concentrations.[2]
-
Avoid adding the stock solution to the side of the tube or vessel.
-
-
Control Final Concentrations:
-
Keep the final concentration of DMSO in the culture medium below 0.5% to avoid solvent toxicity to cells.[7][8] A concentration of <0.1% is often recommended.[2]
-
If possible, determine the maximum soluble concentration of this compound in your specific media empirically before conducting your experiment.
-
-
Consider Serial Dilutions: For very high stock concentrations, performing an intermediate dilution step in media can prevent the drastic solvent change that causes precipitation.[2]
Q3: I see crystals in my this compound stock solution after thawing it. What should I do?
Precipitation in the stock solution can occur during freeze-thaw cycles.
-
Warm the vial in a 37°C water bath for a few minutes.[2]
-
Vortex the solution vigorously to redissolve the compound.
-
Visually inspect the solution to ensure it is clear before use.
-
If the precipitate does not redissolve, do not use the stock. It may be compromised, and a fresh stock solution should be prepared.[2]
Frequently Asked Questions (FAQs)
-
Q: What is the best solvent for preparing this compound stock solutions? A: Dimethyl Sulfoxide (DMSO) is the most commonly used and recommended solvent for creating high-concentration stock solutions of hydrophobic compounds like this compound.[9]
-
Q: How should I store my this compound stock solution? A: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[7][8] Store these aliquots in tightly sealed vials at -20°C or -80°C, protected from light and moisture.[7]
-
Q: What is the mechanism of action for this compound? A: this compound is a receptor tyrosine kinase (RTK) inhibitor. Its cis-isomer form selectively inhibits Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2, also known as FLK-1) and Platelet-Derived Growth Factor Receptor (PDGFR).[10][11] By blocking these receptors, this compound can inhibit downstream signaling pathways involved in processes like angiogenesis and cell proliferation.
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Solvent / Condition | Value / Recommendation | Citations |
| Solubility | Dimethyl Sulfoxide (DMSO) | ≥ 20.8 mg/mL | [10] |
| Phosphate-Buffered Saline (PBS) | Insoluble / Prone to precipitation | [6] | |
| Ethanol | Soluble (less common than DMSO) | [1] | |
| Stock Solution Storage | Temperature | -20°C (short-term, ~1 month) or -80°C (long-term, ~6 months) | [7] |
| Precautions | Aliquot to avoid freeze-thaw cycles; protect from light. | [7][8] | |
| Working Solution | Final DMSO Concentration | < 0.5% (general), < 0.1% (recommended) | [2][7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Preparation: Perform all steps in a sterile laminar flow hood.
-
Weighing: Carefully weigh the required amount of this compound powder. (Molecular Weight can be obtained from the supplier's Certificate of Analysis).
-
Dissolution: Add the appropriate volume of anhydrous, cell culture-grade DMSO to achieve a 10 mM concentration.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes until the this compound powder is completely dissolved. If needed, briefly warm the vial in a 37°C water bath to aid dissolution.
-
Aliquoting: Dispense the stock solution into sterile, light-protected, single-use aliquots (e.g., 10-20 µL per tube).
-
Storage: Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Media
-
Pre-warm Media: Place the required volume of complete cell culture medium in a 37°C incubator or water bath until it reaches temperature.
-
Thaw Stock: Remove one aliquot of the 10 mM this compound stock solution from the freezer and thaw it at room temperature. Briefly vortex to ensure it is fully dissolved and homogenous.
-
Dilution:
-
Calculate the volume of stock solution needed to achieve your desired final concentration.
-
While gently vortexing or swirling the pre-warmed media, add the calculated volume of this compound stock solution drop-by-drop directly into the liquid.
-
-
Final Mix: Gently mix the final solution by inverting the tube or swirling the flask.
-
Application: Use the freshly prepared media containing this compound for your experiment immediately.
Visualizations
Logical Relationships and Workflows
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Simplified signaling pathway for this compound inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 4. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The anti-cancer agent this compound unexpectedly protects against MPP+-induced neurotoxicity via selective and direct inhibition of neuronal NOS - PMC [pmc.ncbi.nlm.nih.gov]
SU4312 cytotoxicity at high concentrations
Welcome to the technical support center for SU4312. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a specific focus on understanding and troubleshooting its cytotoxic effects at high concentrations.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during in vitro experiments with this compound.
Q1: I am observing higher-than-expected cytotoxicity in my cell line, even at concentrations where this compound is expected to be cytostatic. What could be the cause?
A1: Unexpectedly high cytotoxicity can stem from several factors:
-
Off-Target Effects: At high concentrations, small molecule inhibitors like this compound can interact with proteins other than their primary target. This compound is known to inhibit not only VEGFR but also other kinases and enzymes such as PDGFR, neuronal nitric oxide synthase (nNOS), and the transcriptional coactivator YAP.[1][2][3] Inhibition of these off-targets could trigger cytotoxic signaling pathways in certain cell types.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding the tolerance level for your specific cell line, which is typically below 0.5%.
-
Compound Precipitation: At high concentrations, this compound may precipitate out of the solution, leading to inconsistent results and potential direct physical stress on the cells. Visually inspect your culture wells for any signs of precipitation.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. For example, while the IC50 for glioma cell lines ranges from approximately 22 to 127 µM, it is over 300 µM for normal human astrocytes, indicating a degree of tumor cell specificity.[1]
Q2: My cytotoxicity assay results for this compound are not reproducible. What are the common sources of variability?
A2: Lack of reproducibility is a common challenge in cell-based assays. Consider the following:
-
Cell Health and Passage Number: Use cells that are in a consistent, logarithmic growth phase and have a low passage number. Over-confluent or senescent cells can respond differently to treatment.
-
Inconsistent Seeding Density: Ensure that you are seeding the same number of cells in each well. Variations in cell density can significantly impact the final assay readout.
-
Reagent Preparation and Storage: Prepare fresh dilutions of this compound for each experiment from a well-characterized stock solution. Avoid repeated freeze-thaw cycles of the stock.
-
Incubation Times: Standardize the duration of cell seeding, compound treatment, and assay reagent incubation across all experiments.
Q3: How can I differentiate between a cytotoxic and a cytostatic effect of this compound?
A3: To distinguish between cell death (cytotoxicity) and inhibition of proliferation (cytostaticity), you can employ the following strategies:
-
Cell Counting: Perform a time-course experiment and count the total number of viable cells at each time point. A cytotoxic effect will lead to a decrease in the total viable cell number, while a cytostatic effect will result in a plateau of the cell number compared to untreated controls.
-
Apoptosis Assays: Use assays that specifically measure markers of apoptosis, such as caspase activation (e.g., Caspase-3/7 assay) or Annexin V staining, to confirm if cell death is occurring.
-
LDH Release Assay: The lactate (B86563) dehydrogenase (LDH) assay measures the release of this cytosolic enzyme from damaged cells, providing a direct measure of cytotoxicity.
Q4: I am observing a high background signal in my cytotoxicity assay. What are the potential causes and solutions?
A4: High background can be specific to the assay being used:
-
MTT Assay:
-
Microbial Contamination: Bacteria or fungi can reduce the MTT reagent, leading to a false-positive signal. Visually inspect your plates for contamination.
-
Phenol (B47542) Red Interference: The phenol red in some culture media can interfere with absorbance readings. Consider using a phenol red-free medium during the MTT incubation step.
-
-
LDH Assay:
-
Serum Interference: The serum in your culture medium may contain endogenous LDH. It is recommended to test the serum for LDH activity or use a serum-free medium during the final steps of the assay.
-
Cell Handling: Overly vigorous pipetting can cause physical damage to the cell membrane, leading to LDH leakage. Handle cells gently during media changes and reagent additions.
-
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in various cell lines. Note that these values are context-dependent and can vary based on the assay conditions and duration of treatment.
| Cell Line | Cell Type | Assay | Incubation Time | IC50 (µM) | Reference |
| U87 | Human Glioblastoma | CCK-8 | 24 hours | 22.63 | [1] |
| U251 | Human Glioblastoma | CCK-8 | 24 hours | 26.31 | [1] |
| GBM1 | Human Glioblastoma | CCK-8 | 24 hours | 35.48 | [1] |
| T98G | Human Glioblastoma | CCK-8 | 24 hours | 127.1 | [1] |
| A172 | Human Glioblastoma | CCK-8 | 24 hours | 48.75 | [1] |
| U118 | Human Glioblastoma | CCK-8 | 24 hours | 63.29 | [1] |
| SHG44 | Human Glioma | CCK-8 | 24 hours | 89.54 | [1] |
| NHA | Normal Human Astrocytes | CCK-8 | 24 hours | 305.7 | [1] |
| SH-SY5Y | Human Neuroblastoma | MTT | 26 hours | Toxic at high concentrations | [4] |
| PC12 | Rat Pheochromocytoma | MTT | 26 hours | Toxic at high concentrations | [4] |
| Primary Cerebellar Neurons | Rat Primary Neurons | MTT/LDH | 26 hours | No toxicity observed up to 30 µM | [4] |
Experimental Protocols
Below are detailed methodologies for common cytotoxicity assays used to evaluate the effects of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Harvest cells in logarithmic growth phase and seed them in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well. Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of blank wells (medium only) from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the amount of LDH released from damaged cells into the culture medium.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
LDH assay kit (containing LDH substrate, cofactor, and dye)
-
Lysis buffer (often included in the kit for maximum LDH release control)
-
Sterile 96-well plates
-
Microplate reader (absorbance at ~490 nm)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Controls: Include the following controls:
-
Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).
-
Maximum LDH Release Control: Cells treated with lysis buffer 30 minutes before the end of the incubation period.
-
Medium Background Control: Wells with medium only.
-
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Data Acquisition: Measure the absorbance at the recommended wavelength (typically around 490 nm).
-
Data Analysis: Subtract the medium background absorbance from all readings. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 * (Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)
Visualizations
This compound Signaling Pathways
Caption: Overview of this compound's primary and off-target signaling pathways.
Experimental Workflow for Cytotoxicity Assessment
Caption: Standard experimental workflow for assessing this compound cytotoxicity.
Troubleshooting Logic for High Cytotoxicity
Caption: A logical workflow for troubleshooting unexpected high cytotoxicity with this compound.
References
- 1. This compound Represses Glioma Progression by Inhibiting YAP and Inducing Sensitization to the Effect of Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | VEGFR | PDGFR | TargetMol [targetmol.com]
- 3. The anti-cancer agent this compound unexpectedly protects against MPP(+) -induced neurotoxicity via selective and direct inhibition of neuronal NOS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The anti-cancer agent this compound unexpectedly protects against MPP+-induced neurotoxicity via selective and direct inhibition of neuronal NOS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating SU4312 Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing challenges encountered during in vitro and in vivo experiments involving SU4312 resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as 3-[4-(dimethylamino)benzylidenyl]indolin-2-one, is a multi-target tyrosine kinase inhibitor. Its primary recognized mechanism of action is the inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR), particularly VEGFR-2, by competing with ATP for binding to the kinase domain. This action blocks VEGF signaling and inhibits angiogenesis.[1][2] More recent studies have revealed that this compound also exerts anti-cancer effects by down-regulating the transcription and expression of Yes-associated protein (YAP), a key effector of the Hippo signaling pathway.[1]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: While specific resistance mechanisms to this compound have not been extensively documented, based on known mechanisms of resistance to other tyrosine kinase inhibitors (TKIs), potential reasons for reduced sensitivity include:
-
On-target alterations:
-
Secondary mutations in the kinase domain of VEGFR-2 that prevent this compound from binding effectively.
-
Amplification or overexpression of the VEGFR-2 gene, leading to an increased amount of the target protein that overwhelms the inhibitory effect of this compound.
-
-
Activation of bypass signaling pathways:
-
Upregulation of alternative pro-survival signaling pathways that compensate for the inhibition of VEGFR and Hippo-YAP signaling. Common bypass pathways in TKI resistance include the PI3K/Akt/mTOR and MAPK/ERK pathways.
-
-
Drug efflux:
-
Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), which can actively pump this compound out of the cell, reducing its intracellular concentration.
-
-
Phenotypic changes:
-
Epithelial-to-mesenchymal transition (EMT), which can confer a more drug-resistant phenotype.
-
Q3: How can I confirm that my cell line has developed resistance to this compound?
A3: The most direct way to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your experimental cell line and compare it to the parental, sensitive cell line. A significant increase (typically 2-fold or higher) in the IC50 value is a strong indicator of acquired resistance. This is usually determined using a cell viability assay such as the MTT or CellTiter-Glo® assay.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values for this compound
You are observing significant variability in the IC50 values of this compound in your cancer cell line across different experiments.
Troubleshooting Steps:
| Potential Cause | Suggested Solution |
| Cell Culture Conditions | - Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity. - Cell Confluency: Ensure cells are in the exponential growth phase and not over-confluent when treating with this compound. - Cell Seeding Density: Use a consistent and optimized cell seeding density for all experiments.[3] |
| Compound Handling | - Stock Solution Integrity: Prepare fresh aliquots of your this compound stock solution to avoid repeated freeze-thaw cycles. - Solubility: Ensure this compound is completely dissolved in the solvent (e.g., DMSO) before further dilution in culture medium. Precipitated compound will lead to inaccurate concentrations.[3] |
| Assay Protocol | - Incubation Times: Maintain consistent incubation times for both drug treatment and the viability assay itself. - "Edge Effect": To minimize evaporation in 96-well plates, avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media.[3] |
| Data Analysis | - Curve Fitting: Use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value from your data.[3] |
Issue 2: this compound-Resistant Cells Show No Increase in Apoptosis
Your this compound-resistant cell line does not exhibit the expected increase in apoptosis compared to the parental line after treatment, as measured by flow cytometry (e.g., Annexin V/PI staining).
Troubleshooting Steps:
| Potential Cause | Suggested Solution |
| Experimental Timing | - Insufficient Treatment Duration: The time point for measuring apoptosis may be too early. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal time for apoptosis induction in your model. |
| Assay Execution | - Loss of Apoptotic Cells: Apoptotic cells can detach and be lost during washing steps. Ensure you collect the supernatant containing floating cells along with the adherent cells for analysis.[4] - Compensation Issues: Improper fluorescence compensation can lead to inaccurate population gating. Always use single-color controls to set up your compensation matrix correctly.[4] |
| Biological Mechanism | - Activation of Anti-Apoptotic Pathways: The resistant cells may have upregulated anti-apoptotic proteins (e.g., Bcl-2 family members) or activated pro-survival pathways (e.g., PI3K/Akt). Analyze the expression and phosphorylation status of key proteins in these pathways via Western blot. |
Issue 3: In Vivo Xenograft Model of this compound Resistance Shows No Tumor Growth Inhibition
Your in vivo xenograft model using this compound-resistant cells does not respond to this compound treatment.
Troubleshooting Steps:
| Potential Cause | Suggested Solution |
| Model System | - Tumor Microenvironment: The in vivo microenvironment can contribute to drug resistance. The interaction between tumor cells and stromal components may activate pro-survival signals.[5] - Murine Contamination: Contamination of the PDX model with murine cells can skew results.[6] |
| Drug Administration | - Pharmacokinetics/Pharmacodynamics (PK/PD): Ensure the dosing regimen and route of administration achieve a sufficient concentration of this compound at the tumor site to inhibit its target. |
| Resistance Mechanism | - In Vivo Selection: The in vivo environment may select for a different resistance mechanism than what was observed in vitro. Analyze the explanted tumors to assess the expression of VEGFR, YAP, and markers of bypass signaling pathways. |
Data Presentation
Table 1: Reported IC50 Values for this compound in Various Glioma Cell Lines
| Cell Line | IC50 (µM) |
| U251 | 22.63 |
| U87 | 31.25 |
| U373 | 127.1 |
| LN229 | 45.33 |
| GL261 | 58.67 |
| GBM1 | 28.91 |
| NHA (Normal Human Astrocytes) | 305.7 |
Data extracted from a study on the effect of this compound on glioma progression.
Experimental Protocols
Protocol 1: Determination of this compound IC50 using MTT Assay
-
Cell Seeding:
-
Harvest cancer cells in their exponential growth phase.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve a range of final concentrations. Ensure the final DMSO concentration does not exceed 0.5%.
-
Remove the old medium and add 100 µL of the medium containing the different this compound concentrations. Include a vehicle control (medium with DMSO).
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10-15 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.[3]
-
Protocol 2: Apoptosis Assay using Annexin V/PI Staining and Flow Cytometry
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the determined time period. Include an untreated control.
-
-
Cell Harvesting:
-
Collect the culture supernatant (containing floating apoptotic cells).
-
Wash the adherent cells with PBS and detach them using trypsin.
-
Combine the detached cells with their corresponding supernatant.
-
Centrifuge the cell suspension and wash the pellet with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Use unstained, Annexin V only, and PI only controls to set up compensation and gates.
-
Identify the different cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Visualizations
Caption: Experimental workflow for investigating this compound resistance.
Caption: this compound inhibits the VEGFR-2 signaling pathway.
Caption: this compound downregulates YAP, a key effector of the Hippo pathway.
References
- 1. This compound Represses Glioma Progression by Inhibiting YAP and Inducing Sensitization to the Effect of Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anti-cancer agent this compound unexpectedly protects against MPP+-induced neurotoxicity via selective and direct inhibition of neuronal NOS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. yeasenbio.com [yeasenbio.com]
- 5. researchgate.net [researchgate.net]
- 6. blog.crownbio.com [blog.crownbio.com]
Navigating SU4312-Associated Toxicities in Preclinical Research: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing and minimizing toxicities associated with the investigational multi-targeted tyrosine kinase inhibitor, SU4312, in animal models. By offering detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols, this resource aims to enhance the safety and reproducibility of preclinical studies involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it relate to potential toxicities?
A1: this compound is primarily a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By blocking the ATP-binding site of VEGFR-2, this compound inhibits downstream signaling pathways crucial for the formation of new blood vessels that supply tumors with nutrients and oxygen.[1] Off-target effects on other tyrosine kinases and signaling pathways, such as the YAP/Hippo pathway, may also contribute to its overall activity and toxicity profile.[2] Toxicities associated with this compound are often linked to its anti-angiogenic effects on normal tissues.
Q2: What are the most common toxicities observed with VEGFR inhibitors like this compound in animal models?
A2: While specific comprehensive toxicology data for this compound is limited in publicly available literature, class-effects of VEGFR inhibitors are well-documented and can be anticipated. These commonly include:
-
Gastrointestinal Toxicities: Diarrhea, weight loss, and decreased appetite.
-
Cardiovascular Effects: Hypertension is a known on-target effect of VEGFR inhibition.
-
Dermatological Issues: Hair depigmentation and skin rashes.
-
General Clinical Signs: Fatigue, asthenia, hunched posture, and piloerection.
-
Hematological Effects: Potential for myelosuppression, including anemia, neutropenia, and thrombocytopenia.
Q3: Is there evidence of neurotoxicity with this compound?
A3: Current preclinical data suggests that this compound has a favorable neurotoxicity profile. Studies have shown that even at concentrations as high as 30 μM, this compound did not induce neurotoxicity in primary neuron cultures or in zebrafish.[3] Furthermore, prolonged treatment in rodent models did not result in damage to retinal photoreceptors or ganglion cells.[3]
Q4: How can I establish a robust toxicity monitoring plan for my in vivo study with this compound?
A4: A comprehensive monitoring plan is crucial for early detection and management of potential toxicities. Key components include:
-
Daily Clinical Observations: Record general well-being, posture, activity levels, fur condition, and any signs of distress.
-
Body Weight Monitoring: Measure body weight at least twice weekly. Daily measurements are recommended if weight loss is observed. A loss exceeding 15-20% of baseline body weight often necessitates intervention.
-
Blood Pressure Measurement: Given that hypertension is a common class effect of VEGFR inhibitors, regular blood pressure monitoring using tail-cuff plethysmography is advised.
-
Clinical Pathology: Conduct periodic blood sampling for complete blood counts (CBC) to assess hematological parameters and serum biochemistry to monitor liver and kidney function.
-
Histopathology: At the end of the study, or if premature euthanasia is required, perform gross necropsy and histopathological examination of major organs (e.g., liver, kidneys, heart, gastrointestinal tract, spleen) to identify any treatment-related changes.
Troubleshooting Guides
Issue 1: Animal is experiencing significant weight loss (>15% of baseline).
| Potential Cause | Recommended Action |
| Decreased Food and Water Intake | Ensure easy access to food and water by placing it on the cage floor. Provide palatable, high-calorie dietary supplements. |
| Gastrointestinal Toxicity (Diarrhea/Malabsorption) | Monitor for diarrhea. Provide supportive care, including hydration with subcutaneous fluids if necessary. |
| Systemic Toxicity | Evaluate for other clinical signs of toxicity. Consider a dose reduction or a temporary "drug holiday" to allow the animal to recover. |
Issue 2: Animal has developed diarrhea.
| Potential Cause | Recommended Action |
| Direct Gastrointestinal Mucosal Injury | Assess the severity of diarrhea (e.g., loose stools vs. watery). Ensure ad libitum access to drinking water to prevent dehydration. |
| Dehydration | Monitor for signs of dehydration such as skin tenting and sunken eyes. Administer subcutaneous fluids as needed. |
| Dose-Related Effect | If diarrhea is severe or persistent, consider a dose reduction of this compound. |
Issue 3: Elevated blood pressure is detected.
| Potential Cause | Recommended Action |
| On-Target VEGFR Inhibition | Confirm the finding with repeated measurements. Establish a baseline blood pressure before initiating treatment for accurate comparison. |
| Stress-Induced Hypertension | Acclimatize animals to the blood pressure measurement procedure to minimize stress-related elevations. |
| Progressive Hypertension | If blood pressure continues to rise to unacceptable levels, a dose reduction of this compound may be necessary. |
Quantitative Data Summary
| Parameter | Cell Line/System | Value | Reference |
| IC50 (VEGFR-2) | In vitro kinase assay | 0.8 µM (cis-form) | [3] |
| IC50 (PDGFR) | In vitro kinase assay | 19.4 µM | [1] |
| IC50 (nNOS) | In vitro enzyme assay | 19.0 µM | [4] |
| IC50 (Glioma Cell Lines) | Various human glioma cells | 22.63 µM to 127.1 µM | [2] |
| IC50 (Normal Human Astrocytes) | NHA cells | 305.7 µM | [2] |
Experimental Protocols
Protocol 1: General Toxicity Assessment in Rodents
-
Animal Model: Select the appropriate rodent species and strain for the study.
-
Dose Formulation: Prepare this compound in a suitable vehicle. Conduct vehicle toxicity studies if the vehicle is novel.
-
Dose Administration: Administer this compound via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring:
-
Perform daily clinical observations.
-
Measure body weight twice weekly.
-
Collect blood samples at baseline and specified time points for hematology and serum biochemistry.
-
Monitor blood pressure weekly.
-
-
Endpoint Analysis:
-
At the study endpoint, perform a complete necropsy.
-
Collect major organs and tissues for histopathological examination using Hematoxylin and Eosin (H&E) staining.
-
Protocol 2: Blood Pressure Monitoring in Mice
-
Acclimatization: Acclimatize mice to the restraint and tail-cuff apparatus for several days before the first measurement to minimize stress.
-
Procedure:
-
Place the mouse in a restrainer.
-
Position the occlusion and sensor cuffs on the tail.
-
Initiate the automated measurement cycle on a non-invasive blood pressure system.
-
Obtain at least three stable, consecutive readings and calculate the average.
-
-
Data Recording: Record systolic and diastolic blood pressure, and heart rate.
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits VEGFR-2 signaling, blocking angiogenesis.
Caption: Workflow for monitoring this compound toxicity in animal models.
Caption: Logical steps for troubleshooting adverse events.
References
- 1. medkoo.com [medkoo.com]
- 2. Mechanisms, monitoring, and management of tyrosine kinase inhibitors–associated cardiovascular toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anti-cancer agent this compound unexpectedly protects against MPP+-induced neurotoxicity via selective and direct inhibition of neuronal NOS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The anti-cancer agent this compound unexpectedly protects against MPP(+) -induced neurotoxicity via selective and direct inhibition of neuronal NOS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Validating SU4312 Target Engagement in Cells
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for validating the cellular target engagement of SU4312.
Introduction to this compound
This compound is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinases.[1][2][3][4] It is crucial to validate that this compound is engaging its intended targets within a cellular context to ensure the reliability and accuracy of experimental results. This guide provides detailed methodologies and troubleshooting advice for common assays used to confirm this compound target engagement.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, which can be used as a reference for designing and interpreting experiments.
| Parameter | Target | Value | Cell Line/System | Reference |
| IC50 | VEGFR | 0.8 µM | In vitro kinase assay | [1][2][3][5] |
| PDGFR | 19.4 µM | In vitro kinase assay | [1][2][3][5] | |
| PDGFRβ | 3.75 µM | A-431 cells | [4] | |
| nNOS | 19.0 µM | Purified enzyme | [6] | |
| Ki | nNOS | 11.2 µM | Purified enzyme | [6] |
Signaling Pathways and Experimental Workflow
To effectively validate target engagement, it is essential to understand the signaling pathways this compound inhibits and the general workflow for experimental validation.
Caption: Simplified VEGFR2 signaling pathway and the inhibitory action of this compound.
Caption: Simplified PDGFRβ signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for validating this compound target engagement in cells.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and issues that may arise during the validation of this compound target engagement.
Direct Target Engagement: Cellular Thermal Shift Assay (CETSA)
Q1: How does CETSA confirm direct binding of this compound to its target?
A1: CETSA is based on the principle of ligand-induced thermal stabilization of the target protein.[7] When this compound binds to its target (e.g., VEGFR2), it stabilizes the protein's structure, making it more resistant to heat-induced denaturation.[7] This results in a "thermal shift," meaning more of the target protein remains soluble at higher temperatures in the presence of this compound compared to the vehicle control. This shift is a direct indication of target engagement.
Q2: What is a general protocol for performing a CETSA experiment with this compound?
A2: The following is a generalized protocol that should be optimized for your specific cell line and target.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
| Step | Procedure | Key Considerations |
| 1. Cell Culture and Treatment | Culture cells to 70-80% confluency. Treat with this compound (e.g., 1-20 µM) or vehicle (DMSO) for 1-2 hours at 37°C. | Use a saturating concentration of this compound for the melt curve and a serial dilution for the isothermal dose-response. |
| 2. Cell Harvesting and Heat Treatment | Harvest and wash cells with PBS. Resuspend in PBS with protease and phosphatase inhibitors. Aliquot cell suspension into PCR tubes. Heat samples in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40-70°C). Immediately cool on ice. | Optimization of the temperature range is crucial for each target protein.[8] |
| 3. Cell Lysis | Lyse cells using freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and 37°C water bath) or by adding a lysis buffer with a mild detergent (e.g., 0.4% NP-40 for membrane proteins).[8][9] | For membrane proteins like VEGFR2 and PDGFRβ, detergent-based lysis is often necessary to ensure solubilization.[9] |
| 4. Separation of Soluble Fraction | Centrifuge lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins. | Careful collection of the supernatant is critical to avoid contamination with the aggregated protein pellet. |
| 5. Protein Quantification and Analysis | Collect the supernatant (soluble fraction) and determine protein concentration. Analyze the amount of soluble target protein by Western blot. | Normalize the amount of target protein to a loading control (e.g., GAPDH or β-actin). |
Q3: I am not observing a clear thermal shift for my target protein. What could be wrong?
A3: Troubleshooting: No or Weak Thermal Shift in CETSA
| Possible Cause | Suggested Solution |
| Suboptimal Temperature Range | The chosen temperature range may not be appropriate for your target protein. Perform a wider temperature gradient (e.g., 37-90°C) to determine the optimal melting temperature of your protein.[9] |
| Insufficient Drug Concentration | The concentration of this compound may be too low to cause a significant stabilizing effect. Try increasing the concentration or perform an isothermal dose-response CETSA to determine the optimal concentration. |
| Inefficient Cell Lysis | For membrane proteins like VEGFR2 and PDGFRβ, lysis without detergent may be incomplete. Optimize the lysis buffer by adding a mild detergent like NP-40 or Triton X-100 to ensure proper solubilization.[9] |
| Protein Degradation | Ensure that protease and phosphatase inhibitors are included in all buffers during cell harvesting and lysis to prevent protein degradation. |
| Antibody Issues | The antibody used for Western blotting may not be sensitive enough or may not recognize the native protein in the soluble fraction. Validate your antibody with a positive control. |
Downstream Functional Readouts: Western Blot and Immunoprecipitation Kinase Assays
Q4: How can I use Western blotting to validate this compound's effect on VEGFR2 or PDGFRβ activity?
A4: You can measure the phosphorylation status of the receptors and their downstream effectors. This compound should inhibit the ligand-induced phosphorylation of VEGFR2 at key tyrosine residues like Y1175 and PDGFRβ at residues such as Y751. A decrease in the phosphorylation of downstream proteins like Akt and ERK would further confirm target engagement and functional inhibition.
Experimental Protocol: Western Blot for Phospho-Kinase Analysis
| Step | Procedure | Key Considerations |
| 1. Cell Treatment | Serum-starve cells for 4-6 hours. Pre-treat with this compound (e.g., 0.1-10 µM) or vehicle for 1-2 hours. Stimulate with the appropriate ligand (e.g., 50 ng/mL VEGF-A or PDGF-BB) for 10-15 minutes. | Include unstimulated and ligand-only controls. |
| 2. Cell Lysis | Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. | Keep samples on ice to prevent dephosphorylation. |
| 3. Protein Quantification | Determine protein concentration using a BCA assay and normalize all samples. | Equal protein loading is crucial for accurate quantification. |
| 4. SDS-PAGE and Transfer | Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane. | |
| 5. Immunoblotting | Block the membrane (5% BSA in TBST is recommended for phospho-antibodies). Incubate with primary antibodies against phospho-VEGFR2 (Y1175) or phospho-PDGFRβ (Y751), and their respective total protein antibodies, as well as downstream targets like p-Akt and p-ERK. | Use a loading control like β-actin or GAPDH. |
| 6. Detection and Analysis | Use an HRP-conjugated secondary antibody and an ECL substrate for detection. Quantify band intensities and normalize the phospho-protein signal to the total protein signal. |
Q5: My Western blot results are inconsistent or show high background. What are some common troubleshooting tips?
A5: Troubleshooting: Western Blot Issues
| Possible Cause | Suggested Solution |
| High Background | - Optimize blocking conditions (try 5% BSA in TBST for phospho-antibodies).- Increase the number and duration of washes.- Titrate primary and secondary antibody concentrations. |
| Weak or No Signal | - Increase primary antibody concentration or incubation time (overnight at 4°C).- Ensure the ligand stimulation was effective by checking a known downstream target.- Verify that your lysis buffer contains phosphatase inhibitors. |
| Non-specific Bands | - Use a more specific primary antibody.- Optimize antibody dilution.- Ensure complete protein transfer from the gel to the membrane. |
Q6: How can I directly measure the kinase activity of immunoprecipitated VEGFR2 or PDGFRβ?
A6: An immunoprecipitation (IP) kinase assay allows you to isolate the target kinase from the cell lysate and then measure its ability to phosphorylate a substrate in vitro.
Experimental Protocol: Immunoprecipitation (IP) Kinase Assay
| Step | Procedure | Key Considerations |
| 1. Cell Lysis | Treat cells as you would for a Western blot and lyse in a non-denaturing IP lysis buffer. | |
| 2. Immunoprecipitation | Incubate the cell lysate with an antibody against total VEGFR2 or PDGFRβ overnight at 4°C. Add Protein A/G agarose (B213101) beads to capture the antibody-protein complex. | Use a non-blocking antibody for IP. |
| 3. Washing | Wash the immunoprecipitated complex several times with IP lysis buffer and then with kinase assay buffer to remove detergents and inhibitors. | Thorough washing is critical to reduce background kinase activity. |
| 4. Kinase Reaction | Resuspend the beads in kinase assay buffer containing a suitable substrate and [γ-³²P]ATP or cold ATP (for detection with a phospho-specific antibody). Incubate at 30°C for 20-30 minutes. | A generic substrate like myelin basic protein or a specific peptide substrate can be used.[10][11][12] |
| 5. Detection | Stop the reaction by adding SDS-PAGE sample buffer. Analyze the phosphorylation of the substrate by autoradiography (for ³²P) or Western blot (for cold ATP). |
Off-Target Effects and Compensatory Mechanisms
Q7: I'm observing a cellular phenotype that doesn't seem to be related to VEGFR or PDGFR inhibition. Could this be an off-target effect of this compound?
A7: Yes, it is possible. While this compound is selective for VEGFR and PDGFR, at higher concentrations it may inhibit other kinases or cellular proteins.[13] For instance, this compound has been shown to inhibit neuronal nitric oxide synthase (nNOS) and affect the YAP signaling pathway.[6][14]
Troubleshooting: Investigating Potential Off-Target Effects
| Strategy | Description |
| Dose-Response Analysis | Perform a detailed dose-response curve for the observed phenotype. Off-target effects often occur at higher concentrations than on-target effects. Compare the EC50 for the phenotype with the IC50 for VEGFR/PDGFR inhibition.[13] |
| Use a Structurally Unrelated Inhibitor | Test another VEGFR/PDGFR inhibitor with a different chemical structure. If this second inhibitor does not produce the same phenotype, it suggests the effect of this compound may be off-target.[15] |
| Genetic Knockdown/Knockout | Use siRNA or CRISPR to deplete the expression of VEGFR2 or PDGFRβ. If this compound still produces the phenotype in these cells, it is likely an off-target effect.[15] |
| Kinase Profiling | Perform a broad-spectrum kinase inhibitor profiling screen (kinome scan) to identify other potential kinase targets of this compound.[16] |
Q8: My cells seem to be developing resistance to this compound over time. What could be the cause?
A8: Cells can develop resistance to kinase inhibitors through various mechanisms, including the activation of compensatory signaling pathways.[13][17] When VEGFR2 signaling is blocked, cells may upregulate other pro-angiogenic factors like FGF-2 or PlGF to bypass the inhibition.[13][17]
Troubleshooting: Investigating Compensatory Mechanisms
| Strategy | Description |
| Phospho-Receptor Tyrosine Kinase (RTK) Array | Use a phospho-RTK array to screen for the activation of other receptor tyrosine kinases in response to this compound treatment. This can help identify which compensatory pathways are being activated. |
| RNA Sequencing | Perform RNA-seq on this compound-treated and control cells to identify upregulated genes and pathways that may contribute to resistance. |
| Combination Therapy | If a compensatory pathway is identified, consider using a combination of this compound and an inhibitor of the compensatory pathway to overcome resistance. |
References
- 1. codecademy.com [codecademy.com]
- 2. docs.document360.com [docs.document360.com]
- 3. Markdown Tables - GeeksforGeeks [geeksforgeeks.org]
- 4. Tables in Markdown | Codeberg Documentation [docs.codeberg.org]
- 5. This compound | VEGFR | PDGFR | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.jp [promega.jp]
- 12. scbt.com [scbt.com]
- 13. Linking tumor hypoxia with VEGFR2 signaling and compensatory angiogenesis: Glycans make the difference - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The cellular response to vascular endothelial growth factors requires co-ordinated signal transduction, trafficking and proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting variability in SU4312 functional assays
Welcome to the technical support center for SU4312 functional assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming variability in their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, with the chemical name 3-[4-(dimethylamino)benzylidenyl]indolin-2-one, is a multi-target receptor tyrosine kinase inhibitor.[1] Its primary mechanism of action is the inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR), which plays a crucial role in angiogenesis, the formation of new blood vessels.[1] this compound competes with ATP to bind to VEGFR-2, effectively blocking VEGF signaling.
Q2: Beyond VEGFR, what other pathways does this compound affect?
This compound has been shown to modulate several other signaling pathways:
-
Hippo Pathway: It can inhibit the proliferation of glioma cells by down-regulating the transcription and expression of Yes-associated protein (YAP), a key effector of the Hippo pathway.[1][2]
-
Neuroprotection: this compound has demonstrated neuroprotective effects independent of its anti-angiogenic properties.[1] It can inhibit neuronal nitric oxide synthase (nNOS) in a non-competitive manner and also suppress the activity of monoamine oxidase-B (MAO-B).[3][4][5]
-
PI3K/Akt Pathway: In the context of Parkinson's disease models, this compound has been shown to activate the pro-survival PI3-K/Akt pathway.[3]
Q3: What are the common functional assays used to study the effects of this compound?
Common functional assays for this compound include:
-
Cell Viability and Proliferation Assays: Such as CCK-8, MTT, EdU incorporation, and colony formation assays to assess the impact of this compound on cell growth.[1][6]
-
Western Blotting: To analyze the expression levels of key proteins in signaling pathways affected by this compound, for instance, YAP and AXL.[1]
-
Transwell Assays: To evaluate the effect of this compound on cell invasion and migration.[1]
-
Kinase Assays: To directly measure the inhibitory activity of this compound on specific kinases.
-
NOS Activity Assays: To determine the inhibitory effect of this compound on nitric oxide synthase activity.[4][5]
Q4: In what concentration range is this compound typically effective in cell-based assays?
The effective concentration of this compound can vary depending on the cell line and the specific assay. In glioma cell lines, IC50 values have been reported to range from 22.63 μM to 127.1 μM.[1] For neuroprotection studies in SH-SY5Y and PC12 cells, concentrations between 3-10 μM have shown efficacy.[4] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guides
Variability in experimental results can be a significant challenge. The following tables provide troubleshooting guidance for common issues encountered in this compound functional assays.
Cell Viability Assays (e.g., MTT, CCK-8)
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding. | Ensure a single-cell suspension before plating and use appropriate pipetting techniques for even distribution. |
| Edge effects in the microplate. | Avoid using the outermost wells of the plate for experimental samples; fill them with sterile media or PBS instead. | |
| Low signal or no effect of this compound | Incorrect this compound concentration. | Verify the dilution calculations and the final concentration of this compound in the wells. |
| Insufficient incubation time. | Optimize the incubation time with this compound; for some cell lines, longer exposure may be necessary. | |
| Low cell number or metabolic activity. | Optimize the initial cell seeding density to ensure a sufficient number of metabolically active cells.[7] | |
| Unexpectedly high cell death in controls | Solvent (DMSO) toxicity. | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically ≤ 0.1%).[6] |
| Cell culture contamination. | Use sterile techniques and regularly check cell cultures for any signs of contamination.[7] |
Western Blotting
| Issue | Potential Cause | Recommended Solution |
| Weak or no signal for target protein | Insufficient protein loading. | Determine the protein concentration of your lysates using an assay like BCA and ensure equal loading amounts for all samples.[1][8] |
| Inefficient protein transfer. | Verify the integrity of your transfer sandwich and ensure complete contact between the gel and the membrane. Ponceau S staining can be used to visualize transfer efficiency.[9] | |
| Suboptimal antibody concentration. | Optimize the dilution of your primary and secondary antibodies. | |
| High background | Insufficient blocking. | Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or 3% BSA).[1] |
| Inadequate washing. | Increase the number and/or duration of washes with TBST between antibody incubations.[8] | |
| Inconsistent band intensities for loading control | Unequal protein loading. | Re-run the gel with verified equal protein amounts for each lane. |
| Errors in pipetting. | Calibrate pipettes and ensure accurate loading of samples. |
Experimental Protocols
General Cell Viability (CCK-8) Assay Protocol
-
Cell Seeding: Plate 5,000 cells per well in a 96-well plate and incubate overnight to allow for cell attachment.[6]
-
This compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO) for the desired duration (e.g., 24, 48, or 72 hours).[6]
-
CCK-8 Addition: Add 10 µL of CCK-8 reagent to each well.[6]
-
Incubation: Incubate the plate for 2 hours at 37°C.[6]
-
Measurement: Measure the absorbance at a wavelength of 450 nm using a microplate reader.[6]
General Western Blot Protocol
-
Cell Lysis: After treating cells with this compound for the desired time, wash them with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer).[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA).[1]
-
Sample Preparation: Mix the cell lysate with SDS sample buffer and boil at 95°C for 5 minutes.[8]
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 50 µg) onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom.[1][8]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[1][9]
-
Blocking: Block the membrane with 5% non-fat milk or 3% BSA in TBST for 2 hours at room temperature.[1]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-YAP) overnight at 4°C.[1]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 2 hours at room temperature.[1]
-
Detection: After further washes, detect the signal using an ECL detection reagent and an imaging system.[1]
Visualizations
Caption: this compound inhibits VEGFR and YAP signaling pathways.
References
- 1. This compound Represses Glioma Progression by Inhibiting YAP and Inducing Sensitization to the Effect of Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Represses Glioma Progression by Inhibiting YAP and Inducing Sensitization to the Effect of Temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substantial protection against MPTP-associated Parkinson's neurotoxicity in vitro and in vivo by anti-cancer agent this compound via activation of MEF2D and inhibition of MAO-B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The anti-cancer agent this compound unexpectedly protects against MPP+-induced neurotoxicity via selective and direct inhibition of neuronal NOS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anti-cancer agent this compound unexpectedly protects against MPP(+) -induced neurotoxicity via selective and direct inhibition of neuronal NOS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. cdn.origene.com [cdn.origene.com]
- 9. bio-rad.com [bio-rad.com]
optimizing SU4312 incubation time for maximum inhibition
Welcome to the technical support center for SU4312. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental protocols, with a specific focus on determining the optimal incubation time for maximum inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a cell-permeable compound initially designed as a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase.[1][2] It functions by competing with ATP for the binding site on VEGFR-2, thereby blocking VEGF-induced signaling in a non-competitive manner.[1][3] This inhibition of VEGFR-2 is crucial for its anti-angiogenic effects.[1][3]
Q2: Does this compound have any known off-target effects?
A2: Yes, research has identified several off-target effects of this compound. It has been shown to inhibit neuronal Nitric Oxide Synthase (nNOS) with an IC50 of 19.0 μM, while having little to no effect on inducible or endothelial NOS.[1][2] Additionally, this compound can inhibit Monoamine Oxidase-B (MAO-B) with an IC50 value of 0.2 μM.[4] In glioma cells, this compound has been found to down-regulate the Yes-associated protein (YAP), a key effector of the Hippo signaling pathway.[3][5]
Q3: What is a good starting concentration and incubation time for my initial experiments with this compound?
A3: Based on published studies, a reasonable starting concentration range for this compound in cell-based assays is between 1 µM and 30 µM.[1][3] For initial experiments, a common approach is to pre-incubate the cells with this compound for 2 hours, followed by co-incubation with the stimulus or for the desired experimental duration, which often ranges from 24 to 48 hours.[1][3][6] However, the optimal concentration and incubation time are highly dependent on the cell type and the specific biological endpoint being measured. Therefore, it is crucial to perform dose-response and time-course experiments to determine the optimal conditions for your specific experimental setup.
Troubleshooting Guide
Issue 1: I am not observing the expected inhibitory effect of this compound.
| Possible Cause | Recommended Solution |
| Suboptimal Incubation Time | The chosen incubation period may be too short for the inhibitory effect to become apparent. Perform a time-course experiment to identify the optimal duration. |
| Suboptimal this compound Concentration | The concentration of this compound may be too low to elicit a significant response. Conduct a dose-response experiment with a broader range of concentrations. |
| Cell Line Insensitivity | The target pathway may not be active or critical in your chosen cell line. Consider using a positive control cell line known to be sensitive to VEGFR-2 inhibition. |
| Compound Instability | Ensure that this compound stock solutions are prepared and stored correctly to maintain activity. It is advisable to prepare fresh working solutions for each experiment. |
Issue 2: I am observing high levels of cell death, even at low concentrations of this compound.
| Possible Cause | Recommended Solution |
| Prolonged Incubation | Long exposure to the inhibitor, even at low concentrations, can lead to cytotoxicity.[7] Reduce the incubation time and perform a time-course experiment to find a window where the target is inhibited without significant cell death. |
| Solvent Toxicity | If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is non-toxic (typically ≤ 0.1%).[7] Always include a vehicle-only control in your experiments. |
| Off-Target Cytotoxicity | The observed cell death may be due to the off-target effects of this compound.[8] Consider cross-referencing your results with other VEGFR-2 inhibitors to determine if the cytotoxicity is target-specific. |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time via Time-Course Experiment
This protocol outlines a method to determine the optimal incubation time for this compound to achieve maximum inhibition of a specific downstream signaling event (e.g., phosphorylation of a target protein).
-
Cell Seeding: Plate your cells at a predetermined density in multi-well plates and allow them to adhere and reach the desired confluency (typically 18-24 hours).
-
Inhibitor Preparation: Prepare a working solution of this compound at a concentration known to be effective (e.g., based on a prior dose-response experiment or literature). Also, prepare a vehicle-only control (e.g., 0.1% DMSO in medium).
-
Inhibitor Treatment: Remove the existing medium and add the this compound working solution or the vehicle control to the respective wells.
-
Time-Course Incubation: Incubate the plates for a range of time points (e.g., 1, 2, 4, 8, 12, and 24 hours).
-
Cell Lysis: At each time point, wash the cells with cold PBS and lyse them using an appropriate lysis buffer.
-
Protein Quantification and Analysis: Determine the protein concentration of each lysate. Analyze the level of the target protein (e.g., phospho-protein) by Western blot or other suitable methods.
-
Data Analysis: Quantify the signal for the target protein at each time point and normalize it to a loading control and the vehicle control. The optimal incubation time is the earliest time point at which the maximum inhibition is observed and sustained.
Protocol 2: Assessing this compound Cytotoxicity using MTT Assay
This protocol describes how to evaluate the cytotoxic effects of this compound over a range of concentrations and incubation times.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere for 12-24 hours.[9]
-
Treatment: Prepare serial dilutions of this compound in fresh culture medium. Remove the old medium and add 100 µL of the this compound-containing medium to the wells. Include wells for untreated and vehicle controls.
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours).
-
MTT Assay: At the end of each incubation period, add MTT reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).
-
Formazan (B1609692) Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (usually 570 nm).
-
Data Analysis: Calculate the percentage of cell viability for each concentration and time point relative to the vehicle control. This data can be used to determine the IC50 value at different incubation times.
Visualizations
Caption: Signaling pathways targeted by this compound.
Caption: Workflow for optimizing this compound incubation time.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. The anti-cancer agent this compound unexpectedly protects against MPP+-induced neurotoxicity via selective and direct inhibition of neuronal NOS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anti-cancer agent this compound unexpectedly protects against MPP(+) -induced neurotoxicity via selective and direct inhibition of neuronal NOS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Represses Glioma Progression by Inhibiting YAP and Inducing Sensitization to the Effect of Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substantial protection against MPTP-associated Parkinson's neurotoxicity in vitro and in vivo by anti-cancer agent this compound via activation of MEF2D and inhibition of MAO-B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Represses Glioma Progression by Inhibiting YAP and Inducing Sensitization to the Effect of Temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Neuroprotective Effects of SU4312 and PTK787
In the landscape of neurodegenerative disease research, the exploration of novel therapeutic agents is paramount. This guide provides a detailed comparison of the neuroprotective effects of two small molecule kinase inhibitors, SU4312 and PTK787 (also known as Vatalanib).[1] While both compounds were initially developed as anti-angiogenic agents targeting Vascular Endothelial Growth Factor Receptors (VEGFRs), emerging research has revealed unexpected neuroprotective properties of this compound, a stark contrast to the apparent lack of such effects with PTK787.[2][3] This comparison aims to furnish researchers, scientists, and drug development professionals with a comprehensive overview of the current experimental evidence.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies, highlighting the differential neuroprotective efficacy of this compound and PTK787.
Table 1: In Vitro Neuroprotection Against MPP+-Induced Neurotoxicity
| Cell Line | Compound | Concentration Range Tested | Neuroprotective Effect |
| SH-SY5Y | This compound | 3-10 µM | Yes |
| SH-SY5Y | PTK787/ZK222584 | Not specified in abstract | No |
| PC12 | This compound | 10 µM | Yes |
| PC12 | PTK787/ZK222584 | Not specified in abstract | No |
| Cerebellar Granule Neurons (CGNs) | This compound | Not specified in abstract | Yes |
| Cerebellar Granule Neurons (CGNs) | PTK787/ZK222584 | Not specified in abstract | No |
Data extracted from a study on MPP+-induced neurotoxicity.[2]
Table 2: In Vivo Neuroprotection in MPTP-Treated Zebrafish
| Treatment | Outcome Measure | Result |
| This compound (3-30 µM) | Loss of dopaminergic neurons | Alleviated |
| This compound (3-30 µM) | Decrease in tyrosine hydroxylase (th) gene expression | Alleviated |
| This compound (3-30 µM) | Impaired swimming behavior | Alleviated |
| PTK787/ZK222584 (0.3-3 µM) | Loss of dopaminergic neurons | No effect |
Data from a study utilizing a zebrafish model of Parkinson's disease.[2]
Table 3: Inhibition of Neuronal Nitric Oxide Synthase (nNOS)
| Compound | Target | IC50 | Inhibition Type |
| This compound | nNOS | 19.0 µM | Non-competitive |
This table highlights a key mechanistic difference identified for this compound.[2][3]
Unraveling the Mechanism of Action: A Tale of Two Kinase Inhibitors
The primary target for both this compound and PTK787 is the VEGFR-2, a key regulator of angiogenesis.[2] PTK787 is a potent inhibitor of all three VEGFRs, as well as platelet-derived growth factor receptor-β (PDGFR-β), c-Kit, and c-Fms at higher concentrations.[4] this compound also potently and selectively inhibits VEGFR-2.[2]
The divergence in their neuroprotective effects appears to stem from an off-target activity of this compound. Research indicates that this compound's neuroprotective action is independent of its anti-angiogenic properties.[2][3] Instead, this compound directly and selectively inhibits neuronal nitric oxide synthase (nNOS).[2][3] The overproduction of nitric oxide (NO) by nNOS is a known contributor to neurotoxicity in various neurodegenerative models.[2] By inhibiting nNOS in a non-competitive manner, this compound mitigates this NO-mediated damage.[2][3]
In contrast, PTK787, despite being a potent VEGFR-2 inhibitor, did not exhibit neuroprotective effects in the same models.[2] This suggests that VEGFR-2 inhibition alone is not sufficient for neuroprotection in these contexts and highlights the unique, nNOS-mediated mechanism of this compound.
Caption: Proposed neuroprotective mechanism of this compound via nNOS inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following outlines the key experimental protocols used to assess the neuroprotective effects of this compound and PTK787.
In Vitro Cell Viability Assay
-
Cell Lines: Human neuroblastoma SH-SY5Y cells and rat pheochromocytoma PC12 cells were utilized as in vitro models of dopaminergic neurons.[2]
-
Treatment: Cells were pre-treated with a range of concentrations of either this compound or PTK787 for 2 hours.[2] Subsequently, the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), at a concentration of 1 mM, was added to induce neuronal death.[2]
-
Assessment: Cell viability was quantified 24 hours after MPP+ exposure using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2] This colorimetric assay measures the metabolic activity of cells, which correlates with cell viability.
Caption: Workflow for in vitro assessment of neuroprotection.
In Vivo Zebrafish Model of Neurotoxicity
-
Animal Model: Zebrafish larvae were used to study the effects of the compounds in a living organism.
-
Toxin Induction: Neurotoxicity was induced by treating the zebrafish with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), a proneurotoxin that is metabolized to MPP+.[2]
-
Treatment: Zebrafish were co-treated with MPTP and either this compound or PTK787/ZK222584.[2]
-
Outcome Measures:
-
Dopaminergic Neuron Count: The number of dopaminergic neurons was assessed to determine the extent of neurodegeneration.[2]
-
Gene Expression Analysis: The expression level of the tyrosine hydroxylase (th) gene, a marker for dopaminergic neurons, was measured.[2]
-
Behavioral Analysis: Swimming behavior was observed as a functional readout of neuronal health.[2]
-
Conclusion
The available evidence strongly indicates that this compound possesses neuroprotective properties that are not shared by the structurally related kinase inhibitor, PTK787.[2] This difference is attributed to this compound's unique ability to directly and selectively inhibit nNOS, a mechanism independent of its primary anti-angiogenic function.[2][3] These findings open a new avenue for the potential repositioning of this compound or the development of novel nNOS inhibitors for the treatment of neurodegenerative disorders characterized by NO-mediated neurotoxicity. Further research is warranted to fully elucidate the therapeutic potential of this compound in various models of neurological disease.
References
- 1. Vatalanib - Wikipedia [en.wikipedia.org]
- 2. The anti-cancer agent this compound unexpectedly protects against MPP+-induced neurotoxicity via selective and direct inhibition of neuronal NOS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anti-cancer agent this compound unexpectedly protects against MPP(+) -induced neurotoxicity via selective and direct inhibition of neuronal NOS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PTK787/ZK 222584, a novel and potent inhibitor of vascular endothelial growth factor receptor tyrosine kinases, impairs vascular endothelial growth factor-induced responses and tumor growth after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of SU4312 and Other PDGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of SU4312 with other prominent Platelet-Derived Growth Factor Receptor (PDGFR) inhibitors. The information is intended to assist researchers in making informed decisions for their preclinical and clinical studies. This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates important biological pathways and workflows.
Introduction to PDGFR Inhibition
The Platelet-Derived Growth Factor (PDGF) signaling pathway is a crucial regulator of cellular processes such as proliferation, migration, and survival. Dysregulation of this pathway, which involves PDGF ligands (PDGF-A, -B, -C, and -D) and their tyrosine kinase receptors (PDGFRα and PDGFRβ), is implicated in numerous diseases, including various cancers and fibrotic conditions. Consequently, the inhibition of PDGFR has become a significant therapeutic strategy.
This compound is a small molecule inhibitor that targets receptor tyrosine kinases. It is known to inhibit both Vascular Endothelial Growth Factor Receptor (VEGFR) and PDGFR. This guide will focus on its efficacy in comparison to other well-established and investigational PDGFR inhibitors.
Comparative Efficacy of PDGFR Inhibitors
The potency of various inhibitors against PDGFRα and PDGFRβ is typically determined through in vitro kinase assays, which measure the concentration of the inhibitor required to reduce the enzymatic activity of the purified kinase by half (IC50). A lower IC50 value indicates greater potency.
The following table summarizes the reported biochemical IC50 values for this compound and a selection of other PDGFR inhibitors. It is important to note that this compound exists as cis and trans isomers, both of which exhibit inhibitory activity.
| Inhibitor | PDGFRα IC50 (nM) | PDGFRβ IC50 (nM) | Other Notable Targets (IC50 in nM) |
| This compound (cis-isomer) | Not Reported | 19,400 | VEGFR2 (FLK-1) (800) |
| This compound (trans-isomer) | 24,200 | Not Reported | VEGFR2 (FLK-1) (5,200), EGFR (18,500), HER-2 (16,900), IGF-1R (10,000) |
| Imatinib | 71 | 607 | c-Kit (100), v-Abl (600) |
| Sunitinib | Not Reported | 2 | VEGFR2 (80) |
| Sorafenib | Not Reported | 57 | Raf-1 (6), B-Raf (22), VEGFR2 (90) |
| Axitinib | Not Reported | 1.6 | VEGFR1 (0.1), VEGFR2 (0.2), VEGFR3 (0.1-0.3) |
| Pazopanib | 71 | 84 | VEGFR1 (10), VEGFR2 (30), VEGFR3 (47), c-Kit (74) |
| Crenolanib | 2.1 | 3.2 | FLT3 (0.74) |
| CP-673451 | 10 | 1 | >450-fold selectivity over other angiogenic receptors |
Note: IC50 values can vary between different studies and experimental conditions. The data for this compound isomers against a general "PDGFR" have been attributed to the most likely corresponding isoform based on available information, but isoform-specific data is not available.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, it is essential to visualize the relevant signaling pathways and experimental workflows.
PDGFR Signaling Pathway
Upon binding of a PDGF dimer, PDGFRs dimerize and autophosphorylate on specific tyrosine residues. This creates docking sites for various signaling proteins containing SH2 domains, leading to the activation of downstream pathways such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.
Experimental Workflow for Comparing PDGFR Inhibitors
The preclinical comparison of PDGFR inhibitors typically follows a structured workflow, moving from initial biochemical assays to more complex cell-based and in vivo models.
Experimental Protocols
To ensure the reproducibility and accuracy of the efficacy data, standardized experimental protocols are essential. Below are detailed methodologies for key experiments used in the evaluation of PDGFR inhibitors.
In Vitro PDGFR Kinase Assay (ADP-Glo™ Assay)
This assay is a fundamental method for determining the direct inhibitory effect of a compound on the kinase activity of purified PDGFR.
Objective: To determine the IC50 value of a test compound against PDGFRα or PDGFRβ.
Materials:
-
Recombinant human PDGFRα or PDGFRβ kinase domain.
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[1]
-
ATP at a concentration near the Km for the kinase.
-
A suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1).
-
Test inhibitor dissolved in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
384-well white plates.
-
Plate reader capable of measuring luminescence.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in kinase buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup: In a 384-well plate, add 1 µL of the diluted inhibitor or vehicle (DMSO) control.
-
Add 2 µL of the kinase/substrate mixture (recombinant PDGFR and peptide substrate in kinase buffer).
-
Initiate Kinase Reaction: Initiate the kinase reaction by adding 2 µL of ATP solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Stop the reaction and measure the generated ADP according to the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[1]
-
Data Analysis: Measure the luminescence using a plate reader. The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell-Based PDGFR Autophosphorylation Assay (ELISA-based)
This assay assesses the inhibitor's ability to block PDGFR autophosphorylation within a cellular context, providing a measure of its cellular potency.
Objective: To determine the IC50 of a test compound for the inhibition of ligand-induced PDGFR phosphorylation in a cellular context.
Materials:
-
PDGFR-expressing cell line (e.g., NIH3T3 murine fibroblasts, which endogenously express high levels of PDGFRβ).[2]
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Serum-free medium for starvation.
-
PDGF ligand (e.g., PDGF-BB for PDGFRβ).[2]
-
Test inhibitor dissolved in DMSO.
-
Lysis buffer supplemented with protease and phosphatase inhibitors.
-
Sandwich ELISA kit for phosphorylated PDGFRβ.
Procedure:
-
Cell Culture: Culture NIH3T3 cells in 96-well plates until they reach a suitable confluency.
-
Serum Starvation: Serum-starve the cells for 12-24 hours to reduce basal receptor activation.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of the inhibitor for a specified time (e.g., 1-2 hours).
-
Ligand Stimulation: Stimulate PDGFR signaling by adding PDGF-BB (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes) at 37°C.[2]
-
Cell Lysis: Aspirate the medium and lyse the cells with lysis buffer.
-
ELISA: Quantify the amount of phosphorylated PDGFRβ in the cell lysates using a sandwich ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The inhibition of PDGFR phosphorylation is quantified relative to untreated, stimulated cells, and the IC50 value is calculated using a dose-response curve.
Conclusion
The provided data and protocols offer a framework for the comparative analysis of this compound and other PDGFR inhibitors. While this compound shows activity against PDGFR, its potency appears to be lower than that of several other established inhibitors. Furthermore, the lack of isoform-specific IC50 data for this compound highlights an area for further investigation. For researchers selecting an inhibitor for their studies, considerations should include not only the potency against the target kinase but also the selectivity profile and the specific cellular context of the investigation. The detailed experimental protocols provided herein serve as a guide for conducting robust and reproducible comparative efficacy studies.
References
Comparative Guide to the Anti-Angiogenic Activity of SU4312
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-angiogenic compound SU4312 with other well-established tyrosine kinase inhibitors, Sunitinib (B231) and Sorafenib (B1663141). The information presented herein is supported by experimental data to aid in the evaluation of these compounds for research and development purposes.
Introduction to Anti-Angiogenic Kinase Inhibitors
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are key mediators of this process.[1][2] Small molecule tyrosine kinase inhibitors (TKIs) that target the VEGF/VEGFR-2 signaling pathway are therefore a major focus of anti-cancer drug development.[3] this compound, Sunitinib, and Sorafenib are all orally bioavailable, small molecule inhibitors that target multiple protein kinases involved in tumor growth and angiogenesis.[4][5]
This compound is a potent and selective inhibitor of VEGFR-2, competing with ATP to block VEGF signaling.[4][6] It has been shown to inhibit VEGF-dependent angiogenesis and reduce the proliferation of various tumor cells in vitro.[6] Sunitinib and Sorafenib are multi-targeted TKIs approved for the treatment of several types of cancer.[5][7] They inhibit VEGFRs as well as other receptor tyrosine kinases like Platelet-Derived Growth Factor Receptors (PDGFRs).[8]
Comparative Efficacy Data
The following tables summarize the in vitro inhibitory activities of this compound, Sunitinib, and Sorafenib.
Table 1: In Vitro VEGFR-2 Kinase Inhibition
| Compound | Target Kinase | IC50 | Reference(s) |
| This compound | VEGFR-2 (Flk-1) | 0.8 µM | [9][10] |
| Sunitinib | VEGFR-2 (Flk-1) | 80 nM | [1][8][11] |
| Sorafenib | VEGFR-2 | 90 nM | [2][12][13] |
Table 2: In Vitro Endothelial Cell Proliferation Inhibition
| Compound | Cell Line | Assay Type | IC50 | Reference(s) | | :--- | :--- | :--- | :--- | | This compound | Not explicitly stated | Not explicitly stated | Not explicitly stated | | | Sunitinib | HUVEC | Proliferation (VEGF-stimulated) | 40 nM |[8][11] | | Sorafenib | HUVEC | Proliferation | ~1.5 µM |[14] |
Signaling Pathway
The primary mechanism of action for these inhibitors is the disruption of the VEGF-A/VEGFR-2 signaling cascade, which is crucial for endothelial cell proliferation, migration, and survival.[1][2]
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
Experimental Protocols
Standard assays to validate the anti-angiogenic activity of compounds like this compound include the Human Umbilical Vein Endothelial Cell (HUVEC) proliferation assay and the Chick Chorioallantoic Membrane (CAM) assay.
HUVEC Proliferation Assay
This in vitro assay measures the ability of a compound to inhibit the growth of endothelial cells.
Caption: Workflow for a typical HUVEC proliferation assay.
Methodology:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial growth medium until they reach 80-90% confluency.
-
Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight.
-
Serum Starvation: The culture medium is replaced with a serum-free medium for 12-24 hours to synchronize the cells in the G0/G1 phase of the cell cycle.
-
Treatment: Cells are treated with serial dilutions of the test compound (e.g., this compound) in the presence of an angiogenic stimulator like VEGF. Control wells include cells with VEGF alone (positive control) and cells in serum-free medium (negative control).
-
Incubation: The plate is incubated for 48 to 72 hours.
-
Proliferation Assessment: Cell proliferation is measured using a colorimetric assay such as the MTT assay. This involves adding MTT solution to each well, which is converted by metabolically active cells into a purple formazan (B1609692) product.
-
Data Analysis: The formazan is solubilized, and the absorbance is read using a microplate reader. The percentage of proliferation inhibition is calculated relative to the vehicle control, and the IC50 value is determined.[14][15][16]
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to study angiogenesis.[17][18]
Caption: Generalized workflow for the CAM anti-angiogenesis assay.
Methodology:
-
Egg Incubation: Fertilized chicken eggs are incubated for several days (e.g., until day 9) to allow for the development of the chorioallantoic membrane.[19]
-
Windowing: A small window is carefully cut into the eggshell to expose the CAM.
-
Compound Application: A carrier, such as a filter paper disk or a sponge, containing the test compound (e.g., this compound, Sunitinib, or Sorafenib) is placed directly onto the CAM.[20]
-
Incubation: The window is sealed, and the eggs are incubated for a further period (e.g., 48-72 hours) to allow the compound to exert its effect.
-
Analysis: The CAM is then excised, and the degree of angiogenesis is quantified. This can be done by imaging the blood vessel network and analyzing parameters such as the number of vessel branch points and the total vessel length.[20][21] In some variations, tumor cells are implanted on the CAM to assess the effect of the compound on tumor-induced angiogenesis and tumor growth.[17][18][22]
Summary and Conclusion
This compound demonstrates clear inhibitory activity against VEGFR-2, a key driver of angiogenesis. When compared to the clinically approved drugs Sunitinib and Sorafenib, this compound's in vitro potency against the VEGFR-2 kinase appears to be lower. However, it is important to note that Sunitinib and Sorafenib are multi-targeted inhibitors, and their overall anti-angiogenic and anti-tumor effects may be influenced by their activity against other kinases.
The provided experimental protocols for HUVEC proliferation and CAM assays represent standard methods for further characterizing the anti-angiogenic potential of this compound and directly comparing its efficacy against other inhibitors under consistent experimental conditions. Such studies are essential for determining its potential as a therapeutic agent.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Anti-Angiogenic and Anti-Proliferative Activity of 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) Hydrazine-1-carbothioamide: Ex-vivo and in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Represses Glioma Progression by Inhibiting YAP and Inducing Sensitization to the Effect of Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic Inhibition of Endothelial Cell Proliferation, Tube Formation, and Sprouting by Cyclosporin A and Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anti-cancer agent this compound unexpectedly protects against MPP+-induced neurotoxicity via selective and direct inhibition of neuronal NOS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | VEGFR | PDGFR | TargetMol [targetmol.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Differential sensitivity of prostate tumor derived endothelial cells to sorafenib and sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sorafenib inhibits vascular endothelial cell proliferation stimulated by anaplastic thyroid cancer cells regardless of BRAF mutation status - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Optimal treatment scheduling of ionizing radiation and sunitinib improves the antitumor activity and allows dose reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. spandidos-publications.com [spandidos-publications.com]
- 20. Antiangiogenic activity of zinc and zinc-sorafenib combination using the chick chorioallantoic membrane assay: A descriptive study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Chicken Chorioallantoic Membrane Tumor Assay as a Relevant In Vivo Model to Study the Impact of Hypoxia on Tumor Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Establishment of a ccRCC patient-derived chick chorioallantoic membrane model for drug testing - PMC [pmc.ncbi.nlm.nih.gov]
SU4312's Reach: A Comparative Guide to its Cross-Reactivity with Tyrosine Kinases
For researchers, scientists, and professionals in drug development, understanding the precise interactions of small molecule inhibitors is paramount. This guide provides an objective comparison of the cross-reactivity of SU4312, a known inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinases, with other kinases. The information is supported by experimental data and detailed methodologies to aid in the accurate interpretation of research findings and to guide future investigations.
This compound, also known as DMBI, is a potent, cell-permeable inhibitor that primarily targets VEGFR and PDGFR tyrosine kinases.[1] However, like many kinase inhibitors, its activity is not entirely exclusive to its intended targets. A thorough understanding of its off-target effects is crucial for elucidating its complete biological activity and potential therapeutic applications, as well as for anticipating potential side effects. This guide summarizes the known inhibitory profile of this compound, presents available quantitative data, and details the experimental protocols used to generate this data.
Quantitative Inhibitory Profile of this compound
The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The compound exists as a racemate of (Z)- and (E)-isomers, which exhibit different potencies.
| Target Kinase | Isomer | IC50 (µM) |
| Primary Targets | ||
| VEGFR-2 (FLK-1/KDR) | (Z)-SU4312 | 0.8[2] |
| (E)-SU4312 | 5.2[2] | |
| PDGFRβ | (Z)-SU4312 | 19.4[2] |
| (E)-SU4312 | 24.2[2] | |
| Off-Target Kinases | ||
| EGFR | (E)-SU4312 | 18.5[2] |
| HER-2 | (E)-SU4312 | 16.9[2] |
| IGF-1R | (E)-SU4312 | 10.0[2] |
| Other Off-Targets | ||
| Neuronal Nitric Oxide Synthase (nNOS) | Racemic this compound | 19.0[3] |
Table 1: Summary of the half-maximal inhibitory concentrations (IC50) of this compound and its isomers against various kinases and other enzymes. Lower IC50 values indicate greater potency.
Detailed Experimental Methodologies
The determination of a kinase inhibitor's potency and selectivity relies on robust and reproducible experimental protocols. Below is a representative methodology for an in vitro kinase inhibition assay, similar to those used to characterize this compound.
Representative In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is a generalized procedure for determining the IC50 of an inhibitor against a specific kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human kinase (e.g., VEGFR-2, PDGFRβ)
-
Kinase substrate (specific to the kinase being assayed)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[4]
-
This compound stock solution (dissolved in DMSO)
-
ATP solution
-
Luminescence-based kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
White, opaque 96-well microplates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration in the assay should be kept constant and typically below 1%.
-
Prepare a solution of the kinase and its specific substrate in kinase buffer.
-
Prepare the ATP solution in kinase buffer at a concentration that is at or near the Km value for the specific kinase.
-
-
Kinase Reaction:
-
To the wells of a 96-well plate, add the kinase/substrate solution.
-
Add the serially diluted this compound or a vehicle control (DMSO in kinase buffer) to the respective wells.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at room temperature for a predetermined period (e.g., 60 minutes), allowing the enzymatic reaction to proceed.
-
-
Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent as per the manufacturer's instructions. Incubate for approximately 40 minutes at room temperature.[4]
-
Add the Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[4]
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
-
Data Analysis:
-
The percentage of kinase inhibition is calculated for each this compound concentration relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Caption: Workflow for a typical in vitro kinase inhibition assay.
Signaling Pathways Affected by this compound
The cross-reactivity of this compound means it can influence multiple signaling pathways beyond those directly regulated by VEGFR and PDGFR.
VEGFR2 Signaling Pathway
VEGFR2 is a key mediator of angiogenesis. Upon binding of VEGF, VEGFR2 dimerizes and autophosphorylates, activating several downstream signaling cascades, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which promote endothelial cell proliferation, migration, and survival.[5][6][7][8] this compound inhibits the initial autophosphorylation step, thereby blocking these downstream effects.
Caption: Simplified VEGFR2 signaling pathway and the point of inhibition by this compound.
PDGFR Signaling Pathway
PDGFR signaling is crucial for the development and function of various cell types, including fibroblasts and smooth muscle cells. Ligand binding induces receptor dimerization and autophosphorylation, activating pathways such as the Ras-MAPK, PI3K, and PLCγ pathways, which regulate cell growth, differentiation, and motility.[9][10] this compound's inhibition of PDGFR blocks these downstream cellular responses.
Caption: Simplified PDGFR signaling pathway and the point of inhibition by this compound.
Off-Target: Hippo Signaling Pathway
Recent studies have shown that this compound can down-regulate the expression of Yes-associated protein (YAP), a key effector of the Hippo signaling pathway.[11][12] The Hippo pathway is a critical regulator of organ size and cell proliferation.[13][14] When the pathway is inactive, YAP translocates to the nucleus and promotes the transcription of genes involved in cell growth and proliferation. By inhibiting YAP, this compound can suppress these processes, an effect that may contribute to its anti-tumor activity independently of its actions on VEGFR and PDGFR.[11][12]
Caption: Simplified Hippo signaling pathway showing the down-regulation of YAP by this compound.
Conclusion
This compound is a potent inhibitor of VEGFR and PDGFR tyrosine kinases, but its activity extends to other kinases and signaling pathways. The provided data highlights the importance of considering the cross-reactivity of kinase inhibitors in experimental design and data interpretation. The off-target effects of this compound, particularly its inhibition of nNOS and down-regulation of YAP, may contribute to its overall biological activity and suggest potential for broader therapeutic applications. Researchers utilizing this compound should be mindful of these off-target interactions and may need to employ additional controls or complementary approaches to dissect the specific contributions of each inhibited target to the observed cellular or physiological outcomes. This guide serves as a foundational resource for understanding the multifaceted interactions of this compound and underscores the necessity of comprehensive profiling for the precise application of kinase inhibitors in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The anti-cancer agent this compound unexpectedly protects against MPP+-induced neurotoxicity via selective and direct inhibition of neuronal NOS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sinobiological.com [sinobiological.com]
- 10. sinobiological.com [sinobiological.com]
- 11. This compound Represses Glioma Progression by Inhibiting YAP and Inducing Sensitization to the Effect of Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The history and regulatory mechanism of the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hippo signaling pathway - Wikipedia [en.wikipedia.org]
A Comparative Analysis of SU4312 and Sorafenib in Glioma Treatment
This guide provides a detailed comparison of two multi-kinase inhibitors, SU4312 and sorafenib (B1663141), and their respective anti-glioma properties. The information presented is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the mechanisms of action, efficacy, and experimental data supporting the potential use of these compounds in glioma therapy.
Introduction
Glioma, a common and aggressive form of brain tumor, presents significant therapeutic challenges. The exploration of small molecule inhibitors that target key signaling pathways involved in tumor growth and proliferation is a critical area of research. This compound, initially identified as a VEGFR inhibitor, and sorafenib, a broader-spectrum kinase inhibitor, have both demonstrated anti-glioma activity. This guide will compare their performance based on available preclinical data.
Mechanism of Action
This compound was originally designed as a multi-target receptor tyrosine kinase inhibitor that blocks tumor angiogenesis by inhibiting Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2] More recent studies have revealed that in glioma, this compound also inhibits Yes-associated protein (YAP), a key effector of the Hippo pathway.[1][2] The downregulation of YAP and its downstream target, CCL2, by this compound represses glioma progression and enhances anti-tumor immunity.[1][2] Notably, this compound has been shown to penetrate the blood-brain barrier.[1][2]
Sorafenib is a multi-kinase inhibitor that targets several key signaling pathways implicated in gliomagenesis.[3][4] It inhibits the RAF/MEK/ERK signaling cascade, which is crucial for tumor cell proliferation.[3][4][5] Additionally, sorafenib inhibits receptor tyrosine kinases such as VEGFR and Platelet-Derived Growth Factor Receptor (PDGFR), thereby disrupting tumor angiogenesis.[4][6] It also inhibits the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a key regulator of proliferation and apoptosis in glioblastoma.[5]
In Vitro Efficacy
Cell Viability and Proliferation
Both this compound and sorafenib have demonstrated the ability to inhibit the proliferation of various glioma cell lines in a dose-dependent manner.
Table 1: Comparative IC50 Values for this compound and Sorafenib in Glioma Cell Lines
| Compound | Cell Line | IC50 (µM) | Citation |
| This compound | U251 | 22.63 | [1] |
| U87 | 28.56 | [1] | |
| U373 | 38.94 | [1] | |
| LN229 | 127.1 | [1] | |
| GL261 | 45.33 | [1] | |
| GBM1 (primary) | 25.81 | [1] | |
| GBM2 (primary) | 33.72 | [1] | |
| NHA (normal) | 305.7 | [1] | |
| Sorafenib | U87 | ~1.5 | [5][7] |
| LN229 | ~1.5 | [5] | |
| U251 | ~1.5 | [5] | |
| AS515 (primary) | ~1.5 | [5] | |
| GS48 (primary) | ~1.5 | [5] | |
| GS620 (primary) | ~1.5 | [5] |
Note: The IC50 values for sorafenib are reported as approximately 1.5 µM across multiple cell lines in the cited literature.
This compound also significantly reduces EdU positive cells and colony formation in U251 and GBM1 cells.[1] Similarly, sorafenib inhibits the proliferation of both established and primary glioblastoma cells, independent of their p53 and PTEN genetic status.[5]
Cell Migration and Invasion
This compound has been shown to inhibit the invasion and migration of glioma cells. At a concentration of 10 µM, this compound reduced the number of invasive U251 cells by 44.48% and GBM1 cells by 34.80%.[1][8] It also significantly inhibited the migration of these cells at 24 and 48 hours.[1][8]
In Vivo Efficacy
Both compounds have demonstrated anti-tumor activity in animal models of glioma.
This compound , when combined with the standard-of-care chemotherapy temozolomide (B1682018) (TMZ), significantly inhibits glioma progression in both immunodeficient and immunocompetent mouse models.[9] This combination therapy was also shown to prolong the survival of the animals.[9]
Sorafenib administered systemically was well-tolerated and significantly suppressed intracranial glioma growth.[5] This was achieved through the inhibition of cell proliferation, induction of apoptosis and autophagy, and a reduction in angiogenesis.[5] Sorafenib treatment also led to a significant prolongation of survival in animal models.[5] In a xenograft model using U251 cells, the combination of sorafenib and TMZ resulted in a more significant decrease in tumor volume and weight compared to either treatment alone.[10]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and sorafenib, as well as a general workflow for in vivo glioma studies.
Figure 1: this compound signaling pathway in glioma.
Figure 2: Sorafenib signaling pathway in glioma.
Figure 3: General workflow for in vivo glioma studies.
Experimental Protocols
Cell Viability Assay (CCK-8)
-
Cell Seeding: Glioma cells were seeded in 96-well plates at a density of 5,000 cells per well.
-
Treatment: After 24 hours of incubation, cells were treated with varying concentrations of this compound or sorafenib for 24 to 48 hours.
-
Reagent Addition: 10 µL of CCK-8 solution was added to each well.
-
Incubation: Plates were incubated for 2 hours at 37°C.
-
Measurement: The absorbance at 450 nm was measured using a microplate reader.
-
Calculation: Cell viability was calculated as a percentage of the control group. The IC50 value was determined using GraphPad Prism software.[1]
Western Blot Analysis
-
Protein Extraction: Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration was determined using a BCA protein assay kit.
-
Electrophoresis: Equal amounts of protein were separated by SDS-PAGE.
-
Transfer: Proteins were transferred to a PVDF membrane.
-
Blocking: The membrane was blocked with 5% non-fat milk in TBST for 1 hour.
-
Primary Antibody Incubation: The membrane was incubated with primary antibodies (e.g., against YAP, p-STAT3, total STAT3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane was washed and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Protein bands were visualized using an ECL detection system.[5]
In Vivo Xenograft Model
-
Cell Implantation: Human glioma cells (e.g., U87) were stereotactically implanted into the brains of immunodeficient mice.[9]
-
Treatment: Once tumors were established (confirmed by bioluminescence imaging), mice were randomly assigned to treatment groups (e.g., vehicle control, this compound, sorafenib, TMZ, or a combination).[9]
-
Monitoring: Tumor growth was monitored regularly using bioluminescence imaging. Animal weight and general health were also monitored.[5][9]
-
Survival Analysis: The survival time of the mice in each group was recorded, and Kaplan-Meier survival curves were generated.[5][9]
-
Histological Analysis: At the end of the study, brains were harvested, fixed, and sectioned for histological and immunohistochemical analysis (e.g., H&E staining, Ki-67 staining).[9]
Conclusion
Both this compound and sorafenib exhibit potent anti-glioma activity through distinct but overlapping mechanisms. Sorafenib appears to have a lower IC50 in vitro across a range of cell lines compared to this compound. However, this compound's ability to downregulate the YAP pathway presents a novel therapeutic angle. Both drugs show promise in preclinical in vivo models, particularly in combination with standard chemotherapy. Further direct comparative studies are warranted to fully elucidate the relative efficacy and potential clinical applications of these two inhibitors in the treatment of glioma.
References
- 1. This compound Represses Glioma Progression by Inhibiting YAP and Inducing Sensitization to the Effect of Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Represses Glioma Progression by Inhibiting YAP and Inducing Sensitization to the Effect of Temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sorafenib selectively depletes human glioblastoma tumor-initiating cells from primary cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Sorafenib exerts anti-glioma activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Oxidative Stress Activated by Sorafenib Alters the Temozolomide Sensitivity of Human Glioma Cells Through Autophagy and JAK2/STAT3-AIF Axis [frontiersin.org]
SU4312: A Comparative Analysis of IC50 Values and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
SU4312 is a potent small molecule inhibitor primarily targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) values of this compound across various cell lines, details the experimental protocols for its evaluation, and illustrates its mechanism of action through its signaling pathway.
Comparative IC50 Values of this compound
The inhibitory activity of this compound varies across different cell lines and molecular targets. The following table summarizes the available IC50 data.
| Target/Cell Line | Cell Type/Target Class | IC50 (µM) | Reference |
| VEGFR | Receptor Tyrosine Kinase | 0.8 | [1] |
| PDGFR | Receptor Tyrosine Kinase | 19.4 | [1] |
| U251 | Human Glioblastoma | 22.63 | [2] |
| U87 | Human Glioblastoma | 127.1 | [2] |
| U373 | Human Glioblastoma | Not specified | [2] |
| LN229 | Human Glioblastoma | Not specified | [2] |
| GL261 | Murine Glioma | Not specified | [2] |
| GBM1 | Human Glioblastoma (Primary) | Not specified | [2] |
| GBM2 | Human Glioblastoma (Primary) | Not specified | [2] |
It is important to note that the cytotoxic effects of this compound have also been observed in multiple myeloma and leukemia cell lines, though specific IC50 values from publicly available literature are not consistently reported.[3]
Experimental Protocols
The determination of IC50 values is crucial for assessing the potency of a compound. The Cell Counting Kit-8 (CCK-8) assay is a widely used colorimetric method for determining cell viability and, consequently, the IC50 of a drug.
Detailed Protocol for CCK-8 Assay
This protocol outlines the steps for determining the IC50 value of this compound in a 96-well plate format.
Materials:
-
Target cancer cell line
-
Complete culture medium
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the desired cancer cell line to a logarithmic growth phase.
-
Trypsinize and resuspend the cells in a complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate the plate for 24 hours to allow for cell attachment.[4][5]
-
-
Drug Treatment:
-
Prepare a series of dilutions of this compound in the complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a solvent control (medium with the same concentration of DMSO used to dissolve this compound) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[4][5]
-
-
CCK-8 Assay:
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: Cell Viability (%) = [(As - Ab) / (Ac - Ab)] x 100 Where:
-
As = Absorbance of the experimental well (cells + medium + this compound + CCK-8)
-
Ab = Absorbance of the blank well (medium + CCK-8)
-
Ac = Absorbance of the control well (cells + medium + solvent + CCK-8)[4]
-
-
Plot the cell viability (%) against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
-
Mechanism of Action and Signaling Pathway
This compound primarily exerts its anti-cancer effects by inhibiting the VEGFR-2 signaling pathway, which is critical for angiogenesis, the formation of new blood vessels that supply nutrients to tumors. By blocking the ATP-binding site of the VEGFR-2 tyrosine kinase, this compound prevents its autophosphorylation and the subsequent activation of downstream signaling cascades. This leads to the inhibition of endothelial cell proliferation, migration, and survival, ultimately suppressing tumor growth.
Recent studies have also indicated that this compound can repress glioma progression by down-regulating the Yes-associated protein (YAP) and CCL2 secretion. This suggests a broader mechanism of action that extends beyond its anti-angiogenic properties.
Below is a diagram illustrating the VEGFR-2 signaling pathway and the point of inhibition by this compound.
Experimental Workflow for IC50 Determination
The following diagram outlines the general workflow for determining the IC50 value of this compound.
References
- 1. This compound | VEGFR | PDGFR | TargetMol [targetmol.com]
- 2. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 3. The anti-cancer agent this compound unexpectedly protects against MPP+-induced neurotoxicity via selective and direct inhibition of neuronal NOS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 6. bosterbio.com [bosterbio.com]
Comparative Guide to SU4312 and Other YAP Signaling Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SU4312 with other known inhibitors of the Yes-associated protein (YAP) signaling pathway. The information is intended to assist researchers in selecting the appropriate tools for their studies on YAP-mediated cellular processes and as a reference for drug development professionals exploring therapeutic strategies targeting this critical oncogenic pathway.
Executive Summary
This compound, a multi-target tyrosine kinase inhibitor, has been identified as a potent suppressor of YAP signaling. Experimental evidence demonstrates that this compound acts by inhibiting the transcription of YAP, leading to a downstream reduction in the expression of its target genes. This guide compares the efficacy and mechanism of this compound with other established YAP inhibitors, namely Verteporfin, Dasatinib, and Statins. While direct head-to-head comparative studies with this compound are limited, this document compiles available quantitative data, details the mechanisms of action, and provides standardized experimental protocols to facilitate objective evaluation.
Data Presentation: Comparison of YAP Signaling Inhibitors
The following table summarizes the available quantitative data for this compound and other selected YAP inhibitors. It is important to note that the IC50 values presented are derived from various studies and experimental setups, which may not be directly comparable.
| Inhibitor | Target/Mechanism of YAP Inhibition | Reported IC50 | Cell Line(s) | Endpoint Measured |
| This compound | Downregulation of YAP transcription[1] | 22.63 µM - 127.1 µM[1] | Glioma cell lines (U87, U251, GBM1, etc.)[1] | Cell Viability (CCK-8 assay)[1] |
| Verteporfin | Disrupts YAP-TEAD interaction; Promotes YAP cytoplasmic sequestration via 14-3-3σ upregulation[2] | ~2.5 - 5 µM | Various cancer cell lines | Inhibition of YAP-TEAD reporter activity |
| 4.67 µM - 7.27 µM[3] | Uveal melanoma cell lines[3] | Cell Viability (MTS assay)[3] | ||
| Dasatinib | Src kinase inhibitor; promotes YAP phosphorylation and cytoplasmic retention | 40 nM - 1 µM | Renal cell carcinoma cell lines | Cell Proliferation |
| ~1 µM | MDA-MB-231 (Breast cancer) | Inhibition of TEAD-dependent reporter activity | ||
| Statins (e.g., Simvastatin, Atorvastatin) | Inhibit HMG-CoA reductase, leading to disruption of the actin cytoskeleton and subsequent YAP cytoplasmic localization | Not typically reported as a direct IC50 for YAP inhibition. Effects are observed at clinically relevant concentrations. | Pancreatic and breast cancer cell lines | Inhibition of YAP nuclear localization and target gene expression |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological context and experimental approaches, the following diagrams have been generated using the DOT language.
Caption: The Hippo-YAP signaling pathway and the point of intervention for this compound.
Caption: Experimental workflow to confirm this compound inhibition of YAP signaling.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blot for YAP and Phospho-YAP (p-YAP) Expression
This protocol is used to quantify the protein levels of total YAP and its phosphorylated form, which is indicative of its inactivation state.
a. Cell Lysis and Protein Extraction:
-
Culture and treat cells as required in 6-well plates.
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells on ice for 30 minutes in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
Determine protein concentration using a BCA (Bicinchoninic acid) protein assay kit.
b. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.
-
Load samples onto a 10% SDS-polyacrylamide gel and run at 100V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF (Polyvinylidene fluoride) membrane at 100V for 1-2 hours at 4°C.
c. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against YAP (e.g., 1:1000 dilution) and p-YAP (Ser127) (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
Immunofluorescence for YAP Nuclear Localization
This method allows for the visualization of YAP's subcellular localization, a key indicator of its activity.
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with the desired inhibitors for the specified time.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with the primary antibody against YAP (e.g., 1:200 dilution) in 1% BSA in PBST overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated, 1:1000 dilution) in 1% BSA in PBST for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize the cells using a fluorescence or confocal microscope. The ratio of nuclear to cytoplasmic fluorescence intensity can be quantified using image analysis software.
TEAD-Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of the YAP-TEAD complex.
-
Seed cells (e.g., HEK293T or a cancer cell line of interest) in a 96-well plate.
-
Co-transfect the cells with a TEAD-responsive firefly luciferase reporter plasmid (e.g., 8xGTIIC-luciferase) and a control plasmid expressing Renilla luciferase (for normalization) using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing the test compounds (e.g., this compound, Verteporfin) at various concentrations.
-
Incubate the cells for another 24-48 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The results are typically expressed as a fold change relative to the vehicle-treated control.
Conclusion
This compound presents a promising avenue for the inhibition of YAP signaling through a distinct mechanism of transcriptional downregulation. While the compiled data provides a valuable starting point for comparison with other established YAP inhibitors, it is crucial for researchers to consider the different experimental contexts when interpreting these results. The provided standardized protocols are intended to facilitate further head-to-head comparisons to elucidate the most potent and specific inhibitors for various research and therapeutic applications. Further investigation into the precise molecular mechanism by which this compound regulates YAP transcription is warranted and will be critical for its future development as a targeted therapy.
References
- 1. Pipeline to evaluate YAP-TEAD inhibitors indicates TEAD inhibition represses NF2-mutant mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipophilic statins inhibit YAP coactivator transcriptional activity in HCC cells through Rho-mediated modulation of actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
A Comparative Analysis of SU4312 Isomers: Unraveling Differential Kinase Inhibition and Cellular Activity
A deep dive into the bioactivity of (Z)-SU4312 and (E)-SU4312 reveals significant stereospecific differences in their inhibition of key receptor tyrosine kinases. This guide provides a comparative analysis of the two isomers, supported by experimental data on their kinase inhibition profiles and cellular effects. Detailed experimental protocols and signaling pathway diagrams are presented to offer a comprehensive resource for researchers in oncology and drug discovery.
SU4312, a 3-substituted indolin-2-one, is a racemic mixture of its (Z) and (E) geometric isomers. These isomers, while structurally similar, exhibit distinct biological activities, primarily due to their differential binding affinities to the ATP-binding pocket of various receptor tyrosine kinases (RTKs). The thermodynamically more stable (Z)-isomer has been identified as the more potent and selective inhibitor, particularly against vascular endothelial growth factor receptor 2 (VEGFR-2, also known as FLK-1) and platelet-derived growth factor receptor (PDGFR).
Comparative Inhibitory Activity of this compound Isomers
The in vitro inhibitory activities of (Z)-SU4312 and (E)-SU4312 have been evaluated against a panel of key receptor tyrosine kinases implicated in cancer progression. The half-maximal inhibitory concentration (IC50) values, summarized in the table below, highlight the superior potency of the (Z)-isomer against FLK-1 and PDGFR.
| Kinase Target | (Z)-SU4312 IC50 (µM) | (E)-SU4312 IC50 (µM) |
| FLK-1 (VEGFR-2) | 0.8 | 5.2 |
| PDGFR | 19.4 | 24.2 |
| EGFR | >100 | 18.5 |
| HER-2 | >100 | 16.9 |
| IGF-1R | >100 | 10.0 |
Data compiled from published research.[1]
The data clearly indicates that (Z)-SU4312 is a more potent inhibitor of FLK-1 and PDGFR compared to its (E)-isomer.[1] Notably, the (E)-isomer displays a broader, albeit less potent, inhibitory profile, affecting EGFR, HER-2, and IGF-1R at micromolar concentrations, while the (Z)-isomer shows high selectivity for FLK-1 and PDGFR.[1]
Signaling Pathways Modulated by this compound Isomers
The differential kinase inhibition by this compound isomers translates to distinct effects on downstream signaling pathways that regulate critical cellular processes such as proliferation, migration, and survival. The primary targets of the more active (Z)-SU4312, VEGFR-2 and PDGFR, are key mediators of angiogenesis and tumor cell growth.
Figure 1: Simplified VEGFR-2 signaling pathway and the inhibitory action of (Z)-SU4312.
Figure 2: Simplified PDGFR signaling pathway and the inhibitory action of (Z)-SU4312.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
In Vitro Kinase Inhibition Assay (ATP Competition)
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase by competing with ATP for its binding site on the enzyme.
Materials:
-
Recombinant human kinase (e.g., VEGFR-2, PDGFR)
-
Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution
-
Test compounds ((Z)-SU4312 and (E)-SU4312) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based detection reagent)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
In a 384-well plate, add the test compound dilutions or vehicle control (DMSO).
-
Add the recombinant kinase and the kinase-specific substrate to each well.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Figure 3: General workflow for an in vitro kinase inhibition assay.
Cell Viability Assay (CCK-8)
This colorimetric assay measures cell viability based on the reduction of a water-soluble tetrazolium salt (WST-8) by dehydrogenases in living cells.
Materials:
-
Cancer cell line of interest (e.g., HUVEC, A549)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds ((Z)-SU4312 and (E)-SU4312) dissolved in DMSO
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds or vehicle control (DMSO) and incubate for a specified period (e.g., 48 or 72 hours).
-
Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Cell Proliferation Assay (EdU Incorporation)
This assay measures DNA synthesis as an indicator of cell proliferation by detecting the incorporation of 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), a nucleoside analog of thymidine.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Cell culture plates or coverslips
-
Test compounds ((Z)-SU4312 and (E)-SU4312) dissolved in DMSO
-
EdU solution
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click-iT® reaction cocktail (containing a fluorescent azide)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells and treat with test compounds as described for the cell viability assay.
-
Towards the end of the treatment period, add EdU to the cell culture medium and incubate for a short period (e.g., 2 hours) to allow for its incorporation into newly synthesized DNA.
-
Fix and permeabilize the cells.
-
Perform the Click-iT® reaction to fluorescently label the incorporated EdU.
-
Counterstain the nuclei with DAPI.
-
Image the cells using a fluorescence microscope or analyze by flow cytometry to determine the percentage of EdU-positive (proliferating) cells.
Conclusion
The comparative analysis of this compound isomers demonstrates the critical role of stereochemistry in determining the potency and selectivity of kinase inhibitors. The (Z)-isomer of this compound emerges as a significantly more potent and selective inhibitor of VEGFR-2 and PDGFR, key drivers of tumor angiogenesis and growth. This stereospecific activity underscores the importance of isomeric purity in drug development and provides a rationale for the development of isomerically pure compounds to maximize therapeutic efficacy and minimize off-target effects. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers investigating the biological activities of this compound and other kinase inhibitors.
References
SU4312: A Comparative Guide to its Specificity for Neuronal Nitric Oxide Synthase (nNOS) Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory activity of SU4312 against neuronal nitric oxide synthase (nNOS) versus other NOS isoforms, namely endothelial NOS (eNOS) and inducible NOS (iNOS). The information herein is supported by experimental data to offer an objective performance assessment.
Nitric oxide (NO) is a critical signaling molecule involved in a wide array of physiological and pathological processes, including neurotransmission, vasodilation, and immune responses.[1] The production of NO is catalyzed by three distinct isoforms of nitric oxide synthase (NOS).[2] While eNOS and nNOS are constitutively expressed and produce low levels of NO for signaling, iNOS is induced during inflammatory responses and can generate large, sustained amounts of NO.[3] Due to the diverse roles of these isoforms, the selective inhibition of a specific NOS isoform is a key therapeutic strategy.[4][5] Overproduction of NO by nNOS, in particular, has been implicated in the pathophysiology of various neurodegenerative disorders.[6]
This compound, initially developed as a potent and selective inhibitor of VEGF receptor-2 (VEGFR-2) for cancer treatment, has been unexpectedly found to offer neuroprotection.[7][8] This neuroprotective effect is attributed to its selective and direct inhibition of nNOS.[7][8]
Quantitative Comparison of this compound's Inhibitory Potency
The inhibitory effect of this compound on the three NOS isoforms has been quantified, demonstrating its high selectivity for nNOS. The following table summarizes the half-maximal inhibitory concentration (IC50) values.
| Compound | nNOS IC50 | iNOS Inhibition | eNOS Inhibition |
| This compound | 19.0 μM | Little to no effect | No activity |
Table 1: Inhibitory activity of this compound against different NOS isoforms. Data sourced from in vitro assays using purified recombinant human NOS enzymes.[7]
Kinetic analysis has revealed that this compound inhibits nNOS in a non-competitive manner with respect to the substrate L-arginine.[7]
Experimental Protocols
The determination of this compound's specificity for nNOS involved direct in vitro activity assays of the purified recombinant NOS isoforms.
Key Experiment: In Vitro NOS Inhibition Assay
Objective: To determine the direct inhibitory effect and selectivity of this compound on nNOS, iNOS, and eNOS activity.
Methodology:
-
Enzyme Source: Purified recombinant human nNOS, iNOS, and eNOS were used.
-
Assay Principle: The activity of NOS enzymes was measured by monitoring the conversion of L-[³H]arginine to L-[³H]citrulline.
-
Reaction Mixture: The assay was conducted in a buffer containing the respective NOS isoform, L-[³H]arginine, and necessary cofactors (e.g., NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydro-L-biopterin, and calmodulin/Ca²⁺ for nNOS and eNOS).
-
Inhibitor Addition: this compound was added to the reaction mixture at various concentrations. A control reaction without the inhibitor was run in parallel.
-
Incubation: The reaction was initiated and incubated at 37°C for a specific duration, ensuring the reaction remained within the linear range.
-
Reaction Termination: The reaction was stopped, typically by adding a stop buffer containing an ion-exchange resin (e.g., Dowex AG 50W-X8) to separate the unreacted L-[³H]arginine from the product, L-[³H]citrulline.
-
Quantification: The amount of L-[³H]citrulline produced was quantified using liquid scintillation counting.
-
Data Analysis: The percentage of inhibition at each this compound concentration was calculated relative to the control. The IC50 value was determined by fitting the dose-response data to a suitable equation.[7][9]
Kinetic Analysis (Lineweaver-Burk Plot): To determine the mechanism of inhibition, the NOS activity assay was performed in the presence of fixed concentrations of this compound and varying concentrations of the substrate, L-arginine. The data was then plotted as the reciprocal of the reaction velocity (1/V) versus the reciprocal of the substrate concentration (1/[S]).[7]
Visualizing this compound Selectivity and NOS Signaling
The following diagrams illustrate the specificity of this compound for nNOS and the general signaling pathway of the NOS isoforms.
Caption: this compound's selective inhibition of nNOS.
Caption: Simplified signaling pathways of NOS isoforms.
References
- 1. What are NOS inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Highly Potent and Selective Inhibitors of Neuronal Nitric Oxide Synthase by Fragment Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitric Oxide Synthase and Structure-Based Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The anti-cancer agent this compound unexpectedly protects against MPP+-induced neurotoxicity via selective and direct inhibition of neuronal NOS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The anti-cancer agent this compound unexpectedly protects against MPP(+) -induced neurotoxicity via selective and direct inhibition of neuronal NOS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Tumor Effects of SU4312 and Pazopanib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor effects of two tyrosine kinase inhibitors, SU4312 and pazopanib (B1684535). By presenting available experimental data, this document aims to facilitate a comprehensive understanding of their respective mechanisms of action, target profiles, and anti-tumor efficacy.
Introduction
This compound and pazopanib are both small molecule tyrosine kinase inhibitors (TKIs) that interfere with intracellular signaling pathways crucial for tumor growth and angiogenesis. While both drugs have been investigated for their anti-cancer properties, they exhibit distinct target profiles and have been evaluated in different therapeutic contexts. Pazopanib is a clinically approved multi-targeted TKI for the treatment of renal cell carcinoma and soft tissue sarcoma.[1][2] this compound, initially developed as a vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor, has more recently been explored for its role in inhibiting glioma progression through novel signaling pathways.[3] This guide synthesizes preclinical data to offer a comparative overview of these two compounds.
Mechanism of Action and Target Profile
Both this compound and pazopanib function by competitively inhibiting the ATP-binding sites of tyrosine kinases, thereby blocking downstream signaling. However, their selectivity and potency against different kinases vary significantly.
This compound was initially designed as a potent and selective inhibitor of VEGFR-2, a key mediator of angiogenesis.[1] Subsequent research has revealed that this compound also down-regulates the Yes-associated protein (YAP), a critical effector in the Hippo signaling pathway, which is implicated in cell proliferation and organ size control.[3] This dual mechanism suggests a potential for both anti-angiogenic and direct anti-proliferative effects.
Pazopanib is a multi-targeted TKI with potent inhibitory activity against VEGFR-1, -2, and -3, platelet-derived growth factor receptors (PDGFR-α and -β), and the stem cell factor receptor (c-Kit).[4][5] This broader spectrum of activity allows pazopanib to simultaneously disrupt multiple signaling pathways involved in tumor angiogenesis, growth, and survival.
dot
Figure 1. Comparative Signaling Pathways of this compound and Pazopanib.
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and pazopanib, including their inhibitory concentrations (IC50) against various kinases and cancer cell lines. It is important to note that the experimental conditions under which these values were obtained may vary between studies, precluding direct, definitive comparisons.
Kinase Inhibitory Profile
| Kinase Target | This compound IC50 (µM) | Pazopanib IC50 (nM) |
| VEGFR-1 | - | 10[6] |
| VEGFR-2 | 0.8 (cis-form), 5.2 (trans-form)[1] | 30[6] |
| VEGFR-3 | - | 47[6] |
| PDGFR-α | - | 71[7] |
| PDGFR-β | - | 84[7] |
| c-Kit | - | 74[7] |
| nNOS | 19.0[1] | - |
Note: A lower IC50 value indicates greater potency. Data for this compound against a broad kinase panel is limited in the available literature.
In Vitro Anti-Proliferative Activity
| Cell Line | Cancer Type | This compound IC50 (µM) | Pazopanib IC50 (µM) |
| U251 | Glioma | ~20[3] | - |
| GBM1 | Glioma | ~20[3] | - |
| 786-O | Renal Cell Carcinoma | - | >10 (significant viability reduction at 10-40 µM)[2] |
| Caki-2 | Renal Cell Carcinoma | - | >10 (less sensitive than 786-O)[2][8] |
Note: The presented IC50 values are approximations from the cited literature and may vary based on experimental conditions.
In Vivo Anti-Tumor Efficacy
Both this compound and pazopanib have demonstrated anti-tumor activity in preclinical xenograft models.
This compound has been shown to inhibit the progression of glioma in vivo. In a study utilizing a glioma xenograft model, this compound treatment sensitized tumors to the effects of temozolomide.[3]
Pazopanib has demonstrated significant tumor growth inhibition in various xenograft models, including renal cell carcinoma and soft tissue sarcoma.[8] In a CAKI-2 renal cell carcinoma xenograft model, pazopanib was shown to have a dual mechanism of action, affecting both the tumor and its vasculature.[8]
dot
Figure 2. General Experimental Workflow for In Vivo Xenograft Studies.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic or cytostatic effects of this compound and pazopanib on cancer cell lines and to calculate the IC50 values.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Drug Treatment: Prepare serial dilutions of this compound and pazopanib in culture medium. Replace the medium in each well with 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the drug concentration and use a non-linear regression model to determine the IC50 value.
Western Blot Analysis for Signaling Pathway Modulation
Objective: To investigate the effects of this compound and pazopanib on the phosphorylation status and expression levels of key proteins in targeted signaling pathways (e.g., VEGFR, YAP).
Protocol:
-
Cell Treatment and Lysis: Plate cells and treat with this compound or pazopanib at various concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-VEGFR2, total VEGFR2, YAP, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound and pazopanib in an in vivo setting.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) mixed with Matrigel into the flank of immunocompromised mice (e.g., athymic nude or NOD/SCID).
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound or pazopanib via an appropriate route (e.g., oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., after 2-4 weeks of treatment or when tumors reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and angiogenesis markers).
Conclusion
This guide provides a comparative overview of the anti-tumor effects of this compound and pazopanib based on available preclinical data. Pazopanib is a well-characterized, multi-targeted TKI with proven clinical efficacy against several cancers, primarily through the inhibition of key angiogenic and growth factor receptor pathways. This compound, while also a VEGFR-2 inhibitor, shows a distinct mechanistic profile with its ability to modulate the YAP signaling pathway, suggesting its potential in specific cancer types like glioma.
The lack of direct comparative studies necessitates caution when interpreting the presented data. Future head-to-head preclinical studies in relevant cancer models are warranted to definitively delineate the relative efficacy and therapeutic potential of these two inhibitors. The experimental protocols provided herein offer a framework for conducting such comparative investigations, which will be crucial for guiding further drug development and clinical application.
References
- 1. The anti-cancer agent this compound unexpectedly protects against MPP+-induced neurotoxicity via selective and direct inhibition of neuronal NOS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anti-angiogenic tyrosine kinase inhibitor Pazopanib kills cancer cells and disrupts endothelial networks in biomimetic three-dimensional renal tumouroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Represses Glioma Progression by Inhibiting YAP and Inducing Sensitization to the Effect of Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of fundamental study of pazopanib in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Tyrosine Kinase Inhibitors in the Treatment of Advanced Renal Cell Carcinoma: Focus on Pazopanib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Modeling of Tumor Growth and Angiogenesis Inhibition to Describe Pazopanib Clinical Effects in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Synergistic Power: SU4312 Sensitizes Glioblastoma to Temozolomide Therapy
A new study reveals the potential of SU4312, a multi-target tyrosine kinase inhibitor, to significantly enhance the efficacy of the standard glioblastoma chemotherapy agent, temozolomide (B1682018) (TMZ). Research demonstrates that this compound not only inhibits glioma cell proliferation independently but also acts synergistically with TMZ, offering a promising new avenue for overcoming treatment resistance in this aggressive brain tumor.
Glioblastoma multiforme (GBM) remains one of the most challenging cancers to treat, with a median survival of just over a year.[1] The standard of care involves surgery followed by radiation and chemotherapy with temozolomide.[1] However, resistance to TMZ is a major hurdle for successful treatment.[2][3] The findings published in the Journal of Clinical Medicine highlight a novel combination therapy that could improve patient outcomes.[4]
This compound, originally developed as an inhibitor of the VEGFR tyrosine kinase to block tumor angiogenesis, has been found to possess additional anti-cancer properties.[5][6] This compound can cross the blood-brain barrier, a critical feature for treating brain tumors.[5] The recent study elucidates that this compound represses glioma progression by down-regulating the Yes-associated protein (YAP), a key effector in the Hippo pathway that plays a crucial role in cancer development.[4][5]
Synergistic Inhibition of Glioma Cell Growth
The combination of this compound and temozolomide has been shown to have a synergistic effect on inhibiting the growth of glioma cells in vitro.[5] This synergy was observed across multiple glioma cell lines, including U87, U251, and a primary glioblastoma cell line, GBM1.[5]
Quantitative Analysis of Synergism
The synergistic effect of the drug combination was quantified using the Combination Index (CI), where a value less than 1 indicates synergy.[7] The study also determined the half-maximal inhibitory concentration (IC50) for temozolomide in various glioma cell lines.[5]
| Cell Line | Temozolomide IC50 (μM) | This compound Concentration (μM) | Temozolomide Concentration (μM) | Combination Index (CI) |
| U87 | 288.9 | 10 | 150 | < 1 |
| U251 | 342.0 | 10 | 150 | < 1 |
| GBM1 | 333.6 | 10 | 150 | < 1 |
Table 1: In vitro synergistic effects of this compound and Temozolomide on glioma cell lines. A Combination Index (CI) value of less than 1 indicates a synergistic effect.[5][7]
In vivo studies using a mouse model further confirmed the synergistic anti-tumor effect of the combination therapy.[5]
Deciphering the Mechanism: A Two-Pronged Attack
The synergistic effect of this compound and temozolomide stems from their distinct but complementary mechanisms of action.
Temozolomide (TMZ) is an alkylating agent that methylates DNA, primarily at the O6 position of guanine.[2][8] This DNA damage, if not repaired, leads to cell cycle arrest and apoptosis.[8][9] However, the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT) can remove these methyl groups, conferring resistance to TMZ.[2][3]
This compound exerts its anti-glioma effects through the inhibition of the YAP signaling pathway.[4][5] The study found that this compound downregulates the transcription and expression of YAP.[5] This, in turn, reduces the secretion of C-C motif chemokine ligand 2 (CCL2), a downstream target of YAP, which is involved in recruiting tumor-associated macrophages and promoting an immunosuppressive tumor microenvironment.[4][5] By inhibiting YAP, this compound not only hinders glioma cell proliferation, invasion, and migration but also enhances anti-tumor immunity.[5]
The research suggests that this compound sensitizes glioma cells to TMZ by enhancing the DNA damage induced by the alkylating agent.[7]
Experimental Protocols
The following are summaries of the key experimental methodologies used to validate the synergistic effect of this compound and temozolomide.
Cell Viability and Proliferation Assays
-
Cell Lines: Human glioma cell lines (U87, U251, U373, LN229, GL261), primary human glioma cells (GBM1, GBM2), and normal human astrocytes (NHA).[5]
-
CCK-8 Assay: To assess cell viability, cells were seeded in 96-well plates and treated with various concentrations of this compound and/or TMZ. After incubation, Cell Counting Kit-8 (CCK-8) solution was added, and the absorbance was measured to determine the number of viable cells.[5]
-
EdU Incorporation Assay: To measure cell proliferation, cells were treated with the drugs and then incubated with 5-ethynyl-2'-deoxyuridine (B1671113) (EdU). The percentage of EdU-positive cells was determined using fluorescence microscopy.[5]
-
Colony Formation Assay: Cells were seeded at a low density and treated with this compound and/or TMZ. After several days, the cells were fixed and stained to visualize and count the number of colonies formed.[5]
Invasion and Migration Assays
-
Transwell Invasion Assay: Glioma cells were seeded in the upper chamber of a Matrigel-coated Transwell insert. The lower chamber contained a chemoattractant. After incubation with the drugs, the number of cells that invaded through the Matrigel and migrated to the lower surface of the membrane was quantified.[5]
-
Wound Healing Assay: A scratch was made in a confluent monolayer of glioma cells. The cells were then treated with this compound, and the closure of the scratch over time was monitored to assess cell migration.[5]
In Vivo Xenograft Model
-
Animal Model: Nude mice were subcutaneously or intracranially injected with glioma cells.[5]
-
Treatment: Once tumors were established, the mice were treated with this compound, TMZ, or a combination of both.[5]
-
Outcome Measures: Tumor volume and overall survival of the mice were monitored.[5]
Visualizing the Pathways and Processes
To better understand the interactions and experimental flow, the following diagrams have been generated.
Caption: this compound and Temozolomide signaling pathways leading to synergistic anti-glioma effect.
Caption: Experimental workflow for validating the synergistic effect of this compound and Temozolomide.
Conclusion and Future Directions
The synergistic combination of this compound and temozolomide presents a compelling therapeutic strategy for glioblastoma. By targeting a distinct signaling pathway that complements the DNA-damaging effects of temozolomide, this compound has the potential to overcome chemoresistance and improve treatment efficacy.[5][7] Further preclinical and clinical studies are warranted to fully evaluate the therapeutic potential of this combination therapy in patients with glioblastoma. These findings open up new possibilities for developing more effective treatment regimens for this devastating disease.
References
- 1. Glioblastoma - Wikipedia [en.wikipedia.org]
- 2. Temozolomide: mechanisms of action, repair and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Temozolomide (TMZ) in the Treatment of Glioblastoma Multiforme—A Literature Review and Clinical Outcomes [mdpi.com]
- 4. This compound Represses Glioma Progression by Inhibiting YAP and Inducing Sensitization to the Effect of Temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Represses Glioma Progression by Inhibiting YAP and Inducing Sensitization to the Effect of Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anti-cancer agent this compound unexpectedly protects against MPP+-induced neurotoxicity via selective and direct inhibition of neuronal NOS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. For Families Battling Brain Cancer, New Treatment Brings Hope | Yale School of Medicine [medicine.yale.edu]
Safety Operating Guide
Proper Disposal of SU4312: A Guide for Laboratory Professionals
Researchers and drug development professionals handling SU4312 must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with standard laboratory safety protocols and regulatory requirements.
Chemical and Physical Properties of this compound
A thorough understanding of the properties of this compound is fundamental to safe handling and disposal.
| Property | Value |
| CAS Number | 5812-07-7[1][2] |
| Molecular Formula | C17H16N2O[1][2] |
| Molecular Weight | 264.3 g/mol [1] |
| Appearance | Orange solid[1] |
| Solubility | Soluble in DMSO (25 mg/ml)[1] |
| Storage Temperature | -20ºC[1] |
Hazard Identification and Safety Precautions
This compound is classified with the following hazards:
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
Therefore, appropriate personal protective equipment (PPE), including gloves, and eye/face protection, must be worn when handling this compound.[1] All work should be conducted in a well-ventilated area.[1]
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to "Dispose of contents/ container to an approved waste disposal plant."[1] The following protocol provides a detailed, procedural approach for laboratory personnel.
1. Waste Segregation:
-
Solid Waste: Collect unused or expired this compound powder, as well as any grossly contaminated items (e.g., weighing boats, contaminated gloves, or absorbent paper from a spill) in a designated, compatible, and clearly labeled hazardous waste container. Do not mix with non-hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and compatible hazardous waste container. Clearly label the container with the full chemical name and concentration. Do not dispose of this compound solutions down the drain.
-
Sharps Waste: Any sharps, such as needles or pipette tips, contaminated with this compound must be disposed of in a designated, puncture-proof sharps container for chemical waste.
2. Container Selection and Labeling:
-
Use containers that are compatible with chemical waste and can be securely sealed.
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the specific hazards (e.g., "Irritant"). Follow your institution's specific labeling requirements.
3. Waste Accumulation and Storage:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Keep containers sealed except when adding waste.
-
Ensure the storage area is secure and away from general laboratory traffic.
4. Disposal Request and Collection:
-
Once the waste container is full, or in accordance with your institution's waste disposal schedule, submit a request for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
-
Do not attempt to transport hazardous waste off-site yourself.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene and waste disposal plans for additional guidance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
